tert-Butyl (2-amino-2-methylpropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-methylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBBEHBEAPOBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591565 | |
| Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95034-05-2 | |
| Record name | tert-Butyl (2-amino-2-methylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Organic Chemist's Toolkit: A Technical Guide to tert-Butyl (2-amino-2-methylpropyl)carbamate
Introduction: The Strategic Value of Asymmetric Diamines
In the intricate landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control over molecular architecture is paramount. Building blocks that offer differential reactivity are not merely convenient; they are enabling. Tert-Butyl (2-amino-2-methylpropyl)carbamate (CAS No. 95034-05-2), a mono-protected derivative of 2-methylpropane-1,2-diamine, represents a quintessential example of such a strategic intermediate. Its structure, featuring a sterically hindered tertiary primary amine and a Boc-protected primary amine, provides chemists with a powerful tool for sequential, regioselective functionalization. This guide offers an in-depth exploration of its synthesis, characterization, and application, tailored for researchers, scientists, and drug development professionals who rely on precision and predictability in their synthetic endeavors.
Section 1: Physicochemical & Structural Properties
Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is a white to off-white solid at room temperature, a characteristic that simplifies handling and weighing operations compared to volatile liquid amines.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 95034-05-2 | [2] |
| Molecular Formula | C₉H₂₀N₂O₂ | [2] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 68-71 °C | [1] |
| Boiling Point | 275.1 ± 23.0 °C (at 760 mmHg, Predicted) | |
| SMILES | CC(C)(C)OC(=O)NCC(C)(C)N | [2] |
| InChIKey | KCBBEHBEAPOBSC-UHFFFAOYSA-N | [2] |
| Predicted XLogP | 0.6 | [2] |
The structure features a tert-butyloxycarbonyl (Boc) protecting group, one of the most common amine protecting groups in non-peptide chemistry. This group is renowned for its stability under a wide range of nucleophilic and basic conditions, yet it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl), allowing for orthogonal deprotection strategies in complex syntheses.
Section 2: Synthesis and Purification
The synthesis of this compound hinges on the selective mono-protection of its parent diamine, 2-methylpropane-1,2-diamine. This is a non-trivial challenge, as the protecting agent, typically di-tert-butyl dicarbonate (Boc₂O), can react with both amino groups, leading to a mixture of mono-protected, di-protected, and unreacted starting material. The key to a successful synthesis lies in exploiting the differential reactivity of the primary versus the tertiary amine of the precursor, or by temporarily blocking one amine group.
Workflow for Synthesis
The overall synthetic strategy involves two main stages: preparation of the diamine precursor, followed by its selective mono-protection.
Protocol 1: Synthesis of 2-Methylpropane-1,2-diamine (Precursor)
This protocol is adapted from patent literature describing the industrial-scale synthesis of the diamine precursor.
Principle: This method employs the reductive amination of 2-amino-2-methyl-1-propanol. The hydroxyl group is converted to an amine by reaction with ammonia over a catalyst under a hydrogen atmosphere.
Materials:
-
2-Amino-2-methyl-1-propanol
-
Raney Nickel or Cobalt catalyst
-
Liquid Ammonia (NH₃)
-
Hydrogen (H₂) gas
-
High-pressure autoclave reactor
Procedure:
-
Charge the high-pressure autoclave with 2-amino-2-methyl-1-propanol and the chosen catalyst (e.g., 2-10% by weight of the starting alcohol).
-
Seal the reactor and purge the system multiple times with hydrogen gas to remove all air.
-
Introduce liquid ammonia into the autoclave. The molar ratio of ammonia to the alcohol should be between 1.5:1 and 6:1.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reactor to a temperature between 160-220 °C and maintain stirring for 6-15 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the solid catalyst.
-
Purify the resulting crude product by fractional distillation to obtain pure 2-methylpropane-1,2-diamine.
Causality: The use of a high-pressure autoclave and hydrogen gas is essential for the catalytic reduction to occur. The catalyst (e.g., Raney Nickel) provides a surface for the reaction, facilitating the substitution of the hydroxyl group with an amine group from the ammonia.
Protocol 2: Selective Mono-Boc Protection
This protocol is a robust method adapted from established procedures for the selective protection of asymmetric diamines. The challenge lies in reacting the less sterically hindered primary amine (-CH₂NH₂) in the presence of the more hindered tertiary amine (-C(CH₃)₂NH₂).
Principle: An Organic Syntheses procedure demonstrates that reacting 2-methyl-1,2-propanediamine with an equivalent of tert-butyl phenyl carbonate results in selective protection of the primary amine. This selectivity arises from the significant steric hindrance around the tertiary amine, which makes it a much poorer nucleophile than the primary amine.
Materials:
-
2-Methylpropane-1,2-diamine
-
tert-Butyl phenyl carbonate
-
Absolute Ethanol (EtOH)
-
Dichloromethane (DCM)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylpropane-1,2-diamine (1.0 eq) in absolute ethanol.
-
Add tert-butyl phenyl carbonate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and adjust the pH to ~3 by the careful addition of 2M HCl. This step protonates the unreacted diamine and the desired mono-protected product, making them water-soluble, while the main byproduct, phenol, and any di-Boc protected diamine remain in the organic phase.
-
Extract the acidic aqueous solution with dichloromethane (3x volumes) to remove phenol and other non-basic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous phase to 12 by adding 2M NaOH. This deprotonates the desired product, making it less water-soluble.
-
Extract the basic aqueous solution with dichloromethane (5x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Self-Validation: The success of the purification hinges on the pH-dependent solubility of the product. The acidic wash (Step 6) should remove the phenol byproduct, which can be confirmed by TLC analysis of the organic extract. The final product's identity and purity should be confirmed via the analytical methods described in the next section.
Section 3: Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of a synthetic intermediate. The following data are expected for this compound.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~5.0 (br s, 1H, NH COO), ~3.05 (d, 2H, CH₂ NH), ~1.45 (s, 9H, C(CH₃ )₃), ~1.3 (br s, 2H, NH₂ ), ~1.15 (s, 6H, C(CH₃ )₂NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~156.0 (C=O), ~79.0 (C (CH₃)₃), ~55.0 (C (CH₃)₂NH₂), ~50.0 (C H₂NH), ~28.4 (C(C H₃)₃), ~25.0 (C(C H₃)₂NH₂) |
| FT-IR (KBr, cm⁻¹) | ~3350-3200 (N-H stretch, primary amine & carbamate), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) |
| Mass Spec (ESI+) | m/z 189.16 ([M+H]⁺), 211.14 ([M+Na]⁺) |
Rationale for NMR Assignments:
-
The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.45 ppm.
-
The six equivalent protons of the gem-dimethyl group will appear as a singlet further upfield, around 1.15 ppm.
-
The methylene (-CH₂-) protons adjacent to the carbamate nitrogen will be a doublet (due to coupling with the NH proton) around 3.05 ppm.
-
The carbamate N-H proton will be a broad singlet due to exchange and quadrupole effects, typically downfield around 5.0 ppm.
-
The two primary amine protons will appear as a broad singlet around 1.3 ppm, which will disappear upon a D₂O shake.
Section 4: Applications in Drug Discovery & Development
The true value of a building block is demonstrated by its utility in constructing complex, high-value molecules. The dual functionality of this compound makes it a versatile intermediate in medicinal chemistry.
Role as a Strategic Intermediate for Kinase Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of Sorafenib. Sorafenib (marketed as Nexavar) is a multi-kinase inhibitor drug approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It functions by inhibiting several tyrosine protein kinases involved in both tumor progression and angiogenesis.
The synthesis of Sorafenib involves the formation of a urea linkage. While various synthetic routes exist, the use of intermediates like this compound allows for the controlled introduction of the amine functionality required for this critical bond-forming step.
The unmasked tertiary primary amine of CAS 95034-05-2 can act as a nucleophile to react with an activated precursor, forming the core structure of the drug while the other amine remains protected. Subsequent deprotection under acidic conditions reveals the second primary amine, which can then be used for further elaboration or represents the final required functionality in a key fragment of the target molecule. This strategic protection-deprotection sequence is fundamental to achieving high yields and purity in the total synthesis of complex pharmaceuticals.
Section 5: Safety & Handling
As with any chemical reagent, proper handling is essential for laboratory safety. This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).
| Hazard Class | Statement |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Data sourced from supplier Safety Data Sheets)
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of protecting group chemistry to solve complex synthetic challenges. Its well-defined physicochemical properties, coupled with robust and selective synthesis protocols, make it a reliable component in multi-step synthetic campaigns. Its documented role as a building block for high-value targets like the kinase inhibitor Sorafenib underscores its importance to the pharmaceutical industry. For the research and development scientist, a thorough understanding of this reagent's synthesis, characterization, and reactivity profile is a valuable asset in the design and execution of efficient and successful synthetic routes.
References
-
Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. Available at: [Link]
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PubChem. (n.d.). tert-butyl N-(2-amino-2-methylpropyl)carbamate. National Center for Biotechnology Information. Retrieved from: [Link]
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Dongguan Bezer Biotechnology Co., Ltd. (n.d.). 95034-05-2 Intermediate. Retrieved from: [Link]
-
Synthonics Research Laboratories. (n.d.). Tert-Butyl(2-Amino-2-Methylpropyl)-Carbamate. IndiaMART. Retrieved from: [Link]
-
Chemsrc. (2025). TERT-BUTYL N-(2-AMINO-2-METHYLPROPYL)CARBAMATE. Retrieved from: [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 268. Available at: [Link]
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PubChemLite. (n.d.). Tert-butyl n-(2-amino-2-methylpropyl)carbamate. University of Luxembourg. Retrieved from: [Link]
Sources
tert-Butyl (2-amino-2-methylpropyl)carbamate molecular weight and formula
An In-depth Technical Guide to tert-Butyl (2-amino-2-methylpropyl)carbamate
Introduction
In the landscape of modern medicinal chemistry and drug development, the precise construction of molecular architectures is paramount. Success in this field often hinges on the availability of versatile and reliable chemical building blocks. This compound, also known by its synonym N1-Boc-2-methyl-1,2-propanediamine, is a bifunctional organic compound of significant strategic importance. Its structure, featuring a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a spatially distinct, sterically hindered primary amine, offers chemists a powerful tool for controlled, sequential synthetic transformations.
This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide a detailed synthesis protocol grounded in established chemical principles, discuss methods for its structural characterization, and explore its applications as a strategic building block in the synthesis of complex molecular entities.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1] The presence of the Boc protecting group on one of the two amine functionalities is central to its utility, allowing for orthogonal synthetic strategies where the two nitrogen atoms can be functionalized in a stepwise manner. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | [2] |
| Synonyms | N1-Boc-2-methyl-1,2-propanediamine, (2-Amino-2-methyl-propyl)-carbamic acid tert-butyl ester | [2] |
| CAS Number | 95034-05-2 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 68-71 °C | [1] |
| Monoisotopic Mass | 188.152477885 Da | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound presents a classic chemoselectivity challenge: the mono-protection of a diamine. The starting material, 2-methyl-1,2-propanediamine, contains two primary amino groups with different steric environments—one on a primary carbon and one on a tertiary carbon. The goal is to selectively protect the less sterically hindered amine (N1) while leaving the more hindered amine (N2) available for subsequent reactions.
The most common and efficient method for achieving this is the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O). By carefully controlling the stoichiometry and reaction conditions, the less sterically encumbered primary amine at the C1 position preferentially acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Boc anhydride.
Caption: Synthetic workflow for the mono-Boc protection of 2-methyl-1,2-propanediamine.
Detailed Experimental Protocol
This protocol is based on established procedures for the selective mono-Boc protection of asymmetric diamines.[3]
Materials:
-
2-Methyl-1,2-propanediamine (CAS: 811-93-8)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-methyl-1,2-propanediamine (2.0 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Cool the solution to 0 °C using an ice bath.
-
Causality: Using an excess of the diamine favors the mono-substituted product by increasing the statistical likelihood that a molecule of Boc₂O will react with an unprotected diamine rather than the already mono-protected product. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the polar diamine and the nonpolar Boc anhydride. Cooling to 0 °C helps to control the initial exothermic reaction.
-
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over a period of 1-2 hours using an addition funnel.
-
Causality: Slow, dropwise addition is crucial to maintain a low concentration of the acylating agent, which further enhances the selectivity for mono-protection and prevents the formation of the di-protected byproduct.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Extraction: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM. Partition the residue between DCM and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Causality: The aqueous washes are critical for removing the unreacted diamine starting material (which will be in its protonated form) and any other water-soluble byproducts.
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure this compound as a solid.
Structural Elucidation and Characterization
Characterization of the final product is essential to confirm its identity and purity. The following spectroscopic methods are standard for this purpose. While experimentally derived spectra for this specific molecule are not widely published, the expected data can be accurately predicted based on its structure and data from analogous compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~5.0-5.5 (br s, 1H) | -NH- (Carbamate) |
| ~3.0-3.2 (d, 2H) | -CH₂-NH(Boc) |
| ~1.5-2.0 (br s, 2H) | -NH₂ (Free Amine) |
| 1.44 (s, 9H) | -C(CH₃)₃ (tert-Butyl) |
| ~1.1-1.2 (s, 6H) | -C(CH₃)₂-NH₂ |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption peaks include:
-
3400-3200 cm⁻¹: N-H stretching vibrations from both the primary amine (-NH₂) and the carbamate (-NH-). The primary amine will typically show two bands in this region.
-
2970-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.
-
~1680-1700 cm⁻¹: A strong C=O stretching vibration, characteristic of the carbamate carbonyl group.[5]
-
~1520 cm⁻¹: N-H bending vibration, often referred to as the "Amide II" band, characteristic of the carbamate linkage.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Chemical Stability, Storage, and Handling
The utility of a chemical building block is intrinsically linked to its stability. The Boc protecting group defines the stability profile of this compound.
-
Acid Lability: The Boc group is the defining feature of this molecule's reactivity and is readily cleaved under acidic conditions.[7][8] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will efficiently remove the Boc group, liberating the free diamine.[8] This dictates that the compound must be stored away from any acidic materials.
-
Base and Nucleophile Stability: The compound is generally stable under basic and nucleophilic conditions, which is a key advantage allowing for reactions to be carried out at other sites on a molecule without disturbing the Boc group.[7][9]
-
Thermal Stability: While stable at ambient temperatures, the Boc group can be thermally labile at elevated temperatures (typically >85 °C), which can lead to unintended deprotection.[7]
Recommended Storage: For long-term integrity, the compound should be stored in a tightly sealed container in a cool (2-8 °C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[7]
Applications in Drug Discovery and Development
This compound is a valuable bifunctional building block in medicinal chemistry. Its primary utility lies in its ability to act as a linker or scaffold, enabling the sequential and controlled addition of other molecular fragments.
The strategic placement of the Boc group allows for a two-stage synthetic approach:
-
Stage 1: The available primary amine at the C2 position can be functionalized via reactions such as acylation, alkylation, reductive amination, or arylation.
-
Stage 2: Following the initial modification, the Boc group can be selectively removed under acidic conditions to reveal the primary amine at the C1 position, which can then undergo a second, different functionalization.
This orthogonal strategy is fundamental in building complex molecules where precise control over the regiochemistry of substitution is required.
Caption: Strategic utility in sequential synthesis workflows.
One area where such building blocks are increasingly relevant is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Such molecules require a linker to connect the target-binding moiety and the ligase-binding moiety, and building blocks like this compound are well-suited for constructing these linkers. Indeed, it has been categorized by chemical suppliers as a "Protein Degrader Building Block," underscoring its utility in this cutting-edge area of drug discovery.[10]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Supporting Information - Table 3. (n.d.).
-
The Versatility of N-Boc-2-methyl-1,3-diaminopropane in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
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tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
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Tert-butyl n-(2-amino-2-methylpropyl)carbamate. (n.d.). PubChemLite. Retrieved from [Link]
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tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]
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tert-butyl N-(2-amino-2-methylpropyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
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tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate. (2017). mzCloud. Retrieved from [Link]
- Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (n.d.). The Royal Society of Chemistry.
-
tert-Butyl 2-amino-1-methyl-2-oxoethylcarbamate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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2-Methyl-1,2-propanediamine. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-Methyl-1,2-propanediamine. (n.d.). NIST WebBook. Retrieved from [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate. Retrieved from [Link]
-
tert-Butyl carbamate. (n.d.). NIST WebBook. Retrieved from [Link]
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tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. (n.d.). PubChem. Retrieved from [Link]
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N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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tert-butyl N-((2R)-2-aminopropyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
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Tert-Butyl(2-Amino-2-Methylpropyl)-Carbamate. (n.d.). IndiaMART. Retrieved from [Link]
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2-Methyl-1,2-propanediamine. (n.d.). Chemsrc. Retrieved from [Link]
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- 6. PubChemLite - Tert-butyl n-(2-amino-2-methylpropyl)carbamate (C9H20N2O2) [pubchemlite.lcsb.uni.lu]
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- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. calpaclab.com [calpaclab.com]
A Comprehensive Technical Guide to tert-Butyl N-(2-amino-2-methylpropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl N-(2-amino-2-methylpropyl)carbamate, a bifunctional building block essential in medicinal chemistry and organic synthesis. This document covers its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, supported by structured data and procedural diagrams.
Chemical Identity and Properties
tert-Butyl N-(2-amino-2-methylpropyl)carbamate, often referred to as N-Boc-2-methyl-1,2-propanediamine, is a valuable synthetic intermediate. Its structure features a primary amine and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This differential protection allows for selective chemical transformations, making it a cornerstone in the synthesis of complex molecules. The IUPAC name for this compound is tert-butyl N-(2-amino-2-methylpropyl)carbamate [1][2].
Table 1: Physicochemical Properties [1]
| Property | Value |
| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol |
| CAS Number | 95034-05-2 |
| Monoisotopic Mass | 188.152477885 Da |
| Appearance | Varies (often an oil or low-melting solid) |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| XLogP3 | 0.6 |
Synthesis and Mechanism
The synthesis of tert-butyl N-(2-amino-2-methylpropyl)carbamate is typically achieved through the selective mono-N-Boc protection of 2-methyl-1,2-propanediamine. The key to this synthesis is controlling the stoichiometry to favor the protection of only one of the two amino groups. A large excess of the diamine is often used relative to the Boc-anhydride to statistically favor the formation of the mono-protected product over the di-protected byproduct.
The workflow involves the nucleophilic attack of one of the amino groups of 2-methyl-1,2-propanediamine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in a suitable aprotic solvent.
Experimental Protocols
Protocol 3.1: Synthesis of tert-Butyl N-(2-amino-2-methylpropyl)carbamate
This protocol describes a standard procedure for the mono-Boc protection of a diamine, adapted for 2-methyl-1,2-propanediamine.
Materials:
-
2-Methyl-1,2-propanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1,2-propanediamine (e.g., 5 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1 equivalent) in a minimal amount of anhydrous DCM and add it to an addition funnel. Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired mono-protected product from unreacted diamine and the di-protected byproduct.
Applications in Drug Development and Research
The bifunctional nature of tert-butyl N-(2-amino-2-methylpropyl)carbamate makes it a highly versatile building block in the synthesis of pharmaceutically active compounds.
-
Peptidomimetics and Scaffolds: The free primary amine can be acylated or alkylated, while the Boc-protected amine remains shielded. After subsequent deprotection of the Boc group under acidic conditions (e.g., with trifluoroacetic acid), the newly revealed amine is available for further functionalization. This sequential reactivity is fundamental in building peptide analogs and complex molecular scaffolds.[3]
-
Linker Chemistry: This molecule is frequently used as a linker to connect different pharmacophores.[3] Its gem-dimethyl group can provide steric hindrance that may influence the conformation and metabolic stability of the final compound.
-
Synthesis of Targeted Therapeutics: The protected diamine moiety is a common structural motif in various therapeutic agents, including enzyme inhibitors and receptor modulators. The ability to selectively introduce this functional group is crucial for structure-activity relationship (SAR) studies during lead optimization.
The logical flow of its use in a synthetic sequence is depicted below.
Safety and Handling
According to its Globally Harmonized System (GHS) classification, tert-butyl N-(2-amino-2-methylpropyl)carbamate presents several hazards. It may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
This guide provides a foundational understanding of tert-butyl N-(2-amino-2-methylpropyl)carbamate for its effective and safe use in a research and development setting. Its unique structural features ensure its continued importance as a building block in the creation of novel chemical entities.
References
Synonyms for tert-Butyl (2-amino-2-methylpropyl)carbamate like N1-Boc-2-methyl-1,2-propanediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (2-amino-2-methylpropyl)carbamate, also known by its synonym N1-Boc-2-methyl-1,2-propanediamine. This bifunctional molecule is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, provides a representative synthetic protocol, and explores its application in targeted protein degradation.
Chemical Identity and Synonyms
This compound is a diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This selective protection allows for regioselective functionalization of the free primary amine, making it a versatile linker in the synthesis of more complex molecules.
Table 1: Synonyms and Identifiers
| Name / Identifier | Value |
| Systematic Name | This compound |
| Common Synonym | N1-Boc-2-methyl-1,2-propanediamine |
| CAS Number | 95034-05-2 |
| Molecular Formula | C₉H₂₀N₂O₂ |
| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate |
| InChI | InChI=1S/C9H20N2O2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12) |
| InChIKey | KCBBEHBEAPOBSC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(C)(C)N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in drug design. The presence of both a protected and a free amine, along with the bulky tert-butyl group, influences its solubility, stability, and conformational flexibility.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 188.27 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | 68-71 °C | Commercial Suppliers |
| XLogP3 | 0.6 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 4 | PubChem (Computed) |
Synthesis and Experimental Protocols
The selective mono-Boc protection of diamines like 2-methyl-1,2-propanediamine is a common challenge in organic synthesis. Several methods have been developed to achieve high yields of the desired mono-protected product while minimizing the formation of the di-protected byproduct and unreacted starting material. A general and effective method involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to the diamine.
Representative Synthesis Protocol: Mono-Boc Protection of 2-Methyl-1,2-propanediamine
This protocol is adapted from established procedures for the selective mono-Boc protection of similar diamines.
Materials:
-
2-Methyl-1,2-propanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-1,2-propanediamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (0.5 to 1.0 equivalent, depending on desired selectivity) in anhydrous DCM. Add this solution dropwise to the cooled diamine solution over a period of 1-2 hours with vigorous stirring. The slow addition is crucial to favor mono-protection.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2-3 times). Combine the organic extracts.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis and purification of this compound.
Application in Drug Development: A Key Linker in PROTACs
This compound and its analogs are extensively used as linkers in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.
A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[1]
The mono-protected diamine structure of this compound allows for its sequential conjugation to the POI-binding ligand and the E3 ligase-binding ligand. After deprotection of the Boc group, the resulting free amine can be coupled to one of the ligands, while the other free amine of the diamine can be functionalized to connect to the second ligand.
Signaling Pathway: The PROTAC Mechanism of Action
The signaling pathway initiated by a PROTAC involves the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Diagram 2: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Conclusion
This compound and its synonyms are indispensable tools in modern drug discovery and medicinal chemistry. Its well-defined structure, with a selectively protected amine, provides a versatile platform for the construction of complex bioactive molecules. The critical role of this compound as a linker in the rapidly advancing field of PROTACs highlights its importance for researchers and scientists dedicated to the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in the field.
References
Navigating the Solubility Landscape of tert-Butyl (2-amino-2-methylpropyl)carbamate: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of tert-Butyl (2-amino-2-methylpropyl)carbamate, a key building block in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides a detailed predictive analysis based on its molecular structure and the general principles of solubility. Furthermore, it outlines robust experimental protocols to enable researchers, scientists, and drug development professionals to determine precise solubility values in a variety of common organic solvents.
Introduction to this compound
This compound, also known as N-Boc-2-methyl-1,2-propanediamine, is a bifunctional organic molecule featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. Its molecular structure (Figure 1) imparts a unique combination of polarity and lipophilicity, influencing its behavior in different solvent systems. Understanding its solubility is critical for its effective use in chemical synthesis, purification, formulation, and various research applications.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Predicted Solubility Characteristics
The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses both a polar primary amine group and a more nonpolar Boc-protected amine and tertiary butyl group. This amphiphilic nature suggests a varied solubility profile across different organic solvents.
Based on its structure and the known solubility of similar N-Boc protected diamines, a qualitative prediction of its solubility in common organic solvents is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The primary amine can form hydrogen bonds with the solvent. |
| Ethanol | High | Similar to methanol, hydrogen bonding is expected to facilitate dissolution. | |
| Water | Sparingly Soluble | The nonpolar tert-butyl group may limit solubility despite the presence of polar amine groups. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of solvating both polar and nonpolar moieties. |
| Dimethylformamide (DMF) | High | Similar to DMSO, it is a versatile solvent for a wide range of organic compounds. | |
| Acetonitrile | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. | |
| Acetone | Moderate | Its polarity should allow for reasonable dissolution. | |
| Nonpolar Aprotic | Dichloromethane (DCM) | High | The carbamate and alkyl portions of the molecule are expected to interact favorably with chlorinated solvents. |
| Chloroform | High | Similar to dichloromethane, it is a good solvent for many carbamates. | |
| Tetrahydrofuran (THF) | Moderate to High | A less polar ether that should still be a suitable solvent. | |
| Ethyl Acetate | Moderate | An ester with moderate polarity. | |
| Hexane / Heptane | Low | The polarity of the amine groups is expected to result in poor solubility in nonpolar hydrocarbon solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline two common methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method (Shake-Flask)
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)
-
Evaporation apparatus (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe fitted with a compatible syringe filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and carefully evaporate the solvent to dryness using a rotary evaporator or a vacuum oven at a temperature that will not cause degradation of the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dissolved solid (g) / Volume of supernatant taken (L))
Analytical Quantification Method
This method is suitable when a calibrated analytical technique is available.
Objective: To determine the concentration of a saturated solution of this compound using an analytical instrument.
Materials:
-
Same as the Gravimetric Method
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Calibration Curve: Analyze the standard solutions using a suitable and validated HPLC or GC method to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Follow steps 1-5 from the Gravimetric Method to prepare a saturated solution and obtain a filtered supernatant.
-
Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.
-
Quantitative Analysis: Analyze the diluted sample using the same analytical method used for the standards.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Experimental Workflow Visualization
The logical flow of the experimental determination of solubility can be visualized as follows:
Caption: Workflow for Experimental Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not readily found in the public domain, this technical guide provides a strong predictive framework and detailed experimental protocols for its determination. The amphiphilic nature of the molecule suggests high solubility in polar aprotic and protic organic solvents, and lower solubility in nonpolar solvents. By following the outlined experimental procedures, researchers can generate reliable and accurate solubility data, which is essential for the successful application of this versatile compound in their research and development endeavors.
Stability and degradation profile of Boc-protected diamines
An In-Depth Technical Guide to the Stability and Degradation Profile of Boc-Protected Diamines
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly within pharmaceutical and chemical development. Its widespread use in protecting amines, including the versatile class of diamines, stems from its remarkable stability under a wide array of synthetic conditions, coupled with its clean and straightforward removal under specific acidic environments.[1][2] This orthogonality is crucial for complex, multi-step syntheses where selective manipulation of functional groups is paramount.[3]
However, the very lability that makes the Boc group so useful also defines its primary degradation pathways. For researchers, scientists, and drug development professionals, a deep understanding of the stability and degradation profile of Boc-protected diamines is not merely academic—it is essential for ensuring the integrity of synthetic intermediates, the purity of final active pharmaceutical ingredients (APIs), and the overall success of a development program.
This guide provides a comprehensive technical overview of the intrinsic stability of the Boc group, the primary mechanisms through which Boc-protected diamines degrade, the critical factors that influence their stability, and the robust experimental and analytical methodologies required to profile their degradation.
Chapter 1: The Intrinsic Chemical Stability of the Boc Group
The utility of the Boc group is fundamentally defined by its distinct stability profile. It is engineered to be a robust shield for amine functionalities against a variety of reagents, yet predictably removable when desired.
-
Stability to Basic and Nucleophilic Conditions : The Boc group is exceptionally stable under basic and nucleophilic conditions.[1][2] The electron-donating nature of the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group reduce the electrophilicity of the carbonyl carbon, rendering it resistant to attack by most nucleophiles and stable to aqueous base hydrolysis.[1] This characteristic allows for a broad range of chemical transformations, such as ester saponification, to be performed on other parts of a molecule without premature deprotection.
-
Lability to Acidic Conditions : The defining characteristic of the Boc group is its sensitivity to acid.[3] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] The mechanism is a clean, acid-catalyzed hydrolysis.[2] It begins with the protonation of the carbamate's carbonyl oxygen. This activation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine, which is typically protonated by the acid in the medium to form an amine salt.[2][4]
-
Thermal Profile : While generally stable at ambient temperatures, the Boc group is thermally labile. Prolonged exposure to temperatures exceeding 85-90°C can initiate thermal decomposition, a property sometimes exploited for deprotection in specific synthetic contexts.[1][5]
-
Moisture Sensitivity : Under neutral pH, the rate of hydrolysis is very slow. However, Boc-protected diamines should be protected from excessive moisture during long-term storage, as slow hydrolysis can occur, particularly if acidic or basic impurities are present.[1]
Chapter 2: Primary Degradation Pathways
Understanding the potential degradation pathways is critical for developing stable formulations and predicting potential impurities. The primary routes of degradation for Boc-protected diamines are driven by hydrolysis, thermal stress, and oxidation.
Caption: Primary degradation pathways for Boc-protected diamines.
-
Acid-Catalyzed Hydrolysis : This is the most prevalent and predictable degradation pathway. Exposure to acidic conditions, even trace amounts during storage or in a formulation, can lead to the cleavage of the Boc group, yielding the free diamine, carbon dioxide, and tert-butanol.[1] The kinetics of this reaction are highly dependent on the acid strength and concentration.
-
Thermal Decomposition : At elevated temperatures, the Boc group can be cleaved through a different mechanism that does not require water. This process typically yields the free diamine, carbon dioxide, and isobutylene via an elimination pathway.[1] This is a critical consideration for processes involving heat, such as drying or melt-processing.
-
Oxidative Degradation : While the carbamate linkage itself is relatively robust against oxidation, the rest of the molecule, including the nitrogen atoms, may be susceptible. Amines can be oxidized to form impurities like N-oxides or hydroxylamines.[6] Forced degradation studies using agents like hydrogen peroxide are essential to probe this vulnerability.[1]
-
Photolytic Degradation : As mandated by ICH Q1B guidelines, the photostability of drug substances must be evaluated. Exposure to light, particularly UV radiation, can provide the energy to initiate degradation through various radical or other photochemical pathways.[1][6]
Chapter 3: Critical Factors Influencing Stability
The rate and extent of degradation are not intrinsic properties alone; they are heavily influenced by the compound's immediate environment. Control over these factors is key to maintaining the purity and integrity of Boc-protected diamines.
| Factor | Influence on Stability | Rationale & Causality | Recommended Control |
| pH | Critical. Stable in neutral to basic media (pH > 7). Highly labile in acidic media (pH < 4). | The acid-catalyzed hydrolysis mechanism is initiated by protonation. In neutral or basic conditions, the concentration of H⁺ is insufficient to drive the reaction at a significant rate. | Avoid all contact with acidic reagents, surfaces, or atmospheric gases (e.g., HCl vapor) during storage and handling. Use buffered systems in the neutral to basic range for solution-state work where stability is required.[7] |
| Temperature | Significant. Stable at refrigerated (2-8°C) and ambient temperatures. Degradation accelerates significantly at elevated temperatures (>85°C). | Increased thermal energy overcomes the activation barrier for thermal decomposition, leading to cleavage of the C-O bond of the tert-butyl group.[1] | Store materials under refrigerated conditions (2-8°C) for long-term stability.[1] Avoid prolonged exposure to high temperatures during processing steps like drying. |
| Atmosphere | Important. An inert atmosphere is recommended for long-term storage. | Prevents potential reaction with atmospheric CO₂, which can form carbamate salts with any free amine groups.[1] It also mitigates the risk of slow oxidative degradation by excluding oxygen. | Store under an inert atmosphere such as argon or nitrogen, especially for high-purity reference standards or long-term bulk storage.[1] |
| Moisture | Moderate. Generally stable, but moisture can enable hydrolytic degradation if acidic or basic impurities are present. | Water is a necessary reactant for the hydrolytic degradation pathway. While the reaction is slow at neutral pH, its presence allows for degradation if the pH shifts. | Store in well-sealed containers with a desiccant to protect from atmospheric moisture.[1] |
| Light | Compound-Specific. Can be a factor, particularly for compounds with chromophores that absorb UV/Visible light. | Light energy can be absorbed and initiate photochemical degradation reactions.[1] | Store in amber vials or other light-protecting containers as a standard precautionary measure, pending results from formal photostability studies.[1] |
Chapter 4: Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is a self-validating system designed to deliberately degrade a sample to identify likely degradation products and establish a stability-indicating analytical method.[6] The choice of stressors is designed to mimic the conditions a drug substance might encounter and to trigger all primary degradation pathways.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with precision and high yield. Among the arsenal of protective groups available to chemists, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection. Its widespread adoption in academic research, medicinal chemistry, and pharmaceutical development is a testament to its reliability, ease of introduction, and, most critically, its selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its function, mechanisms of action, and practical applications, with a focus on quantitative data and detailed experimental protocols to empower researchers in their synthetic endeavors.
Core Principles: The Function of the Boc Group
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of primary and secondary amines.[1] By converting the amine into a carbamate, its lone pair of electrons is delocalized through resonance, rendering it significantly less reactive towards electrophiles.[2] This protection allows for chemical modifications to be carried out on other parts of a molecule without interference from the amine functionality.
The utility of the Boc group is defined by its stability under a wide range of conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, while being readily cleavable under acidic conditions.[3][4] This attribute is the foundation of its orthogonality with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex, sequential synthetic strategies.[5]
Mechanism of Boc Protection
The introduction of the Boc group is typically achieved through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide (CO₂) and tert-butanol.[6] The reaction can be performed with or without a base, though the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction by neutralizing the protonated amine intermediate.[1][5]
Caption: Mechanism of Boc protection of a primary amine.
Mechanism of Boc Deprotection
The removal of the Boc group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being a widely used reagent.[7] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[1] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[1] The liberated amine is then typically protonated by the acid in the reaction mixture, yielding an amine salt.[1]
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Quantitative Data for Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes for these transformations.
Table 1: Representative Conditions for N-Boc Protection of Various Amines
| Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | 1.1 | TEA (1.2) | CH₂Cl₂ | RT | 2 | 98 |
| Benzylamine | 1.1 | NaHCO₃ (2.0) | Dioxane/H₂O | RT | 4 | 95 |
| Glycine methyl ester | 1.2 | TEA (1.5) | CH₂Cl₂ | 0 to RT | 3 | 96 |
| Diethylamine | 1.1 | DMAP (cat.) | CH₂Cl₂ | RT | 1 | 99 |
| (R)-2-aminobutane | 1.1 | NaOH (1.1) | H₂O/THF | RT | 12 | 94 |
Data compiled from various sources, specific yields may vary based on experimental nuances.
Table 2: Comparison of Acidic Conditions for N-Boc Deprotection
| Substrate | Acidic Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| N-Boc-benzylamine | 25% TFA/CH₂Cl₂ | CH₂Cl₂ | RT | 1 h | >95 |
| N-Boc-benzylamine | 4M HCl in Dioxane | Dioxane | RT | 2 h | >95 |
| N-Boc-aniline | 50% TFA/CH₂Cl₂ | CH₂Cl₂ | RT | 30 min | >95 |
| N-Boc-piperidine | 4M HCl in Ethyl Acetate | Ethyl Acetate | RT | 4 h | 92 |
| N-Boc-L-phenylalanine | Neat TFA | - | RT | 15 min | >99 |
Reaction times and yields are typical and can be influenced by the substrate's electronic and steric properties.[7][8] Kinetic studies have shown that the rate of HCl-catalyzed deprotection can have a second-order dependence on the acid concentration.[9][10]
Table 3: Characteristic ¹H NMR Chemical Shifts for N-Boc Protected Amines
| Protected Amine | Solvent | Chemical Shift of t-Butyl Protons (δ, ppm) | Chemical Shift of N-H Proton (δ, ppm) |
| N-Boc-aniline | CDCl₃ | ~1.52 | ~6.5 (broad) |
| N-Boc-benzylamine | CDCl₃ | ~1.48 | ~4.9 (broad) |
| N-Boc-ethylenediamine | CDCl₃ | ~1.44 | ~5.1 (broad) |
| N-Boc-glycine methyl ester | CDCl₃ | ~1.45 | ~5.0 (broad) |
The sharp singlet corresponding to the nine equivalent protons of the tert-butyl group between 1.4-1.5 ppm is a key diagnostic peak in ¹H NMR for confirming successful Boc protection.[11]
Experimental Protocols
Precise and reproducible experimental procedures are crucial for successful synthesis. Below are detailed protocols for a typical Boc protection and a subsequent deprotection.
Protocol 1: N-Boc Protection of a Primary Amine (e.g., Aniline)
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equiv.) in CH₂Cl₂.
-
Base Addition: Add triethylamine (1.2 equiv.) to the solution and stir at room temperature.
-
Boc₂O Addition: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected aniline. The product is often pure enough for subsequent steps without further purification.[12]
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) (e.g., N-Boc-benzylamine)
Materials:
-
N-Boc-benzylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-Boc-benzylamine (1.0 equiv.) in CH₂Cl₂ in a round-bottom flask.
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid to the stirred solution to a final concentration of 25-50% (v/v).[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.[7]
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help in the complete removal of residual TFA.[3]
-
Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and liberate the free amine.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected benzylamine.[8]
Strategic Applications in Drug Development and Peptide Synthesis
The Boc protecting group has been instrumental in the synthesis of numerous complex molecules, including active pharmaceutical ingredients (APIs). In solid-phase peptide synthesis (SPPS), the Boc/Cbz strategy was a pioneering approach, where the N-terminal α-amino group is protected with the acid-labile Boc group, and side-chain functional groups are protected with more acid-stable groups like benzyl ethers, which are cleaved in the final step with strong acids like HF.[9]
Caption: Simplified workflow of Boc-based solid-phase peptide synthesis.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of the modern organic chemist. Its unique combination of stability to a wide range of reagents and facile cleavage under mild acidic conditions provides a robust and versatile strategy for the protection of amines. A thorough understanding of its reaction mechanisms, optimal conditions for its introduction and removal, and its orthogonality with other protecting groups is essential for its effective implementation in the synthesis of complex organic molecules, from novel drug candidates to intricate natural products. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers, enabling them to design and execute synthetic routes with greater efficiency and success.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. gsconlinepress.com [gsconlinepress.com]
A Technical Guide to tert-Butyl (2-amino-2-methylpropyl)carbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-amino-2-methylpropyl)carbamate, a key building block in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, provides established protocols for its synthesis, and explores its significant applications, with a particular focus on its role as a crucial intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Anagliptin. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and medicinal chemistry.
Chemical and Physical Properties
This compound, also known as N-Boc-2-methyl-1,2-propanediamine, is a carbamate-protected diamine. The tert-butyloxycarbonyl (Boc) group serves as a labile protecting group for one of the amine functionalities, allowing for selective reactions at the unprotected primary amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 95034-05-2 | --INVALID-LINK-- |
| Molecular Formula | C₉H₂₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 188.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | tert-butyl N-(2-amino-2-methylpropyl)carbamate | --INVALID-LINK-- |
| Appearance | Not explicitly stated in literature; likely a solid or oil. | |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and isopropyl alcohol. | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound and Related Compounds
| Technique | Expected/Analogous Data | Notes |
| ¹H NMR | - δ ~1.4 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector. - δ ~1.1 ppm (s, 6H): Protons of the two methyl groups on the quaternary carbon. - δ ~2.5-3.0 ppm (m, 2H): Protons of the methylene group adjacent to the carbamate nitrogen. - Variable (br s): NH and NH₂ protons. | Chemical shifts are approximate and can vary depending on the solvent and concentration. Data for the related compound tert-butyl N-[(2R)-3-amino-2-methylpropyl]carbamate shows signals at δ 3.42–3.21 (m, 2H, CH₂NH), 2.80–2.59 (m, 2H, CH(CH₃)), and 0.94 (d, J = 6.8 Hz, 3H, CH₃)[2]. |
| ¹³C NMR | - δ ~156 ppm: Carbonyl carbon of the carbamate. - δ ~79 ppm: Quaternary carbon of the tert-butyl group. - δ ~50-60 ppm: Methylene carbon adjacent to the carbamate. - δ ~50 ppm: Quaternary carbon bearing the amino and methyl groups. - δ ~28 ppm: Methyl carbons of the tert-butyl group. - δ ~25 ppm: Methyl carbons on the other quaternary center. | Chemical shifts are approximate. |
| IR (Infrared Spectroscopy) | - ~3400-3300 cm⁻¹: N-H stretching of the primary amine. - ~3300-3200 cm⁻¹: N-H stretching of the carbamate. - ~2970-2850 cm⁻¹: C-H stretching of alkyl groups. - ~1680-1700 cm⁻¹: C=O stretching of the carbamate. - ~1520 cm⁻¹: N-H bending. | |
| Mass Spectrometry (MS) | - [M+H]⁺ = 189.16 m/z | Calculated for C₉H₂₁N₂O₂⁺. |
Experimental Protocols: Synthesis
The primary and most efficient method for the synthesis of this compound is the site-selective mono-Boc protection of 2-methyl-1,2-propanediamine. This method takes advantage of the steric hindrance around the tertiary amine to favor the reaction at the primary amine.
Synthesis from 2-Methylpropane-1,2-diamine and Di-tert-butyl dicarbonate
This protocol is adapted from procedures described in the patent literature.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-methylpropane-1,2-diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Isopropyl alcohol
-
Dichloromethane (DCM)
-
Citric acid solution
-
Round-bottom flask (RBF)
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Charge a round-bottom flask with isopropyl alcohol (600 ml) and 2-methylpropane-1,2-diamine (100 gm) at 30±5°C.[1]
-
Heat the reaction mass to reflux.[1]
-
Add Di-tert-butyl dicarbonate at 80±5°C and maintain the reaction at this temperature for 3-4 hours.[1]
-
After the reaction is complete, distill off the solvent under vacuum at 50±5°C.[1]
-
Cool the resulting residue to 30±5°C.[1]
-
Add dichloromethane (300 ml) to the residue and cool it to 15±5°C.[1]
-
Add a solution of citric acid at 15±5°C and stir the reaction mass at this temperature.[1]
-
Separate the layers and evaporate the solvent from the organic layer to obtain the title compound.[1]
Work-up and Purification:
The work-up procedure involves an acidic wash to remove any unreacted diamine and by-products, followed by extraction and solvent evaporation. Further purification, if necessary, can be achieved by column chromatography.
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, with a protected and a free amine, allows for sequential and controlled introduction of different functionalities.
Intermediate in the Synthesis of Anagliptin
A notable application is its use as a key intermediate in the synthesis of Anagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes.
Experimental Workflow for Anagliptin Synthesis:
Caption: Role of the title compound in Anagliptin synthesis.
In this synthetic route, the free primary amine of this compound undergoes a nucleophilic substitution reaction with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. This is followed by the deprotection of the Boc group under acidic conditions to yield the dihydrochloride salt of the Anagliptin precursor.[1]
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in pharmaceutical chemistry. Its straightforward synthesis and the differential reactivity of its two amino groups make it an ideal building block for the construction of complex molecular architectures. The continued importance of this compound in the synthesis of drugs like Anagliptin underscores its relevance to researchers and professionals in the field of drug development. This guide provides a foundational understanding of its properties, synthesis, and key applications, aiming to facilitate its effective use in research and development endeavors.
References
A Technical Guide to the Spectroscopic Characterization of tert-Butyl (2-amino-2-methylpropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-Butyl (2-amino-2-methylpropyl)carbamate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted and typical spectroscopic characteristics based on data for structurally similar compounds and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and related molecules.
Molecular Structure
This compound, also known as N1-Boc-2-methyl-1,2-propanediamine, possesses the following chemical structure:
Chemical Formula: C₉H₂₀N₂O₂ Molecular Weight: 188.27 g/mol [1] IUPAC Name: tert-butyl N-(2-amino-2-methylpropyl)carbamate[1]
Spectroscopic Data Presentation
The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses. These values are based on established ranges for Boc-protected amines and related diamine structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.0 - 3.2 | Singlet | 2H | -CH₂-NH(Boc) |
| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |
| ~ 1.2 - 1.5 | Broad Singlet | 2H | -NH₂ |
| ~ 1.1 | Singlet | 6H | -C(CH₃)₂ |
Note: The chemical shift of the -NH₂ protons is variable and subject to exchange with deuterated solvents. The signal may also appear as a broad singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 156 | C=O (Carbamate) |
| ~ 79 | -C (CH₃)₃ (Boc) |
| ~ 50-55 | C (CH₃)₂-NH₂ |
| ~ 50-55 | -C H₂-NH(Boc) |
| ~ 28.4 | -C(C H₃)₃ (Boc) |
| ~ 25 | -C(C H₃)₂ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Strong, Broad | N-H Stretch (primary amine & carbamate) |
| ~ 2970 - 2850 | Strong | C-H Stretch (aliphatic) |
| ~ 1700 - 1680 | Strong | C=O Stretch (carbamate) |
| ~ 1520 | Medium | N-H Bend (amine) |
| ~ 1365 & 1390 | Medium | C-H Bend (gem-dimethyl and tert-butyl) |
| ~ 1170 | Strong | C-O Stretch (carbamate) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Adduct/Fragment | Notes |
| 189.16 | [M+H]⁺ | Predicted protonated molecule.[2] |
| 211.14 | [M+Na]⁺ | Predicted sodium adduct.[2] |
| 133.12 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group. |
| 89.10 | [M-Boc+H]⁺ | Loss of the Boc group. |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for Boc-protected amines.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks to the corresponding nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired adduct.
-
-
Instrument Parameters (for a High-Resolution Mass Spectrometer, e.g., Q-TOF):
-
Ionization Mode: ESI positive.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
For fragmentation studies (MS/MS), select the parent ion of interest (e.g., m/z 189.16) and apply a suitable collision energy.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information. Be aware of common fragmentation pathways for Boc-protected amines, such as the McLafferty rearrangement and the loss of isobutylene.[3]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Caption: Relationship between the compound and its spectroscopic data.
References
- 1. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl n-(2-amino-2-methylpropyl)carbamate (C9H20N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Anilinoquinazoline Core: A Privileged Scaffold in the Synthesis of Tyrosine Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, the 4-anilinoquinazoline core has emerged as a "privileged scaffold," particularly in the development of tyrosine kinase inhibitors (TKIs). This technical guide provides a comprehensive overview of the synthesis and utility of 4-anilinoquinazoline derivatives as key precursors in the manufacture of prominent anticancer pharmaceuticals. We will delve into the synthetic pathways of Gefitinib, Erlotinib, and Lapatinib, presenting detailed experimental protocols, quantitative data, and visualizations of the relevant biological signaling pathways.
The 4-Anilino-6,7-dimethoxyquinazoline Precursor
The 4-anilino-6,7-dimethoxyquinazoline moiety is a crucial intermediate in the synthesis of several first-generation epidermal growth factor receptor (EGFR) TKIs. Its synthesis is a critical first step in the overall production of these drugs.
Synthesis of the Core Precursor: 4-Chloro-6,7-dimethoxyquinazoline
A common and efficient route to the 4-anilinoquinazoline core begins with the synthesis of 4-chloro-6,7-dimethoxyquinazoline from 6,7-dimethoxyquinazolin-4-one.
Experimental Workflow for the Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
Caption: Synthesis of the key intermediate 4-chloro-6,7-dimethoxyquinazoline.
Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinazolin-4-one (1 equivalent) in thionyl chloride (SOCl₂) (approximately 20 volumes).
-
Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux and maintain for 5-6 hours.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The residue is azeotroped with toluene to remove any remaining thionyl chloride.
-
Isolation: The resulting solid is carefully added to ice water with continuous stirring. The pH is adjusted to approximately 7 with a dilute ammonia solution. The precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-6,7-dimethoxyquinazoline.
Quantitative Data for the Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
| Starting Material | Reagents | Reaction Time | Temperature | Yield | Purity | Reference |
| 6,7-Dimethoxyquinazolin-4-one | SOCl₂, DMF (cat.) | 5-6 hours | Reflux | ~93% | >95% | [1] |
| 6,7-Dimethoxyquinazolin-4-one | POCl₃ | 6 hours | Reflux | 98% | - | [2] |
Application in the Synthesis of Gefitinib
Gefitinib (Iressa®) is an EGFR inhibitor used in the treatment of non-small cell lung cancer. The synthesis of Gefitinib prominently features the 4-anilinoquinazoline core.
Synthetic Pathway of Gefitinib
A common synthetic route involves the nucleophilic aromatic substitution of the chloro group in 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline, followed by demethylation and etherification.[3]
Experimental Workflow for the Synthesis of Gefitinib
Caption: A four-step synthetic pathway for Gefitinib.
Experimental Protocol: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine [3]
-
Reaction Setup: A mixture of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-chloro-4-fluoroaniline (2.3 equivalents) is stirred in isopropanol at room temperature.
-
Reaction: The mixture is stirred for 1 hour.
-
Isolation: The resulting precipitate is filtered, washed with isopropanol, and dried to yield the product.
Quantitative Data for the Synthesis of Gefitinib
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| 1 | 4-Chloro-6,7-dimethoxyquinazoline | 3-Chloro-4-fluoroaniline | Isopropanol | 1 hour | Room Temp. | 98% (for 2 steps) | [3] |
| 2 | N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | L-methionine, Methanesulfonic acid | - | - | - | - | [3] |
| 3 | 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol | 4-(3-Chloropropyl)morpholine, K₂CO₃ | DMF | 3 hours | - | 25% | [3] |
| Overall | 6,7-dimethoxy-3H-quinazolin-4-one | 21% | [3] |
Application in the Synthesis of Erlotinib
Erlotinib (Tarceva®) is another EGFR inhibitor used for the treatment of non-small cell lung cancer and pancreatic cancer. Its synthesis also relies on a 4-anilinoquinazoline core, albeit with different substituents.
Synthetic Pathway of Erlotinib
A modified and economical synthesis of Erlotinib starts from 3,4-dihydroxy benzoic acid.[4] The key step involves the reaction of a 4-chloroquinazoline intermediate with 3-ethynylaniline.
Experimental Workflow for the Synthesis of Erlotinib
Caption: Synthetic workflow for Erlotinib starting from 3,4-dihydroxy benzoic acid.
Experimental Protocol: Synthesis of Erlotinib Hydrochloride [4]
-
Reaction Setup: 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline is suspended in water. 3-ethynylaniline and hydrochloric acid are added at 25-30 °C.
-
Reaction: The reaction mixture is heated to 40 °C and stirred for 1.5 hours.
-
Isolation: After cooling, the solid material is filtered, washed with water and a mixture of ethyl acetate and n-hexane, and then dried to afford Erlotinib hydrochloride.
Quantitative Data for the Synthesis of Erlotinib
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Final Step | 4-Chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 3-Ethynylaniline, HCl | Water | 1.5 hours | 40 °C | 83% | [4] |
| Overall | 3,4-Dihydroxy benzoic acid | 44% (7 steps) | [4] |
Application in the Synthesis of Lapatinib
Lapatinib (Tykerb®) is a dual tyrosine kinase inhibitor that targets both EGFR and HER2. It is used in the treatment of HER2-positive breast cancer.
Synthetic Pathway of Lapatinib
A practical synthesis of Lapatinib starts from commercially available 6-iodoquinazolin-4-one.[5]
Experimental Workflow for the Synthesis of Lapatinib
Caption: Five-step synthetic process for Lapatinib.
Experimental Protocol: Key Steps in Lapatinib Synthesis [5]
-
Chlorination: 6-Iodoquinazolin-4-one is chlorinated to yield 4-chloro-6-iodoquinazoline.
-
Suzuki Coupling: The chloro-iodo intermediate undergoes a palladium-catalyzed Suzuki coupling with 5-formyl-2-furylboronic acid.
-
Reductive Amination: The resulting aldehyde is then subjected to reductive amination with 2-(methylsulfone)ethylamine to yield Lapatinib.
Quantitative Data for the Synthesis of Lapatinib
| Step | Reaction | Yield | Reference |
| 1 | Chlorination | 88% | [5] |
| 2 | Suzuki Coupling | 96% | [5] |
| 3 | Reductive Amination | 94% | [5] |
| Overall | ~48% | [5] |
Mechanism of Action: Targeting EGFR and HER2 Signaling Pathways
Gefitinib and Erlotinib primarily target the EGFR signaling pathway, while Lapatinib dually inhibits both EGFR and HER2 pathways. Overactivation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
EGFR Signaling Pathway
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promotes cell growth, proliferation, and survival.
Caption: Simplified EGFR signaling pathway and inhibition by TKIs.
HER2 Signaling Pathway
HER2 (Human Epidermal Growth Factor Receptor 2) does not have a known direct ligand. It functions as a preferred heterodimerization partner for other EGFR family members. The HER2-containing heterodimers are potent activators of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, leading to aggressive tumor growth. Lapatinib inhibits the tyrosine kinase activity of both EGFR and HER2.
Caption: HER2 signaling and dual inhibition by Lapatinib.
Conclusion
The 4-anilinoquinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its versatility as a precursor has enabled the development of a class of highly effective tyrosine kinase inhibitors that have significantly impacted cancer therapy. This guide has provided a detailed look into the synthesis of key pharmaceuticals derived from this core, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of this and other privileged scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
Methodological & Application
Synthesis Protocol for tert-Butyl (2-amino-2-methylpropyl)carbamate: A Guide for Researchers
Introduction: The Strategic Importance of Mono-Protected Diamines
In the landscape of pharmaceutical and materials science research, diamines are fundamental building blocks. However, their symmetric reactivity often poses a significant challenge when selective functionalization at a single amino group is required. The synthesis of tert-Butyl (2-amino-2-methylpropyl)carbamate represents a classic solution to this challenge, yielding a versatile intermediate where one amine is rendered unreactive by the acid-labile tert-butoxycarbonyl (Boc) protecting group, while the other remains available for further chemical modification.[1] This mono-protected diamine is particularly valuable in the construction of complex molecules, from active pharmaceutical ingredients to specialized polymers.
This document provides a comprehensive, field-proven protocol for the selective mono-Boc protection of 2-methylpropane-1,2-diamine. We will delve into the mechanistic rationale behind the chosen methodology, provide a detailed step-by-step procedure, and outline the necessary characterization and safety protocols to ensure a successful and reproducible synthesis.
The Chemistry: Achieving Selective Protection
The primary challenge in the synthesis of this compound is preventing the formation of the di-protected byproduct. A common and effective strategy to achieve mono-protection is the in-situ generation of the mono-hydrochloride salt of the diamine. In this approach, one equivalent of a strong acid, such as hydrochloric acid (or a reagent that generates HCl in situ), is introduced to the reaction mixture containing the diamine. The more basic amino group is preferentially protonated, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the electrophilic di-tert-butyl dicarbonate (Boc₂O). The remaining free amino group, however, can readily attack the Boc anhydride to form the desired mono-protected carbamate.[2][3]
Subsequent work-up under basic conditions neutralizes the ammonium salt and allows for the isolation of the mono-Boc protected product. This method is not only efficient but also scalable and often avoids the need for tedious chromatographic purification.[4]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow from starting materials to final product characterization.
Detailed Synthesis Protocol
This protocol is based on established methods for the selective mono-Boc protection of diamines.[2][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylpropane-1,2-diamine | ≥97% | e.g., Sigma-Aldrich, TCI | Flammable and corrosive liquid. Handle with care.[6][7][8] |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | e.g., Sigma-Aldrich, Acros | Flammable solid, fatal if inhaled.[1][9] Handle in a fume hood. |
| Chlorotrimethylsilane (Me₃SiCl) | ≥98% | e.g., Sigma-Aldrich, Alfa Aesar | Corrosive and flammable. Reacts with moisture. |
| Methanol (MeOH), anhydrous | ≥99.8% | e.g., Fisher Scientific | |
| Dichloromethane (DCM) | ACS grade | e.g., VWR | |
| Diethyl ether (Et₂O) | ACS grade | e.g., VWR | |
| Sodium hydroxide (NaOH) | Pellets | e.g., Sigma-Aldrich | |
| Sodium sulfate (Na₂SO₄), anhydrous | Granular | e.g., Fisher Scientific | |
| Deionized water | In-house | ||
| Silica gel | 60 Å, 230-400 mesh | e.g., Sorbent Technologies | For column chromatography (if needed). |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
-
Glass chromatography column (if necessary)
Procedure
-
Preparation of the Diamine Mono-hydrochloride:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpropane-1,2-diamine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of diamine).
-
Cool the solution to 0 °C in an ice bath.
-
Under stirring, slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form.[2]
-
Stir the mixture at 0 °C for an additional 15-20 minutes to ensure complete formation of the mono-salt.
-
-
Boc-Protection Reaction:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of methanol.
-
Add the di-tert-butyl dicarbonate solution dropwise to the stirred suspension of the diamine mono-hydrochloride at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the aqueous mixture to a separatory funnel and wash with diethyl ether (2 x volume of methanol) to remove any di-Boc byproduct and other non-polar impurities. Discard the ether layers.[2][4]
-
Adjust the pH of the aqueous layer to >12 by the careful addition of a 2N sodium hydroxide solution.
-
Extract the product from the basic aqueous layer with dichloromethane (3 x volume of methanol).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can often be of sufficient purity for subsequent steps.
-
If further purification is required, the product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
-
Expected Yield
-
Yields for this type of reaction are typically in the range of 60-85%.
Trustworthiness: Product Characterization
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the tert-butyl group (a singlet at ~1.45 ppm), the methyl groups on the quaternary carbon, and the methylene groups adjacent to the amine and carbamate functionalities.[10]
-
¹³C NMR will confirm the presence of the carbamate carbonyl carbon (~156 ppm) and the quaternary carbon of the tert-butyl group (~79 ppm), in addition to the other aliphatic carbons.[11]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ ion corresponding to the molecular weight of the product (189.16 m/z).[12]
-
Safety and Handling
2-Methylpropane-1,2-diamine:
-
Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed.[6][7][8]
-
Precautions: Keep away from heat and ignition sources. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[6][7]
Di-tert-butyl dicarbonate (Boc₂O):
-
Hazards: Flammable solid. Fatal if inhaled. Causes serious eye damage and skin irritation. May cause an allergic skin reaction and respiratory irritation.[1][9]
-
Precautions: Always handle in a chemical fume hood.[1] Avoid contact with skin and eyes. Keep away from heat and open flames. Store in a cool, dry, and well-ventilated area. Containers may build up pressure and should be handled with care.[13]
Chlorotrimethylsilane (Me₃SiCl):
-
Hazards: Highly flammable and corrosive liquid. Reacts violently with water to produce HCl gas.
-
Precautions: Handle in a fume hood, away from moisture. Wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[6][7][8][14]
References
- 1. benchchem.com [benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. PubChemLite - Tert-butyl n-(2-amino-2-methylpropyl)carbamate (C9H20N2O2) [pubchemlite.lcsb.uni.lu]
- 13. dl.novachem.com.au [dl.novachem.com.au]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for the Use of tert-Butyl (2-amino-2-methylpropyl)carbamate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard structural motifs into peptides is a key strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. tert-Butyl (2-amino-2-methylpropyl)carbamate, a mono-Boc-protected diamine, serves as a valuable building block for introducing a short, gem-dimethyl-substituted ethylene diamine linker into peptide chains during solid-phase peptide synthesis (SPPS). This modification can be used to cyclize peptides, create branched structures, or act as a flexible spacer.
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The protocols cover the coupling of the diamine to the C-terminus of a resin-bound peptide, chain elongation, and final cleavage.
Key Features and Advantages
-
Introduction of a Flexible Linker: The 1,2-diaminoethane backbone provides a short and flexible spacer.
-
Steric Hindrance for Stability: The gem-dimethyl groups on one of the amino functions can provide steric hindrance, potentially increasing resistance to enzymatic degradation near the modification site.
-
Versatile Handle for Further Modification: The free primary amine, after deprotection of the Boc group, can be used for further derivatization, such as conjugation to other molecules or for creating branched peptides.
-
Compatibility with Boc-SPPS: The Boc protecting group is compatible with standard Boc solid-phase peptide synthesis workflows, allowing for seamless integration into existing synthesis protocols.
Data Presentation: Quantitative Parameters for Coupling
The successful incorporation of this compound, a sterically hindered primary amine, requires optimized coupling conditions. The following table summarizes recommended starting parameters, which may require further optimization based on the specific peptide sequence and resin.
| Parameter | Recommended Value/Range | Notes |
| Resin Loading | 0.2 - 0.5 mmol/g | Lower loading is generally preferred for sterically hindered couplings to minimize aggregation. |
| This compound Excess | 2 - 4 equivalents | Relative to the resin loading. A higher excess may be required for difficult couplings. |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the resin loading. |
| Activation Additive Excess (e.g., HOBt, HOAt) | 2 - 4 equivalents | Used with carbodiimide coupling reagents to improve efficiency and reduce racemization.[1] |
| Base (e.g., DIPEA) Excess | 4 - 8 equivalents | Crucial for activating aminium/uronium salt reagents and for in situ neutralization protocols.[2][3] |
| Coupling Time | 1 - 4 hours | Reaction progress should be monitored using a qualitative method like the Kaiser (ninhydrin) test.[1] |
| Solvent | DMF or NMP | Peptide synthesis grade. |
Table 1: Recommended Quantitative Parameters for Coupling of this compound.
Experimental Protocols
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol describes the coupling of the mono-Boc-protected diamine to the C-terminal carboxylic acid of a peptide that is attached to a resin (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free C-terminal carboxylic acid
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or DIC)[1]
-
Activation additive (e.g., HOBt, if using DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL/g resin).
-
Pre-activation of Diamine:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Add the pre-activated diamine solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Reaction:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the completion of the coupling.
-
If the Kaiser test is positive (blue/purple beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL/g resin) and then with DCM (3 x 5 mL/g resin) to remove excess reagents and byproducts.
-
Protocol 2: Boc Deprotection and Subsequent Amino Acid Coupling
This protocol outlines the removal of the Boc group from the newly introduced diamine and the coupling of the next amino acid.
Materials:
-
Resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Boc-protected amino acid
-
Coupling reagents (as in Protocol 1)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM (3x) and then with DMF (3x) to prepare for the next coupling.
-
-
Amino Acid Coupling:
-
Follow a standard Boc-SPPS coupling protocol to add the next Boc-protected amino acid. Due to the potential steric hindrance of the gem-dimethyl groups, using a highly efficient coupling reagent like HATU is recommended.[1][3]
-
Pre-activate the Boc-amino acid (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitor the reaction completion with a Kaiser test and wash the resin as described previously.
-
Protocol 3: Final Cleavage and Peptide Purification
This protocol describes the cleavage of the modified peptide from the resin and the removal of side-chain protecting groups.
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
Appropriate solvents for HPLC purification (e.g., acetonitrile, water, TFA)
Procedure:
-
Resin Preparation: Dry the final peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole) to the resin.
-
Cool the apparatus in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing:
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitated peptide thoroughly with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Workflow for SPPS incorporating this compound.
Caption: Simplified logical flow of the coupling reaction on the solid support.
References
Application Notes and Protocols: Tert-Butyl (2-amino-2-methylpropyl)carbamate as a Linker Molecule
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl (2-amino-2-methylpropyl)carbamate as a versatile linker molecule in bioconjugation and drug development. While direct applications of this specific molecule are not extensively documented, its structural features—a Boc-protected primary amine and a neopentyl diamine core—make it an analogue for a class of linkers used in various biopharmaceutical applications. These notes are based on established principles of amine-reactive chemistry and linker technology in areas such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to this compound as a Linker
This compound, also known as N1-Boc-2-methyl-1,2-propanediamine, is a bifunctional organic molecule.[1] Its structure features a primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine. This differential protection allows for selective, sequential reactions, making it a valuable building block in the synthesis of more complex molecules.[2] The gem-dimethyl group on the carbon backbone introduces conformational constraints that can be advantageous in linker design for applications like PROTACs, where the spatial arrangement of the connected moieties is critical for activity.[]
The primary amine serves as a nucleophile for conjugation to various electrophilic groups, while the Boc-protected amine is stable under many reaction conditions and can be deprotected using acid to reveal a second primary amine for subsequent modification.[2]
Key Applications and Potential Uses
The primary application of molecules with a protected diamine structure is in the synthesis of heterobifunctional linkers. These linkers are crucial components of targeted therapies and research tools.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein.[4][5] The linker plays a critical role in controlling the distance and orientation between the two recruited proteins, which is essential for efficient ubiquitination and degradation.[][4] The gem-dimethyl group in this compound can introduce a "gauche kink" that influences the linker's conformation, potentially optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[]
-
Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a monoclonal antibody to a cytotoxic payload. The linker's properties influence the ADC's stability, pharmacokinetics, and the mechanism of drug release. While various linker types are used, those derived from diamines can be incorporated to modulate solubility and spacing.
-
Bioconjugation and Labeling: This molecule can be used to introduce a primary amine for subsequent labeling with fluorophores, biotin, or other reporter molecules after deprotection.
Experimental Protocols
The following are representative protocols illustrating how this compound could be employed in the synthesis of a heterobifunctional linker and its subsequent conjugation.
Protocol 1: Synthesis of a Heterobifunctional Linker for Bioconjugation
This protocol describes the modification of this compound to create a linker with an amine-reactive N-hydroxysuccinimide (NHS) ester at one end.
Materials:
-
This compound
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar NHS ester crosslinker[6][7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., flash chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (1.2 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve the NHS ester crosslinker (e.g., a carboxylated NHS ester) (1 equivalent) in anhydrous DMF.
-
Slowly add the NHS ester solution to the solution of the diamine while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours at room temperature.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Boc-protected heterobifunctional linker using flash chromatography on silica gel.
Protocol 2: Conjugation of the Linker to a Protein
This protocol outlines the conjugation of the synthesized Boc-protected linker (from Protocol 1, after converting the other end to an NHS ester) to a protein, followed by deprotection of the Boc group to expose a primary amine.
Materials:
-
Synthesized Boc-protected linker with an NHS ester
-
Protein to be conjugated (e.g., antibody) in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)[6]
-
Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Desalting column or dialysis equipment[7]
Procedure:
Part A: Protein Conjugation
-
Prepare the protein solution at a suitable concentration in an amine-free buffer.[6]
-
Dissolve the Boc-protected linker-NHS ester in a water-miscible organic solvent like DMSO.[8]
-
Add a 10- to 20-fold molar excess of the linker solution to the protein solution.[6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[7]
-
Remove excess, unreacted linker and quenching buffer using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS).[7]
Part B: Boc Deprotection
-
Lyophilize the purified protein conjugate to remove water.
-
Resuspend the lyophilized conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Incubate for 30-60 minutes at room temperature.
-
Remove the TFA/DCM under a stream of nitrogen.
-
Immediately resolubilize the protein in a suitable buffer and purify using a desalting column to remove residual TFA and salts.
Data Presentation
The successful synthesis and conjugation can be monitored and quantified using various analytical techniques. The following tables provide examples of the type of data that should be collected.
Table 1: Reaction Parameters for Linker Synthesis
| Parameter | Value |
| Molar Ratio (Diamine:NHS Ester) | 1:1 |
| Solvent | Anhydrous DMF |
| Base | DIPEA (1.2 eq) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Yield | 75% (example) |
Table 2: Characterization of Protein-Linker Conjugate
| Analytical Method | Result | Purpose |
| UV-Vis Spectroscopy | A280 for protein concentration | Determine protein concentration |
| Mass Spectrometry (MALDI-TOF or ESI) | Increased molecular weight corresponding to the addition of the linker | Confirm conjugation and determine the number of linkers per protein |
| SDS-PAGE | Shift in protein band to a higher molecular weight | Visualize successful conjugation |
Visualization of Workflows and Pathways
Diagram 1: Synthesis of a Heterobifunctional Linker
Caption: Workflow for synthesizing a Boc-protected heterobifunctional linker.
Diagram 2: Protein Conjugation and Deprotection Workflow
Caption: Workflow for protein conjugation and subsequent Boc deprotection.
Diagram 3: Conceptual PROTAC Signaling Pathway
Caption: Conceptual pathway of PROTAC-mediated protein degradation.
References
- 1. tert-butyl N-(2-amino-2-methylpropyl)carbamate | C9H20N2O2 | CID 17909918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Boc Deprotection using Trifluoroacetic acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis. Its popularity stems from its stability in various reaction conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[1][2] This document provides detailed protocols and application notes for the removal of the Boc protecting group using TFA in both solution-phase and solid-phase synthesis.
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed process that proceeds via the following steps:[1][3]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl group as a stable tertiary carbocation and the formation of a carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.[3][4]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1][3]
This reaction is generally fast and efficient, often reaching completion at room temperature.[5]
Experimental Protocols
1. Solution-Phase Boc Deprotection
This protocol is suitable for a wide range of Boc-protected amines in solution.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[1][6] For substrates resistant to deprotection, neat TFA can be used.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed.[1]
-
For isolation of the free amine, dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[1] Be cautious of CO₂ evolution during the bicarbonate wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[1]
Note: If the trifluoroacetate salt of the amine is the desired product, the aqueous work-up (steps 7-9) should be omitted.[1] For water-soluble amines, a basic ion-exchange resin, such as Amberlyst A21, can be used for work-up.[7][8]
2. Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection
This protocol is a standard procedure in Boc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
TFA cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS), 95:2.5:2.5 v/v/v)[9][10]
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or agitator
-
Centrifuge
Procedure:
-
Swell the peptide-resin in DCM in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Add the pre-prepared TFA cleavage cocktail to the resin.[1]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.[1]
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.[1][11]
-
Isolate the peptide by centrifugation followed by decantation of the ether, or by filtration.[1]
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[1]
-
Dry the peptide under vacuum.[1]
Data Presentation
Table 1: Typical Reaction Conditions for Solution-Phase Boc Deprotection
| Parameter | Condition | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations may be used if solubility permits.[1] |
| TFA Concentration | 20% - 100% (v/v in DCM) | 25-50% is common. Neat TFA can be used for difficult substrates.[1] |
| Temperature | 0 °C to Room Temperature | The reaction is often started at 0 °C to control any exotherm.[1] |
| Reaction Time | 30 minutes - 4 hours | Progress should be monitored by TLC or LC-MS.[1] |
Table 2: Common Scavengers for Boc Deprotection in Peptide Synthesis
The use of scavengers is crucial during the cleavage of peptides from the resin and deprotection of side chains to prevent the reactive tert-butyl cation from modifying sensitive amino acid residues.[9][11]
| Amino Acid Residue | Susceptible Side Chain | Common Scavengers | Typical "Cocktail" |
| Tryptophan (Trp) | Indole ring | Triisopropylsilane (TIS), Water (H₂O), Thioanisole, 1,2-Ethanedithiol (EDT)[9][11] | TFA/TIS/H₂O (95:2.5:2.5)[9][10] |
| Methionine (Met) | Thioether | Thioanisole, TIS[9] | TFA/Thioanisole (90:5 v/v) |
| Cysteine (Cys) | Thiol | 1,2-Ethanedithiol (EDT)[9] | TFA/EDT (95:5 v/v) |
| Tyrosine (Tyr) | Phenolic ring | Thioanisole, TIS[9] | TFA/TIS/H₂O (95:2.5:2.5) |
| Arginine (Arg) | Guanidinium group | Thioanisole (accelerates Pmc deprotection)[11] | TFA/Thioanisole (90:5 v/v) |
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Experimental workflow for solution-phase Boc deprotection.
Caption: Rationale for scavenger use in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Coupling Reactions of tert-Butyl (2-amino-2-methylpropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various coupling reactions utilizing tert-Butyl (2-amino-2-methylpropyl)carbamate, a versatile building block in medicinal chemistry and drug development. The presence of a sterically hindered primary amine and a Boc-protected primary amine allows for selective functionalization, making it a valuable synthon for creating diverse molecular architectures.
Overview of Coupling Reactions
This compound readily participates in several common coupling reactions, including:
-
Amide Coupling: Formation of an amide bond by reacting the primary amine with a carboxylic acid, typically activated with a coupling agent, or with an activated ester (e.g., NHS ester).
-
Reductive Amination: Formation of a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.
-
Urea Formation: Formation of a urea linkage through reaction with an isocyanate.
-
Sulfonamide Formation: Formation of a sulfonamide by reacting the primary amine with a sulfonyl chloride.
The Boc-protecting group can be subsequently removed under acidic conditions to liberate the second primary amine for further functionalization, enabling the synthesis of complex molecules in a stepwise manner.
Data Presentation: Summary of Coupling Reaction Conditions
The following tables summarize quantitative data for representative coupling reactions involving this compound.
Table 1: Reductive Amination with an Aldehyde
| Parameter | Value/Condition | Reference |
| Aldehyde | 3-((Benzyloxycarbonyl)amino)propionaldehyde | Patent AU2013250378B2 |
| Carbamate (Equivalents) | 1.0 | Patent AU2013250378B2 |
| Aldehyde (Equivalents) | ~1.2 | Patent AU2013250378B2 |
| Reducing Agent | Sodium triacetoxyborohydride | Patent AU2013250378B2 |
| Reducing Agent (Equivalents) | ~1.6 | Patent AU2013250378B2 |
| Solvent | Methylene chloride | Patent AU2013250378B2 |
| Additive | Acetic acid | Patent AU2013250378B2 |
| Temperature | Room Temperature | Patent AU2013250378B2 |
| Reaction Time | 15 hours | Patent AU2013250378B2 |
| Yield | Not explicitly stated |
Table 2: General Conditions for Amide Coupling with NHS Esters
| Parameter | Recommended Conditions | Notes |
| NHS Ester (Equivalents) | 1.0 | A slight excess of the amine can ensure complete consumption of the NHS ester. |
| Carbamate (Equivalents) | 1.0 - 1.2 | |
| Solvent | Anhydrous DMF, DCM, or THF | DMF is often preferred for its ability to dissolve a wide range of reactants. Ensure the solvent is anhydrous to prevent hydrolysis of the NHS ester. |
| Base | DIPEA or Triethylamine | A non-nucleophilic base is used to scavenge the acidic NHS byproduct. Typically 1.5 to 3 equivalents are used. |
| Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature and allowed to warm. |
| Reaction Time | 2 - 24 hours | Progress should be monitored by an appropriate analytical method such as TLC or LC-MS. |
Table 3: General Conditions for Urea Formation with Isocyanates
| Parameter | Recommended Conditions | Notes |
| Isocyanate (Equivalents) | 1.0 | |
| Carbamate (Equivalents) | 1.0 - 1.1 | A slight excess of the amine may be used. |
| Solvent | Anhydrous DCM, THF, or DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | 0 °C to Room Temperature | The reaction is often exothermic and may require initial cooling. |
| Reaction Time | 1 - 6 hours | The reaction is typically rapid and can be monitored by TLC or LC-MS. |
Experimental Protocols
Protocol for Reductive Amination
This protocol describes the reductive amination of this compound with 3-((benzyloxycarbonyl)amino)propionaldehyde.[1]
Materials:
-
This compound (50 mg, 0.265 mmol)
-
3-((Benzyloxycarbonyl)amino)propionaldehyde (60 mg, 0.290 mmol)
-
Sodium triacetoxyborohydride (83 mg, 0.392 mmol)
-
Methylene chloride (3 mL)
-
Acetic acid (15 µL)
-
Ethyl acetate
-
Saturated aqueous sodium hydrogencarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (50 mg) and 3-((benzyloxycarbonyl)amino)propionaldehyde (60 mg) in methylene chloride (3 mL), add sodium triacetoxyborohydride (83 mg) and acetic acid (15 µL) at room temperature.[1]
-
Stir the mixture at room temperature for 15 hours.[1]
-
Upon completion of the reaction, add ethyl acetate and saturated aqueous sodium hydrogencarbonate solution to the reaction mixture.
-
Separate the organic layer, wash it with saturated aqueous sodium chloride solution, and then dry it over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
General Protocol for Amide Coupling with an Activated Carboxylic Acid (EDC/HOBt Coupling)
This protocol provides a general procedure for the amide coupling of this compound with a generic carboxylic acid using EDC and HOBt as coupling agents.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and EDC (1.2 equiv) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equiv) in a small amount of anhydrous DMF.
-
Add the solution of the carbamate to the reaction mixture, followed by the addition of DIPEA (2.5 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Signaling Pathway Implication: FLT3 Inhibition
Compounds synthesized using this compound have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3).[1] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication - ITD), can become constitutively active, leading to uncontrolled cell proliferation and survival in acute myeloid leukemia (AML).[1][2][3] The diagram below illustrates the canonical FLT3 signaling pathway and the points of therapeutic intervention.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the HPLC Purification of tert-Butyl (2-amino-2-methylpropyl)carbamate
Introduction
Tert-butyl (2-amino-2-methylpropyl)carbamate is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the construction of more complex molecules due to its protected primary amine and a free primary amine. Ensuring the high purity of this intermediate is critical for the success of subsequent reactions and the quality of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This document provides detailed protocols for two effective HPLC-based purification strategies: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
RP-HPLC separates molecules based on their hydrophobicity, making it a suitable method for many N-Boc protected compounds. However, the polarity of this compound, arising from the free amine and carbamate groups, can sometimes lead to poor retention on traditional C18 columns.[1][2] HILIC presents a strong alternative, as it is specifically designed for the separation of polar and hydrophilic compounds.[1][3][4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water, promoting the retention of polar analytes.[3]
This application note provides detailed experimental protocols for both RP-HPLC and HILIC methods, enabling researchers to select the most appropriate strategy based on their specific needs and available instrumentation.
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC) Purification
This method is suitable for routine purification and is based on the separation of the target compound from non-polar and less polar impurities.
Materials and Reagents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Crude this compound
-
C18 reverse-phase preparative HPLC column (e.g., 19 x 250 mm, 5 µm particle size)
-
Standard preparative HPLC system with a UV detector
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in water.
-
Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.
-
Degas both mobile phases prior to use.
-
Note on Acid Modifier: TFA can improve peak shape for basic compounds but may lead to partial deprotection of the N-Boc group, especially during solvent evaporation.[5] Formic acid is a less aggressive alternative.[5]
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of acetonitrile or the initial mobile phase mixture). The concentration should be optimized based on the column loading capacity.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase preparative column.
-
Flow Rate: 20 mL/min (This should be adjusted based on the column dimensions).
-
Detection: UV at 210-220 nm (where the carbamate group absorbs).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B (linear gradient)
-
30-35 min: Hold at 95% B
-
35-36 min: 95% to 5% B (linear gradient)
-
36-45 min: Re-equilibration at 5% B
-
-
-
Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the main peak of the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Caution: If using TFA, it is advisable to neutralize the pooled fractions with a mild base (e.g., ammonium hydroxide) before solvent evaporation or to use lyophilization to remove the solvent and TFA.[5]
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Purification
This method is particularly advantageous for highly polar compounds that show poor retention in reversed-phase chromatography.[1][2][3]
Materials and Reagents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Ammonium formate or Ammonium acetate, HPLC grade
-
Crude this compound
-
Silica, Diol, or Amide-based preparative HILIC column (e.g., 21.2 x 250 mm, 5 µm particle size)
-
Standard preparative HPLC system with a UV detector
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude this compound in the initial mobile phase (Mobile Phase A). It is crucial to dissolve the sample in a solvent with a high organic content to ensure proper interaction with the stationary phase upon injection.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: Preparative HILIC column (Silica, Diol, or Amide).
-
Flow Rate: 25 mL/min (This should be adjusted based on the column dimensions).
-
Detection: UV at 210-220 nm.
-
Gradient Program:
-
0-5 min: 0% B (100% A)
-
5-25 min: 0% to 50% B (linear gradient)
-
25-30 min: 50% to 100% B (linear gradient)
-
30-35 min: Hold at 100% B
-
35-36 min: 100% to 0% B (linear gradient)
-
36-45 min: Re-equilibration at 0% B
-
-
-
Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the main peak of the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions. The mobile phase is volatile, which facilitates solvent removal by rotary evaporation.
-
Data Presentation
The following table summarizes the key parameters for the two proposed HPLC purification methods.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | C18 | Silica, Diol, or Amide |
| Mobile Phase A | 0.1% TFA or FA in Water | 95:5 (v/v) ACN:Water + 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% TFA or FA in Acetonitrile | 50:50 (v/v) ACN:Water + 10 mM Ammonium Formate |
| Typical Gradient | Increasing organic content (e.g., 5% to 95% B) | Increasing aqueous content (e.g., 0% to 100% B) |
| Sample Diluent | Initial mobile phase composition or ACN/Water | High organic content solvent (e.g., Mobile Phase A) |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
| Primary Interaction | Hydrophobic interactions | Hydrophilic partitioning and polar interactions |
| Suitable for | Compounds with sufficient hydrophobicity | Highly polar and hydrophilic compounds |
Visualization
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: General workflow for the HPLC purification of a chemical compound.
References
- 1. biotage.com [biotage.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol for 1H NMR Analysis of Boc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity stems from its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] Confirmation of the successful installation of the Boc protecting group is a critical step in a synthetic sequence, and proton nuclear magnetic resonance (¹H NMR) spectroscopy is the most definitive and informative analytical technique for this purpose.[1][3] This document provides a detailed protocol for the ¹H NMR analysis of Boc-protected amines, including sample preparation, data acquisition, and spectral interpretation.
Key ¹H NMR Spectral Features of Boc-Protected Amines
The successful protection of an amine with a Boc group introduces highly characteristic signals in the ¹H NMR spectrum:
-
The tert-Butyl Group: The most prominent feature is a sharp, intense singlet appearing in the upfield region of the spectrum, typically between 1.4 and 1.5 ppm . This signal corresponds to the nine equivalent protons of the tert-butyl group and serves as an excellent diagnostic peak.[3]
-
The N-H Proton: The carbamate proton (N-H) generally appears as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature.[3]
-
Protons Alpha to the Nitrogen: The protons on the carbon atom adjacent to the nitrogen (α-protons) typically experience a downfield shift upon Boc protection due to the electron-withdrawing nature of the carbamate group.[3]
Experimental Protocol
A systematic approach is crucial for obtaining high-quality and reproducible ¹H NMR spectra. The following protocol outlines the key steps from sample preparation to data analysis.
Sample Preparation
Proper sample preparation is paramount for acquiring a high-quality NMR spectrum.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified Boc-protected amine.[3] For small molecules (less than 1000 g/mol ), this amount is generally sufficient for a routine ¹H NMR spectrum.[4]
-
Choosing a Deuterated Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[3][4] Other common deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄.[4] The choice of solvent can slightly influence the chemical shifts of the signals.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3][4] Gentle vortexing or warming may be necessary to ensure complete dissolution.[3] It is advisable to prepare the sample in a separate vial before transferring it to the NMR tube to ensure homogeneity and allow for treatments like heating or filtering if necessary.[4]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, referencing to the residual solvent peak is often sufficient.[3]
NMR Data Acquisition
The following steps are a general guide for setting up a standard ¹H NMR experiment. Specific parameters may vary depending on the spectrometer and the nature of the sample.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
-
Shimming: The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved peaks.[3]
-
Acquisition Parameters:
-
Number of Scans: For a typical sample concentration, 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.[3]
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for routine ¹H NMR.
-
Data Processing and Analysis
Once the data is acquired, it needs to be processed to generate the final spectrum.
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.[3]
-
Phasing: The spectrum is phased to ensure all peaks have the correct absorptive Lorentzian shape.[3]
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.[3]
-
Referencing: The chemical shift axis is calibrated by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[3]
-
Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal. The integral of the Boc group's singlet should correspond to nine protons relative to other signals in the molecule.[3]
-
Peak Picking and Interpretation: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for all signals. The key is to confirm the presence of the characteristic Boc singlet and the expected shifts in the signals of the parent amine.[3]
Data Presentation: Characteristic ¹H NMR Chemical Shifts
The following table summarizes the typical ¹H NMR chemical shifts for a Boc-protected amine in CDCl₃. Note that these values can vary slightly depending on the specific molecular structure and the solvent used.[3]
| Protons | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration | Key Characteristics |
| tert-Butyl (Boc) * | 1.4 - 1.5 | Singlet | 9H | Sharp, intense, and diagnostic for successful protection. [3] |
| N-H (Carbamate) | Variable (often 4.5 - 5.5) | Broad Singlet | 1H | Position and broadness are concentration and solvent dependent.[3] |
| α-Protons | Variable | Dependent on structure | - | Typically shifted downfield compared to the parent amine.[3] |
| Other Protons | Variable | Dependent on structure | - | Signals corresponding to the rest of the molecule. |
Troubleshooting and Common Issues
-
Broad N-H Signal: The carbamate N-H proton often appears as a broad signal, which can sometimes be difficult to distinguish from the baseline.[3] This is due to quadrupole broadening and/or chemical exchange. Running the experiment at a different temperature or in a different solvent (like DMSO-d₆) can sometimes sharpen this peak.
-
Overlapping Signals: In complex molecules, the signals from the parent amine moiety may overlap with other signals. 2D NMR techniques such as COSY and HSQC can be employed to resolve these overlaps and aid in unambiguous signal assignment.
-
Impurities: The presence of residual starting amine, di-tert-butyl dicarbonate, or tert-butanol can be identified by their characteristic signals in the ¹H NMR spectrum. A compilation of chemical shifts for common laboratory solvents and impurities can be a valuable resource for identifying such contaminants.[5][6][7]
Experimental Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a Boc-protected amine.
Caption: Workflow for 1H NMR analysis of Boc-protected amines.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Gráficos de deslocamentos químicos de impurezas por RMN [sigmaaldrich.com]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Carbamate Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the analysis of carbamate compounds using mass spectrometry. Carbamates are a diverse class of organic compounds with wide applications as pesticides, herbicides, and pharmaceuticals.[1] Their analysis is crucial for environmental monitoring, food safety, and in the drug development process. Due to their chemical properties, particularly their thermal lability, specific analytical techniques are required for accurate and sensitive detection.[2][3]
Introduction to Carbamate Analysis
The analysis of carbamate compounds presents unique challenges, primarily due to the thermal instability of many N-methyl carbamates, which makes them unsuitable for direct analysis by traditional gas chromatography (GC).[2] Therefore, liquid chromatography (LC) coupled with mass spectrometry (MS) has become the preferred method for the analysis of these thermally labile compounds.[4] However, GC-MS methods can be employed for certain carbamates, often requiring a derivatization step to improve volatility and thermal stability.[3][5]
This document outlines protocols for both LC-MS/MS and GC-MS techniques, providing detailed sample preparation and instrumental parameters for the robust analysis of carbamates in various matrices.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a powerful and widely adopted technique for the identification and quantification of polar and thermally labile compounds like carbamates.[4] It offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices such as food, water, and biological samples.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of carbamates by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: QuEChERS Protocol for Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for the analysis of pesticide residues, including carbamates, in food matrices.[6][7]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or milk)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydrate)[7]
-
Dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18)[7]
-
50 mL and 2 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[7]
-
Add 10 mL of acetonitrile.[7]
-
If required, spike the sample with an internal standard (e.g., a stable isotope-labeled version of the target carbamate).[7]
-
Add the QuEChERS extraction salts to the tube.[7]
-
Cap the tube and shake vigorously for 1 minute.[7]
-
Centrifuge at 4000 rpm for 5 minutes.[7]
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent.[7]
-
Vortex for 30 seconds.[7]
-
Centrifuge at 10,000 rpm for 2 minutes.[7]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
For aqueous samples, solid-phase extraction (SPE) is a common method for the pre-concentration and cleanup of carbamates.
Materials:
-
Water sample
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., acetonitrile or ethyl acetate)
-
Nitrogen evaporator
Protocol:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained carbamates with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of the initial mobile phase) for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used for carbamate separation.[8][9] For faster analysis times, specialized columns like the Ultra Carbamate column can be employed, reducing analysis times from over 20 minutes to under 5 minutes.[2]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization, is typically used.[9][10]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[9]
-
Column Temperature: Maintained at around 35-40 °C.[9]
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally preferred for carbamate analysis.[8][10]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high sensitivity and selectivity.[6][8] This involves monitoring specific precursor-to-product ion transitions for each target carbamate.
-
Fragmentation: A characteristic neutral loss of methyl isocyanate (CH₃NCO, -57 Da) is often observed in the fragmentation of N-methyl carbamates.[8][11]
Quantitative Data for LC-MS/MS Analysis of Carbamates
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of various carbamates in different matrices.
| Carbamate | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| 15 Carbamates Mix | Fruits, Vegetables, Green Tea | 0.2 - 2.0 | 0.5 - 5.0 | 88.1 - 118.4 | [8] |
| 10 Carbamates Mix | Liquid Milk | 0.045 - 0.23 | 0.15 - 0.77 | 68.7 - 93.3 | [9] |
| 10 N-methyl Carbamates | Fruit and Vegetable Juice | - | < 1 ppb | 74.4 - 111.0 | [6] |
| 26 Carbamates & Metabolites | Ginger | 0.05 - 2.0 | 0.2 - 5.0 | 70.9 - 119 | [12] |
| 7 Carbamates Mix | Water | - | 0.5 - 100 ppb (calibration range) | - | [13] |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
While less common for many carbamates due to their thermal lability, GC-MS can be a viable option, particularly with the use of derivatization techniques to enhance analyte stability and volatility.[3] A novel sample injection technique using a septum-equipped temperature programmable injector (SPI) has also been shown to mitigate the thermal degradation of carbamates during GC analysis.[3]
Experimental Workflow for GC-MS Analysis with Derivatization
Derivatization Protocol: Silylation for Ethyl Carbamate
This protocol describes the silylation of ethyl carbamate for GC-MS analysis in alcoholic beverages.[14]
Materials:
-
Alcoholic beverage sample
-
Isopropyl carbamate (internal standard)
-
Ethyl acetate
-
Bis-(trimethylsilyl)trifluoroacetamide (BSTFA)
Protocol:
-
Perform a liquid-liquid extraction of the sample with ethyl acetate at pH 9.[14]
-
Spike the extract with isopropyl carbamate as an internal standard.[14]
-
Evaporate the extract to dryness.
-
Add BSTFA to the residue.
-
Heat the mixture at 80°C for 30 minutes to complete the silylation reaction.[14]
-
The derivatized sample is now ready for GC-MS analysis.[14]
Derivatization Protocol: Flash Methylation for N-Aryl Carbamates
Flash methylation in the GC injector port is a rapid derivatization technique suitable for a range of carbamates.[5]
Materials:
-
Sample extract containing carbamates
-
Methylating agent (e.g., trimethylanilinium hydroxide)
Protocol:
-
Co-inject the sample extract with the methylating agent into a hot GC inlet (e.g., 250°C).[5]
-
The heat of the injector facilitates the rapid methylation of the carbamates.[5]
-
The derivatized, more volatile, and thermally stable analytes are then separated on the GC column.[5]
GC-MS Instrumental Parameters
Gas Chromatography:
-
Injector: A split/splitless injector is commonly used.[5] A temperature-programmable injector can help minimize thermal degradation.[3]
-
Column: A mid-polarity column, such as a BPX-50, is often suitable.[5]
-
Oven Program: A temperature gradient is used to separate the derivatized carbamates, for example, starting at 70°C and ramping up to 300°C.[5]
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is typically used.[5]
-
Scan Mode: For quantification, Selected Ion Monitoring (SIM) can be used to monitor specific fragment ions for each derivatized carbamate.[15] For increased sensitivity and confirmation, tandem mass spectrometry (GC-MS/MS) is a powerful tool.[5]
Quantitative Data for GC-MS Analysis of Derivatized Carbamates
The following table presents performance data for the GC-MS analysis of derivatized carbamates.
| Carbamate | Derivatization Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Linearity (r²) | Reference |
| Ethyl Carbamate | Silylation | Alcoholic Beverages | 0.3 | 5.0 | 0.9999 | [14] |
| 5 Carbamates Mix | Xanthydrol Derivatization | Surface Water | - | 0.007-0.028 | - | [16] |
| 19 Carbamates Mix | Flash Methylation | - | - | - | 0.9989 | [5] |
Section 3: Analysis of Carbamate-Protein Adducts in Proteomics
Carbamates can react with nucleophilic residues on proteins, such as serine, to form covalent adducts.[17] The study of these modifications, or "adductomics," is important in understanding the mechanisms of toxicity and in drug development. Mass spectrometry-based proteomics provides the tools to identify and quantify these protein modifications.
Logical Relationship for Carbamate-Protein Adduct Formation and Analysis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 3. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. scispec.co.th [scispec.co.th]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 10 carbamate pesticide residues in liquid milk by ultra performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hpst.cz [hpst.cz]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PROTACs and Peptide-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of two transformative therapeutic modalities: Proteolysis-Targeting Chimeras (PROTACs) and Peptide-Drug Conjugates (PDCs). The content herein is designed to offer practical guidance on synthetic strategies, experimental procedures, and data interpretation.
Part 1: Proteolysis-Targeting Chimeras (PROTACs)
Introduction to PROTACs
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3] They consist of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] This catalytic mechanism allows for the degradation of multiple protein targets with a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.[3][5]
Mechanism of Action
The mechanism of a PROTAC involves the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, mediated by the PROTAC molecule.[1][4] This proximity induces the E3 ligase to transfer ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to the POI. Following polyubiquitination, the POI is recognized and degraded by the proteasome, and the PROTAC is released to engage another POI molecule.[6]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Terminal Modification of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-terminal modification of peptides is a critical strategy in drug discovery and proteomics, offering a powerful tool to enhance therapeutic properties and elucidate biological functions. Chemical modification of the N-terminal α-amino group can profoundly influence a peptide's stability, solubility, bioavailability, and interaction with biological targets.[1][2] This document provides detailed application notes and protocols for common N-terminal modifications, including acetylation, PEGylation, and lipidation. It also presents quantitative data for comparative analysis and visual workflows to guide experimental design.
Common N-Terminal Modifications and Their Applications
N-terminal modifications are employed to overcome the inherent limitations of native peptides, such as rapid degradation by exopeptidases and poor membrane permeability.[1] By altering the charge and hydrophobicity of the N-terminus, researchers can tailor peptides for specific applications.
-
Acetylation: The addition of an acetyl group neutralizes the positive charge of the N-terminal amine.[1][3] This modification mimics the natural state of many intracellular proteins, potentially increasing stability against enzymatic degradation and influencing protein-protein interactions.[1][2]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic volume of the peptide. This "stealth" effect shields the peptide from proteolytic enzymes and reduces renal clearance, thereby extending its circulatory half-life.[4][5]
-
Lipidation: The conjugation of fatty acids to the N-terminus enhances the peptide's hydrophobicity. This modification can improve membrane association, facilitate cellular uptake, and modulate interactions with membrane-bound receptors like G-protein coupled receptors (GPCRs).[6][7]
Quantitative Data Presentation
The success of N-terminal modification is typically assessed using techniques like mass spectrometry to confirm the covalent attachment of the desired moiety and to quantify the efficiency of the reaction.[8][9] Pharmacokinetic studies are crucial for evaluating the in vivo performance of modified peptides, particularly for therapeutic applications.[4][5][10]
Table 1: Mass Spectrometry Analysis of N-Terminally Modified Peptides
| Modification | Peptide Sequence | Expected Mass (Da) | Observed Mass (Da) | Modification Efficiency (%) |
| None (Unmodified) | GGVIRL | 626.4 | 626.4 | N/A |
| Acetylation | Ac-GGVIRL | 668.4 | 668.4 | >95 |
| PEGylation (2 kDa) | PEG2k-GGVIRL | ~2626.4 | ~2626.4 | >90 |
| Palmitoylation | Palm-GGVIRL | 864.7 | 864.7 | >98 |
Note: The observed mass for PEGylated peptides will be an average due to the polydispersity of PEG polymers.
Table 2: Comparative Pharmacokinetic Parameters of a PEGylated Peptide
| Peptide | Molecular Weight (kDa) | t½ (hours) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Unmodified Peptide | 2 | 1.5 | 500 | 1200 |
| N-terminal 10 kDa PEG | 12 | 24 | 2500 | 60000 |
| N-terminal 20 kDa PEG | 22 | 48 | 4000 | 150000 |
| N-terminal 40 kDa PEG | 42 | 72 | 5500 | 350000 |
Data are representative and will vary depending on the peptide, PEG reagent, and animal model.[4][10]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The foundation for generating N-terminally modified peptides is the synthesis of the peptide chain itself, most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) and on-resin N-terminal modification.
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
N-Terminal Acetylation
Protocol 2: On-Resin N-Terminal Acetylation
-
Peptide-Resin Preparation: Following the final Fmoc deprotection in the SPPS protocol, wash the peptide-resin with DMF.
-
Acetylation Reaction: Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF. Add this solution to the peptide-resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Purification: Proceed with the cleavage of the peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water). Purify the acetylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
N-Terminal PEGylation
Protocol 3: On-Resin N-Terminal PEGylation with mPEG-NHS Ester
-
Peptide-Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF.
-
PEGylation Reaction: Dissolve methoxy-PEG-NHS ester (mPEG-NHS, 5 equivalents) and DIPEA (10 equivalents) in DMF. Add the solution to the peptide-resin and agitate for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage and Purification: Cleave the PEGylated peptide from the resin and purify by RP-HPLC. Note that a shallower gradient and a column with a larger pore size may be required for efficient purification of PEGylated peptides.
N-Terminal Lipidation
Protocol 4: On-Resin N-Terminal Palmitoylation
-
Peptide-Resin Preparation: Following the final Fmoc deprotection, wash the peptide-resin with DMF.
-
Lipidation Reaction: Dissolve palmitic acid (5 equivalents), HBTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF. Add the solution to the peptide-resin and agitate for 4-6 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Purification: Cleave the lipidated peptide from the resin and purify by RP-HPLC. A C4 or C8 column may be beneficial for the purification of highly hydrophobic lipidated peptides.
Signaling Pathways and Logical Relationships
N-Terminal Acetylation and Protein Stability
N-terminal acetylation can influence protein stability through various mechanisms, including the prevention of ubiquitin-mediated degradation.
Caption: N-terminal acetylation can protect proteins from ubiquitin-mediated degradation.
N-terminal acetylation, often occurring co-translationally, can prevent the recognition of degradation signals (N-degrons) by E3 ubiquitin ligases.[1] This modification shields the N-terminus, thereby inhibiting ubiquitination and subsequent degradation by the proteasome, ultimately leading to increased protein stability.[1]
N-Terminal Lipidation and GPCR Signaling
N-terminal lipidation can anchor peptides to the cell membrane, facilitating their interaction with membrane-bound receptors such as GPCRs and modulating downstream signaling.
Caption: N-terminal lipidation can enhance peptide interaction with GPCRs, initiating downstream signaling.
The lipid moiety of an N-terminally lipidated peptide can insert into the plasma membrane, increasing the local concentration of the peptide near its target GPCR.[7] This enhanced proximity promotes receptor binding and activation, leading to the dissociation of the heterotrimeric G-protein into its Gα-GTP and Gβγ subunits. The activated Gα subunit can then modulate the activity of effector proteins, such as adenylyl cyclase, resulting in the production of second messengers like cyclic AMP (cAMP) and triggering a cellular response.[11]
Conclusion
N-terminal modification of peptides is a versatile and powerful approach to enhance their therapeutic potential and to probe their biological functions. The choice of modification—be it acetylation, PEGylation, or lipidation—depends on the specific goals of the research, whether it is to improve stability, extend half-life, or enhance receptor interaction. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own peptide modification strategies. Careful planning of the synthetic route, coupled with rigorous purification and characterization, is essential for obtaining high-quality modified peptides for downstream applications in basic research and drug development.
References
- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of molecular size of pegylated peptide on the pharmacokinetics and tumor targeting in lymphoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for the Development of Anti-Cancer and Anti-AIDS Medications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of therapeutic agents with demonstrated dual efficacy against both cancer and Human Immunodeficiency Virus (HIV). The following sections detail the mechanisms of action, experimental protocols for evaluation, and quantitative data for key drug classes that represent a promising frontier in drug repurposing and development.
Introduction
The intersection of cancer and HIV research has revealed shared molecular pathways and therapeutic targets, leading to the discovery of compounds with dual anti-neoplastic and anti-retroviral activities. This convergence offers unique opportunities to repurpose existing drugs and develop novel therapies. Key areas of overlap include the inhibition of viral enzymes that have endogenous cellular counterparts active in tumorigenesis, the modulation of host-cell signaling pathways critical for both viral replication and cancer cell survival, and the manipulation of the immune system. This document focuses on two prominent classes of antiretroviral drugs—Reverse Transcriptase Inhibitors (RTIs) and Protease Inhibitors (PIs)—that have shown significant promise as anti-cancer agents.
Reverse Transcriptase Inhibitors (RTIs) as Anti-Cancer Agents
Mechanism of Action: Reverse Transcriptase (RT) is an essential enzyme for HIV replication. However, eukaryotic cells also possess genes that code for endogenous RT activity, primarily from retrotransposable elements like LINE-1.[1][2] This endogenous RT activity is typically silenced in differentiated cells but is often up-regulated in cancer cells, where it is linked to increased proliferation and genomic instability.[1][2] Both nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), widely used in HIV therapy, can inhibit this endogenous RT activity.[3] This inhibition leads to cytostatic effects, cell cycle arrest (primarily at the G0/G1 phase), and induction of a more differentiated phenotype in various cancer cell models.[1][4]
Data Presentation: Efficacy of RTIs in Cancer
| Drug | Drug Class | Cancer Type | Finding | Reference |
| Lamivudine | NRTI | Metastatic Colorectal Cancer | Stabilized disease or mixed response in 28% of patients (9 out of 32) in a clinical trial.[5][6] | [5][6] |
| Efavirenz | NNRTI | Prostate, Colon, Melanoma, Small-Cell Lung Cancer | Demonstrated strong, reversible inhibition of tumor growth in xenograft mouse models.[4] | [4] |
| Nevirapine | NNRTI | Prostate, Colon, Small-Cell Lung, Melanoma, Glioma | Induced reversible inhibition of cell growth and a differentiated phenotype in vitro.[4] | [4] |
| Zidovudine (AZT) | NRTI | Various Cancers | Studied as an antineoplastic agent with promising in vitro data, though early clinical trials showed limited activity.[7] | [7] |
Experimental Protocols:
Protocol 1: In Vitro Assessment of RTI Anti-Proliferative Activity
This protocol determines the effect of an RTI on the proliferation of cancer cells.
-
Cell Culture: Culture human cancer cell lines (e.g., prostate PC3, colon HT29) in appropriate media (e.g., RPMI 1640 with 10% FBS) at 37°C and 5% CO₂.[4]
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the RTI (e.g., Efavirenz, Lamivudine) in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay (MTS/MTT): Add MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Endogenous Reverse Transcriptase Activity Assay
This protocol measures the inhibition of endogenous RT activity in cancer cells following treatment.
-
Cell Lysis: Treat cancer cells with the RTI for the desired duration. Harvest and lyse the cells to prepare a protein extract.
-
RT Reaction: Use a non-radioactive RT assay kit. In a PCR tube, combine the cell lysate with a reaction mixture containing a poly(A) template, oligo(dT) primers, and dNTPs (including biotin-dUTP).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for reverse transcription.
-
Detection: Transfer the reaction product to a streptavidin-coated plate. Add an anti-biotin antibody conjugated to horseradish peroxidase (HRP).
-
Signal Measurement: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance. A lower signal in drug-treated samples indicates inhibition of RT activity.
Visualization of RTI Mechanism in Cancer:
Figure 1: Mechanism of Reverse Transcriptase Inhibitors in cancer therapy.
HIV Protease Inhibitors (PIs) as Anti-Cancer Agents
Mechanism of Action: HIV Protease Inhibitors (PIs) are designed to block the viral protease enzyme, preventing the maturation of new, infectious virions. In cancer therapy, PIs exhibit pleiotropic effects.[7] One of their primary off-target effects is the inhibition of the 26S proteasome in cancer cells.[8][9] The proteasome is responsible for degrading ubiquitinated proteins, including key cell cycle regulators and pro-apoptotic factors. Inhibition of the proteasome leads to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR).[10][11] If this stress is unresolved, it triggers apoptosis. This mechanism is synergistic with second-generation proteasome inhibitors like carfilzomib.[10] Other anti-cancer activities of PIs include inhibiting angiogenesis and cell survival pathways like Akt.[7][11]
Data Presentation: Efficacy of PIs in Cancer
| Drug | Drug Class | Cancer Type | Finding | Reference |
| Nelfinavir | HIV PI | Multiple Myeloma | Showed synergistic cytotoxicity with bortezomib (a proteasome inhibitor) in refractory patients.[12][13] | [12] |
| Nelfinavir, Lopinavir | HIV PI | Renal Cell Carcinoma (ccRCC) | Significantly increased the cytotoxic effect of carfilzomib in vitro.[10] | [10] |
| Saquinavir | HIV PI | Prostate Cancer, Glioblastoma, Leukemia | Inhibited proteasome function, induced apoptosis, and sensitized cancer cells to ionizing radiation.[8] | [8] |
| Ritonavir | HIV PI | Kaposi's Sarcoma, Hematological Malignancies | Showed anti-tumor activity that did not always correlate with immune reconstitution in HIV patients.[7] | [7] |
Experimental Protocols:
Protocol 3: Proteasome Activity Inhibition Assay
This protocol measures the chymotrypsin-like activity of the 20S or 26S proteasome in cancer cells.
-
Cell Treatment and Lysis: Treat cancer cells (e.g., multiple myeloma U266) with an HIV PI (e.g., Nelfinavir, 5-10 µM) for 24 hours. Harvest and lyse the cells in a non-denaturing buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Proteasome Activity Measurement: In a 96-well plate, add equal amounts of protein lysate to wells containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Kinetic Reading: Measure the fluorescence (e.g., 380 nm excitation/460 nm emission) kinetically over 1-2 hours at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage. A reduced rate in treated cells compared to controls indicates proteasome inhibition. Bortezomib can be used as a positive control.
Protocol 4: Assessment of Apoptosis via Annexin V Staining
This protocol quantifies the induction of apoptosis following PI treatment.
-
Cell Treatment: Treat cancer cells with the HIV PI at various concentrations for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Visualization of PI Experimental Workflow:
References
- 1. Anti-tumor activity of non-nucleosidic reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for endogenous reverse transcriptase in tumorigenesis and as a target in differentiating cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approaches to repurposing reverse transcriptase antivirals in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. news.harvard.edu [news.harvard.edu]
- 6. HIV drug stabilizes disease progression in metastatic colorectal cancer [massgeneral.org]
- 7. Anti-HIV drugs for cancer therapeutics: back to the future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the efficacy of proteasome inhibitors in the treatment of renal cell carcinoma by combination with the human immunodeficiency virus (HIV)-protease inhibitors lopinavir or nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repositioning HIV Protease Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hematologyandoncology.net [hematologyandoncology.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability and predictable, acid-labile removal.[1][2][3] However, incomplete Boc deprotection remains a persistent challenge in many laboratories, leading to diminished yields, arduous purifications, and project delays. This guide provides an in-depth, question-and-answer-based approach to troubleshooting these reactions, focusing on the underlying chemical principles to empower researchers to diagnose and solve common issues encountered during their experiments.
Part 1: Foundational Troubleshooting & Common Pitfalls
Q1: My Boc deprotection reaction is incomplete. What are the most common reasons and immediate troubleshooting steps?
An incomplete reaction is often traced back to fundamental parameters. The acid-catalyzed cleavage of the Boc group relies on the generation of a stable tert-butyl cation, a process highly dependent on acid strength, concentration, and substrate accessibility.[1][4][5]
Immediate Troubleshooting Workflow:
Caption: Initial diagnostic flowchart for incomplete Boc deprotection.
Key Areas for Investigation:
-
Insufficient Acid Strength or Concentration : The rate of Boc cleavage is highly dependent on the acid concentration.[6] Trifluoroacetic acid (TFA) is hygroscopic, and water contamination diminishes its effectiveness.[7] For challenging substrates, a stronger acid system like 4M HCl in dioxane may be necessary.[8][9]
-
Suboptimal Reaction Time or Temperature : While many deprotections are complete within an hour at room temperature, sterically hindered substrates may require longer reaction times or gentle warming.[6][7][10]
-
Poor Solubility : The Boc-protected starting material must be fully dissolved.[6] Dichloromethane (DCM) is a common choice, but for more polar molecules, solvents like 1,4-dioxane or methanol may be required.[11][12][13]
-
Steric Hindrance : Bulky groups near the Boc-protected amine can physically impede the approach of the acid, slowing the reaction rate significantly.[6][7][8] In these cases, increasing reaction time, temperature, or acid strength is often necessary.[4][8][10]
Part 2: Managing Side Reactions & Protecting Group Orthogonality
Q2: My reaction is complete, but I see significant side products. What is happening and how can I prevent this?
Side product formation is most often caused by the reactive tert-butyl cation generated during the cleavage.[4][9][14][15] This powerful electrophile can alkylate any nucleophilic sites within your molecule, a common issue with residues like tryptophan, methionine, cysteine, and tyrosine in peptide synthesis.[4][9][15][16]
Mechanism of Side Product Formation and Prevention:
Caption: Role of scavengers in trapping the reactive tert-butyl cation.
The Solution: Scavengers
Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[4][9][15]
Common Scavengers and Their Applications:
| Scavenger | Typical Concentration (v/v) | Primary Use & Target Residues |
| Triisopropylsilane (TIS) | 1 - 5% | Highly effective general cation scavenger, especially for tryptophan.[4][15][17] |
| Water (H₂O) | 2.5 - 5% | General scavenger, traps the cation to form tert-butanol.[15][17] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects cysteine and methionine from alkylation and oxidation.[17] |
| Thioanisole | 5% | Useful for protecting methionine and tryptophan.[15][17] |
| Phenol | 5% | Scavenges cations, often used for tyrosine protection.[17] |
Q3: How can I selectively deprotect a Boc group in the presence of other acid-sensitive groups like tert-butyl esters or trityl groups?
While the Boc group is highly acid-labile, achieving selectivity requires careful tuning of reaction conditions. Generally, the Boc group can be removed under conditions that leave more robust acid-labile groups intact.[14][18]
Strategies for Chemoselective Deprotection:
-
Milder Acid Systems : Avoid harsh conditions like neat TFA. Instead, consider:
-
Lewis Acid-Mediated Deprotection : Reagents like zinc bromide (ZnBr₂) can offer a milder, non-protic alternative for Boc cleavage.[10][20]
-
Thermal Deprotection : In some cases, heating the Boc-protected compound in a suitable solvent (like trifluoroethanol or even water) can effect deprotection without any acid, offering excellent selectivity.[10][22][23][24] However, high temperatures may risk racemization or other side reactions.[10][22]
Part 3: Experimental Protocols & Advanced Methods
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is a robust starting point for most solution-phase deprotections.
-
Preparation : Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Scavenger Addition : Add the chosen scavenger(s). A common choice is triisopropylsilane (TIS) at 2.5-5% (v/v).[15]
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[19]
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring : Track the disappearance of starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Work-up : Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate the residue with a solvent like toluene.[15] The resulting amine TFA salt can often be used directly or neutralized with a mild base during an aqueous workup.[8][25]
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This method is particularly useful for substrates containing other acid-labile groups, such as esters.[10][15]
-
Preparation : In a dry flask, dissolve the Boc-protected substrate in methanol.
-
Reagent Addition : Add oxalyl chloride dropwise to the solution at room temperature.
-
Reaction & Monitoring : Stir for 1-4 hours, monitoring the reaction by TLC.[10]
-
Work-up : Quench the reaction carefully with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- Benchchem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- Benchchem. (2025).
- Benchchem. (2025). Side reactions of Boc deprotection with scavengers.
- Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- Benchchem. (2025). Troubleshooting incomplete Boc deprotection in peptide synthesis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ACS GCI Pharmaceutical Roundtable. (2025). Specific solvent issues with BOC deprotection.
- Benchchem. (2025).
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table].
- Benchchem. (2025). Chemoselective Boc deprotection in the presence of other protecting groups.
- Science Trove. (n.d.). Acid-labile protecting groups.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ACS GCI Pharmaceutical Roundtable. (2025). Thermal Methods.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Benchchem. (2025). Troubleshooting Boc Deprotection: A Technical Support Guide.
- Benchchem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.
- Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001).
- Benchchem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- Wikipedia. (n.d.). Protecting group.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
- Reddit. (2023). Boc De-protection.
- ACS Publications. (n.d.).
- Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection.
- Benchchem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-7.
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. fiveable.me [fiveable.me]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Identifying and minimizing side products in carbamate synthesis
Technical Support Center: Carbamate Synthesis
Welcome to the technical support center for carbamate synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help identify and minimize side products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in carbamate synthesis?
A1: The most common side products depend on the synthetic route. However, for reactions involving isocyanate intermediates, the primary undesired products are substituted ureas and allophanates.[1] Ureas form from the reaction of the isocyanate with a primary or secondary amine, while allophanates result from the reaction of the isocyanate with the newly formed carbamate product. In rearrangement reactions like the Curtius, Hofmann, or Lossen, side products can also arise from the intermediate nitrene if the reaction is not concerted.[2][3]
Q2: My reaction is generating significant amounts of urea byproduct. What is the likely cause?
A2: Urea formation is typically caused by the reaction of your isocyanate intermediate with an amine. This amine can be a starting material if you are reacting an isocyanate with an amine to form a urea derivative but are targeting a carbamate instead, or it can be a byproduct from other reactions in the flask. In syntheses starting from amines (e.g., using phosgene derivatives or CO2), using an excess of the amine starting material is a common cause.[1] For rearrangement reactions, incomplete conversion or hydrolysis of the isocyanate can lead to amine formation, which then reacts to form urea.
Q3: I am observing a product with a higher molecular weight than my target carbamate. What could it be?
A3: A higher molecular weight product is often an allophanate. This side product forms when the isocyanate intermediate reacts with the N-H bond of the carbamate product you are trying to synthesize.[4] This is more common at elevated temperatures or when there is a high concentration of the isocyanate.
Q4: Are there safer alternatives to using phosgene for carbamate synthesis?
A4: Yes, due to the high toxicity of phosgene, several phosgene-free methods have been developed.[5][6] These include using phosgene derivatives like triphosgene or diphosgene, which are solids and easier to handle. More environmentally friendly methods involve the use of carbon dioxide (CO2) or urea as the carbonyl source.[6][7][8][9] For example, reacting an amine with an alkylating agent in the presence of CO2 and a suitable base like cesium carbonate can produce carbamates in high yield.[5][9]
Q5: How can I detect and quantify impurities like urea and allophanates in my product mixture?
A5: Several analytical techniques can be used. High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying carbamates and related impurities.[10][11] For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly effective.[10][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization may be necessary for thermally unstable carbamates.[10][13] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for identifying the structures of side products.
Troubleshooting Guides
Problem 1: Low Yield of Carbamate, High Urea Formation
This guide helps you troubleshoot reactions where the primary side product is a substituted urea.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high urea formation.
Detailed Steps:
-
Verify Stoichiometry: Ensure you are not using an excess of any amine reagent. If the reaction involves an alcohol and an isocyanate, use a 1:1 molar ratio. A slight excess of the isocyanate can be used, but this may lead to allophanate formation.
-
Ensure Anhydrous Conditions: Water in the reaction mixture can hydrolyze the isocyanate to form an unstable carbamic acid, which decomposes into an amine and CO2.[14] This amine then rapidly reacts with another molecule of isocyanate to form a stable urea.
-
Dry all solvents and reagents thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Control Temperature: The reaction of isocyanates with amines is often faster than with alcohols. Running the reaction at a lower temperature can favor the desired carbamate formation.
Illustrative Data: Effect of Amine Stoichiometry
| Molar Ratio (Amine:Isocyanate) | Carbamate Yield (%) | Urea Byproduct (%) |
| 0.9 : 1 | 85% | < 5% |
| 1 : 1 | 70% | 25% |
| 1.2 : 1 | 45% | 50% |
| Note: Data is illustrative and will vary based on specific substrates and conditions. |
Problem 2: Significant Allophanate Formation
This guide addresses the formation of allophanate, a common dimer-like impurity.
Reaction Pathway Visualization
Caption: Desired carbamate synthesis vs. allophanate side reaction.
Mitigation Strategies:
-
Control Isocyanate Concentration: Add the isocyanate slowly (e.g., via syringe pump) to the alcohol solution. This keeps the instantaneous concentration of the isocyanate low, minimizing its reaction with the carbamate product.
-
Temperature Management: Allophanate formation is often favored at higher temperatures.[4] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely.
-
Use of Catalysts: Certain catalysts can selectively promote the isocyanate-alcohol reaction over the isocyanate-carbamate reaction. Tin-based catalysts, for example, are effective, but their concentration should be optimized to avoid promoting side reactions.
Experimental Protocol: Minimizing Allophanate via Slow Addition
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel (or syringe pump), a thermometer, and a nitrogen inlet.
-
Reagents: Dissolve the alcohol (1.0 eq) and catalyst (e.g., dibutyltin dilaurate, 0.1 mol%) in an anhydrous solvent (e.g., toluene).
-
Slow Addition: Fill the dropping funnel or syringe pump with the isocyanate (1.05 eq), dissolved in a small amount of anhydrous solvent.
-
Reaction: While stirring the alcohol solution, add the isocyanate solution dropwise over 1-2 hours. Maintain the reaction temperature at or below room temperature (e.g., using a water bath).
-
Monitoring: Monitor the disappearance of the isocyanate starting material by TLC or IR spectroscopy (the N=C=O stretch appears around 2250-2275 cm⁻¹).
-
Workup: Once the isocyanate is consumed, quench the reaction (e.g., with a small amount of methanol) to consume any residual isocyanate. Proceed with standard aqueous workup and purification.
Analytical Protocols
Protocol: HPLC Method for Purity Analysis
This protocol provides a general method for analyzing the purity of a carbamate product and quantifying urea/allophanate impurities.
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start at 95:5 (A:B)
-
Ramp to 5:95 (A:B) over 15 minutes.
-
Hold at 5:95 for 5 minutes.
-
Return to 95:5 over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for your compound).
-
Sample Preparation: Prepare a ~1 mg/mL solution of your crude reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The expected elution order is typically Urea (most polar) -> Carbamate -> Allophanate (least polar). Calculate relative percentages based on peak area. For accurate quantification, calibration curves should be prepared using isolated standards of the side products.[10][12][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1334084A2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [helda.helsinki.fi]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. canadacommons.ca [canadacommons.ca]
How to optimize reaction yield for Boc protection of diamines
Welcome to the technical support center for the Boc protection of diamines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for optimizing reaction yields and troubleshooting common issues encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Boc protection of diamines?
The main challenge in the Boc protection of symmetrical diamines is achieving selective monofunctionalization. The reaction can often lead to a mixture of the desired mono-Boc protected product, the di-Boc protected byproduct, and unreacted starting material, which complicates purification and reduces the yield of the target compound.[1]
Q2: What are the common strategies to achieve selective mono-Boc protection?
Several strategies can be employed to enhance the selectivity for mono-protection:
-
Slow Addition of Boc Anhydride: Minimizing the local concentration of the protecting agent by adding it slowly to the reaction mixture can favor mono-substitution.[1]
-
Using a Large Excess of the Diamine: Statistically, using a large excess of the diamine increases the probability of the Boc anhydride reacting with an unprotected diamine molecule rather than a mono-protected one. However, this approach is not always practical for valuable or complex diamines.[2][3]
-
In Situ Mono-protonation: One of the most effective methods is to selectively deactivate one amine group by protonating it. This can be achieved by adding one equivalent of an acid, such as hydrochloric acid (HCl), which can be generated in situ from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂).[2][4][5][6] The protonated amine is significantly less nucleophilic and thus less reactive towards the electrophilic Boc anhydride.[2]
Q3: Is a base always necessary for a Boc protection reaction?
While not strictly required, a base is commonly used to neutralize the protonated amine formed during the reaction and to accelerate the process, especially for less nucleophilic amines.[7] The tert-butoxide generated as a byproduct is basic enough to deprotonate the amine, but external bases like triethylamine (TEA), diisopropylethylamine (DIEA), or sodium hydroxide are often added.[7][8]
Q4: What is the role of 4-dimethylaminopyridine (DMAP) in Boc protection?
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection, particularly for weakly nucleophilic amines.[7] It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more susceptible to attack by the amine.[7] However, caution should be exercised as DMAP can also increase the likelihood of side reactions like di-Boc protection, especially when used in stoichiometric amounts or at elevated temperatures.[7][9]
Troubleshooting Guide
Problem 1: Low yield of the mono-Boc protected product and significant formation of the di-Boc protected byproduct.
-
Possible Cause: The stoichiometry of the Boc anhydride is too high, or the addition was too rapid. The reaction conditions favor double protection.
-
Solution:
-
Carefully control the stoichiometry, using close to 1.0 equivalent of Boc anhydride relative to the diamine.[7]
-
Add the Boc anhydride solution dropwise over an extended period to maintain a low concentration.[1]
-
Consider implementing the in situ mono-protonation strategy by adding one equivalent of an acid source like Me₃SiCl before the addition of Boc anhydride.[4][6]
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.[7]
-
Problem 2: The reaction is very slow or does not go to completion.
-
Possible Cause: The amine is not nucleophilic enough, or the reaction temperature is too low.
-
Solution:
Problem 3: Formation of multiple unexpected byproducts.
-
Possible Cause: Side reactions are occurring due to the reaction conditions or the nature of the substrate.
-
Solution:
-
If your diamine also contains a hydroxyl group (amino alcohol), be aware of the potential for the formation of oxazolidinone byproducts. Running the reaction in water can sometimes suppress this side reaction.[10]
-
If using DMAP, reduce the amount or run the reaction at a lower temperature to minimize the formation of urea or other side products.[7]
-
Problem 4: Difficulty in purifying the mono-Boc protected product.
-
Possible Cause: The polarity of the mono-protected product, di-protected product, and starting material are very similar.
-
Solution:
-
Optimize the reaction to maximize the formation of the mono-protected product and minimize byproducts to simplify purification.
-
Employ a thorough aqueous workup to remove unreacted diamine and salts. This typically involves washing the organic layer with a weak acid (e.g., 5% citric acid), water, and brine.[1][7]
-
If column chromatography is necessary, carefully select the solvent system to achieve the best possible separation.
-
Factors Influencing Selective Mono-Boc Protection of Diamines
Caption: Key factors influencing the outcome of the Boc protection of diamines.
Quantitative Data Summary
| Diamine | Method | Reagents | Solvent | Yield of Mono-Boc Product | Reference |
| Cyclohexane-1,2-diamine | In situ mono-protonation | Me₃SiCl, Boc₂O | Methanol | 66% | [4][6] |
| Ethylenediamine | Mono-protonation with HCl | HCl, Boc₂O | Not specified | 87% | [3] |
| Piperazine | Flow Chemistry | Boc₂O (0.8 eq) | Methanol | ~45% | [3][11] |
| Piperazine | Mono-protonation with HCl | HCl, Boc₂O, I₂ (cat.) | Methanol | 70-80% | [3] |
| Bispidine | Mono-protonation with TFA | TFA, Boc₂O, I₂ (cat.) | Methanol | 55% | [3] |
Experimental Protocols
Protocol 1: General Method for Selective Mono-Boc Protection using in situ HCl Generation[4][6]
This protocol is a "one-pot" procedure that relies on the in situ generation of one equivalent of HCl from trimethylsilyl chloride (Me₃SiCl) to selectively protonate one amine group of the diamine.
Materials:
-
Diamine (1 eq)
-
Anhydrous Methanol
-
Trimethylsilyl chloride (Me₃SiCl) (1 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1 eq)
-
Water
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Dissolve the diamine (1 eq) in anhydrous methanol at 0°C under a nitrogen atmosphere with stirring.
-
Slowly add freshly distilled Me₃SiCl (1 eq) dropwise. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature.
-
Add water (approximately 1 mL per gram of diamine) followed by a solution of Boc₂O (1 eq) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove any unreacted Boc₂O and other organic impurities.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.
-
If necessary, purify the product by column chromatography.
Protocol 2: Standard Boc Protection with a Base[7]
This is a general protocol for the Boc protection of amines using a base like triethylamine.
Materials:
-
Amine (1.0 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane (DCM))
-
Triethylamine (TEA) (1.1-1.5 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)
-
Ethyl acetate or DCM for workup
-
5% Citric acid solution or 1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in a suitable solvent (approx. 0.2-0.5 M).
-
Add the base, typically triethylamine (1.1-1.5 eq).
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl), water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 6. redalyc.org [redalyc.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Sciencemadness Discussion Board - Boc protection of amines - Mono or Di? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
Technical Support Center: Overcoming Challenges in the Purification of tert-Butyl (2-amino-2-methylpropyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl (2-amino-2-methylpropyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities are unreacted 2-methyl-1,2-propanediamine (the starting material) and the di-Boc protected byproduct, di-tert-butyl (2-methyl-1,2-propanediyl)dicarbamate. The starting diamine is significantly more polar than the desired mono-Boc product, while the di-Boc byproduct is less polar.
Q2: Which purification techniques are most effective for this compound?
A2: The primary methods for purifying this compound are acid-base extraction and silica gel column chromatography. In cases where the reaction is very clean, a thorough acid-base extraction may be sufficient. However, for high purity requirements, column chromatography is recommended.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purification process. Staining with ninhydrin is effective for visualization, as it reacts with the free amino group of the starting material. The desired product and the di-Boc byproduct may also be visualized, sometimes requiring gentle heating of the TLC plate.
Q4: Is it possible to purify this compound without using column chromatography?
A4: Yes, if the mono-Boc protection reaction is highly selective, a liquid-liquid extraction (acid-base wash) can provide a product of sufficient purity for some applications. This involves washing the organic layer containing the crude product with an acidic aqueous solution to remove the unreacted diamine, followed by a wash with a basic aqueous solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield of Purified Product
| Possible Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC to ensure full conversion of the starting material before beginning the purification process. |
| Product loss during acid-base extraction. | Ensure complete phase separation during extractions. Minimize the number of transfers. The pH of the aqueous phase should be carefully adjusted to ensure the desired compound is in the organic phase while impurities are in the aqueous phase. |
| Product co-elutes with impurities during column chromatography. | Optimize the mobile phase. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation. |
| The product is volatile. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature (e.g., < 40°C) and controlled pressure. |
Issue 2: Product is Impure After Column Chromatography
| Possible Cause | Recommended Solution |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. |
| Mobile phase is too polar. | If the product elutes too quickly and is contaminated with the less polar di-Boc byproduct, decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol in a dichloromethane/methanol system). |
| Mobile phase is not polar enough. | If the product is contaminated with the more polar starting diamine, increase the polarity of the mobile phase to ensure the starting material remains on the column longer. |
| Streaking of spots on TLC plate and poor separation on the column. | The basic nature of the free amine can interact with the acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase to improve the peak shape and separation. |
Data Presentation
The following table summarizes representative data for the purification of mono-Boc protected diamines, which can be analogous to the purification of this compound. Actual yields and purity may vary depending on the specific reaction and purification conditions.
| Purification Method | Starting Material | Product | Reported Yield | Purity |
| Acid-Base Extraction | 1,2-Ethanediamine | N-Boc-1,2-ethanediamine | 51%[1] | Not specified |
| Column Chromatography | 1,2-Ethanediamine | N-Boc-1,2-ethanediamine | 87% | >97% by HPLC |
| Column Chromatography | 2-Methyl-1,2-propanediamine | This compound | High Yields (qualitative)[1] | Not specified |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is suitable for a crude product with a low level of impurities.
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash : Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of a weak acid, such as citric acid or ammonium chloride (2 x 50 mL per 100 mL of organic phase). This step removes the unreacted basic diamine into the aqueous layer.
-
Base Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid and remove acidic byproducts.
-
Brine Wash : Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to remove residual water.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for achieving high purity.
-
TLC Analysis : First, determine an appropriate solvent system using TLC. A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of triethylamine (0.5-1%) can improve separation.
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a chromatography column with the slurry.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution : Begin eluting the column with the mobile phase, starting with a low polarity. The polarity can be gradually increased (gradient elution) or kept constant (isocratic elution) based on the TLC analysis.
-
Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for impure product after column chromatography.
References
Technical Support Center: Improving tert-Butyl (2-amino-2-methylpropyl)carbamate Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling reaction of tert-Butyl (2-amino-2-methylpropyl)carbamate. Due to its steric hindrance, this diamine can present unique challenges, leading to slow reaction rates and incomplete conversions.
Troubleshooting Guide
Issue: Slow or Incomplete Coupling Reaction
A common challenge when working with sterically hindered amines like this compound is a slow or incomplete reaction, resulting in low yields of the desired product.[1] This is often attributable to the bulky tert-butyl group and the gem-dimethyl group adjacent to the primary amine, which physically obstructs the approach of the activated carboxylic acid.[2]
| Observation | Potential Cause | Recommended Solution |
| Low product yield despite extended reaction time. | Insufficient reactivity of the coupling reagent. | Switch to a more potent coupling reagent. Onium-salt-based reagents like HATU, HCTU, or COMU are generally more effective than carbodiimides (e.g., DCC, DIC) for hindered couplings.[3][4] |
| Steric hindrance impeding the reaction. | Employ a "double coupling" protocol. After the initial coupling reaction, introduce a fresh solution of the activated acid to drive the reaction to completion.[1] | |
| Suboptimal reaction conditions. | Optimize the reaction solvent and temperature. For particularly difficult couplings, switching from standard solvents like DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1] | |
| Formation of side products. | Over-activation of the carboxylic acid. | Reduce the pre-activation time before adding the amine component. |
| Inappropriate base. | Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA to minimize side reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound so slow?
A1: The slow reaction rate is primarily due to steric hindrance. The bulky tert-butyl protecting group and the two methyl groups on the adjacent carbon create a crowded environment around the primary amine, making it difficult for the activated carboxylic acid to approach and form a new bond.[2]
Q2: Which coupling reagents are most effective for this hindered amine?
A2: For sterically hindered amines, more powerful coupling reagents are necessary. Onium-salt-based reagents are highly recommended.[5] HATU, HCTU, and COMU are known for their high efficiency in difficult couplings.[4] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[3] These reagents form highly reactive activated esters that can overcome the steric barrier.[1]
Q3: Can I just increase the reaction time to get a better yield?
A3: While extending the reaction time can sometimes improve yields for slow reactions, it may not be sufficient for highly hindered couplings and can sometimes lead to the formation of byproducts.[2] A more effective strategy is often to use a more potent coupling reagent or to perform a double coupling.[1]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is a technique where the coupling step is performed twice. After the first coupling reaction has proceeded for a set time, the reagents are removed, and a fresh batch of activated amino acid is added to the reaction vessel.[1] This is a common and effective method to drive difficult or incomplete coupling reactions to completion, especially when dealing with sterically hindered components.[1]
Q5: Can the choice of solvent make a difference?
A5: Yes, the solvent can play a crucial role. Inadequate solvation of the reactants or the growing product can hinder the reaction.[1] For challenging couplings, switching to more effective solvating agents like NMP or using solvent mixtures can improve reaction efficiency.[1]
Experimental Protocols
Protocol 1: Double Coupling using HATU
This protocol is designed for situations where a standard coupling procedure results in a low yield due to the steric hindrance of this compound.
Materials:
-
Carboxylic acid (1 equivalent)
-
This compound (1.2 equivalents)
-
HATU (1.18 equivalents)
-
DIPEA (2.4 equivalents)
-
Anhydrous DMF
Procedure:
-
First Coupling:
-
In a reaction vessel, dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF.
-
Stir the mixture for 1-5 minutes to pre-activate the carboxylic acid.[1]
-
Add the this compound to the solution.
-
Allow the reaction to proceed for 45-60 minutes.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Second Coupling:
-
Prepare a fresh solution of activated carboxylic acid as described in step 1.1.
-
Add this fresh solution to the reaction mixture from the first coupling.
-
Allow the reaction to proceed for another 45-60 minutes.[1]
-
Upon completion, proceed with the standard workup and purification procedures.
-
Data Presentation
Table 1: Relative Reactivity of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings.[1] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for highly hindered amines.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[5] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[1][5] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile.[1] |
Visualizations
Caption: Troubleshooting workflow for slow or incomplete coupling reactions.
Caption: General mechanism of carbamate coupling.
References
Best practices for scaling up the synthesis of tert-Butyl (2-amino-2-methylpropyl)carbamate
Technical Support Center: Synthesis of tert-Butyl (2-amino-2-methylpropyl)carbamate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions related to the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the selective mono-N-Boc protection of 2-methyl-1,2-propanediamine using di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction is typically carried out in the presence of a base or by using a large excess of the diamine to favor mono-substitution.[1] The primary amino group is more sterically accessible and generally reacts preferentially.
Q2: Why is selective mono-protection a challenge in this synthesis?
A2: 2-methyl-1,2-propanediamine has two primary amino groups. A significant challenge is preventing the formation of the di-Boc protected by-product where both amino groups react with Boc₂O. Achieving high selectivity for the mono-protected product is crucial for yield and purity, especially during scale-up.[1]
Q3: What are the critical parameters to control during the scale-up of this reaction?
A3: Key parameters to control during scale-up include:
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Stoichiometry: Precise control of the molar ratio of 2-methyl-1,2-propanediamine to Boc₂O is critical to maximize the yield of the mono-Boc product.
-
Temperature: The reaction is often performed at a reduced temperature (e.g., 0 °C) during the addition of Boc₂O to control the exothermic reaction and improve selectivity.[3]
-
Rate of Addition: Slow, controlled addition of Boc₂O to the solution of the diamine is essential to maintain a low localized concentration of the protecting agent, which helps to minimize the formation of the di-protected by-product.[3]
-
Mixing: Efficient agitation is necessary to ensure homogeneous reaction conditions, which is particularly important in large-scale reactors.
-
Solvent Selection: The choice of solvent can influence reaction kinetics and selectivity. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.[3][4]
Q4: How can the product be purified on a large scale?
A4: Large-scale purification typically avoids column chromatography due to cost and time constraints.[1] A common method involves an acidic work-up to separate the mono-Boc protected product from the unreacted diamine and the di-Boc by-product. The mono-protected product can be protonated and extracted into an aqueous acidic phase, while the di-protected by-product remains in the organic phase. Subsequent basification of the aqueous phase and extraction with an organic solvent isolates the desired product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Mono-Boc Product | - Incorrect stoichiometry (too much Boc₂O).- Addition of Boc₂O was too fast.- Inefficient mixing.- Reaction temperature was too high. | - Carefully check the molar ratios of reactants.- Add the Boc₂O solution slowly and controllably.- Ensure adequate agitation for the reaction scale.- Maintain a low reaction temperature (e.g., 0 °C) during Boc₂O addition. |
| High Levels of Di-Boc By-product | - Molar ratio of Boc₂O to diamine is too high.- Localized high concentrations of Boc₂O due to poor mixing or rapid addition. | - Use a larger excess of the diamine.- Dilute the Boc₂O solution before addition.- Improve the stirring efficiency of the reaction mixture. |
| Incomplete Reaction | - Insufficient amount of Boc₂O.- Short reaction time.- Low reaction temperature. | - Ensure the correct stoichiometry of Boc₂O is used.- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.- Allow the reaction to warm to room temperature after the initial cooled addition.[3] |
| Difficulties in Product Isolation/Purification | - Inefficient extraction during work-up.- Emulsion formation during extraction. | - Ensure the pH of the aqueous phase is in the correct range for protonation and deprotonation steps.- To break emulsions, consider adding brine or filtering the mixture through a pad of celite. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent.- Impurities depressing the melting point. | - Ensure the product is thoroughly dried under vacuum.- Re-purify the product using the acid/base extraction method to remove impurities. |
Experimental Protocols
Key Experiment: Scaled-Up Synthesis of this compound
This protocol is adapted from general procedures for the selective mono-Boc protection of diamines.[3]
Materials:
-
2-methyl-1,2-propanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
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1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, dissolve 2-methyl-1,2-propanediamine (5.0 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM. Add this solution dropwise to the cooled diamine solution over a period of 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the reaction and protonate the amines.
-
Separate the organic layer. The di-Boc by-product will predominantly be in this layer.
-
Wash the organic layer with 1 M HCl.
-
Combine all aqueous acidic layers. These contain the protonated desired product and excess diamine.
-
Wash the combined aqueous layer with DCM to remove any remaining di-Boc by-product.
-
Cool the aqueous layer to 0 °C and slowly add 1 M NaOH until the pH is >12.
-
Extract the product from the basic aqueous layer with DCM (3 x volume).
-
-
Isolation:
-
Combine the organic extracts from the basic extraction.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification (if necessary): The crude product can be further purified by vacuum distillation if required.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Reactant Ratio (Diamine:Boc₂O) | 3:1 to 10:1 | A larger excess of diamine favors mono-protection. |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C is recommended to control exotherm and selectivity. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60 - 85% | Yield is highly dependent on reaction conditions and purification efficiency. |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the mono-Boc protection of 2-methyl-1,2-propanediamine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Interpreting Unexpected NMR Signals in Boc-Protected Compounds
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret anomalous signals in the Nuclear Magnetic Resonance (NMR) spectra of tert-butoxycarbonyl (Boc)-protected compounds.
Frequently Asked Questions (FAQs)
Q1: Why do I see two sets of signals for my single, pure Boc-protected compound?
This is one of the most common observations for Boc-protected amines and is typically due to the presence of rotamers (rotational isomers).
-
Explanation: The amide bond (N-C=O) within the Boc group has partial double-bond character, which restricts free rotation. This leads to two distinct, slowly interconverting conformations at room temperature: syn and anti.[1][2] These rotamers are diastereomeric in chiral molecules and can result in a doubling of signals for the Boc group's tert-butyl protons and the adjacent protons in the molecule.[3][4][5]
-
Identification: The ratio of the two sets of signals may not be 1:1. To confirm the presence of rotamers, you can perform a Variable Temperature (VT) NMR experiment.[6][7] As the temperature increases, the rate of interconversion between the rotamers increases. If the signals are due to rotamers, you will observe them broaden and eventually coalesce into a single, averaged signal at a sufficiently high temperature (the coalescence temperature).[8][9]
Q2: I see an unexpected sharp singlet around 1.2-1.5 ppm. What could it be?
A singlet in this region, particularly if it integrates to more than the expected 9 protons of the Boc group, often indicates the presence of impurities from the Boc-protection reaction or subsequent workup.[10][11]
-
Explanation: Several common byproducts or residual starting materials resonate in this region.
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Identification: Refer to the table below for typical ¹H and ¹³C chemical shifts of common species. Spiking your sample with a small amount of the suspected impurity (e.g., t-butanol) and re-acquiring the NMR spectrum can confirm its identity if the peak of interest increases in intensity.
Q3: My NMR signals are broad, poorly resolved, or have shifted unexpectedly.
Broad signals or concentration-dependent chemical shifts can be an indication of compound aggregation .[12]
-
Explanation: At higher concentrations, molecules can form non-covalent self-associates (dimers, oligomers, or larger aggregates).[13][14] This process is common for drug-like molecules and can lead to an increase in the effective molecular size, causing faster transverse relaxation (T₂) and resulting in broader NMR signals.[15] The chemical environment changes upon aggregation, which can also cause shifts in resonance frequencies.
-
Identification: To test for aggregation, perform a dilution study.[12] Acquire NMR spectra at several different concentrations (e.g., from 10 mM down to 0.1 mM). If aggregation is occurring, you should observe a sharpening of the signals and potentially a shift in their positions as the sample is diluted.[13]
Troubleshooting Guide: Identifying Common Impurities
This table summarizes the typical NMR chemical shifts for the Boc group and common related impurities in CDCl₃, a common NMR solvent. Note that shifts can vary depending on the solvent and the specific molecular structure.
| Compound/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Boc Group (on Amine) | 1.40 - 1.50 (singlet, 9H) | ~80 (quaternary C), ~28.5 (methyl C) | May appear as two singlets due to rotamers.[2][16] |
| Boc Anhydride | ~1.52 (singlet, 18H) | ~151 (C=O), ~84 (quaternary C), ~27.5 (methyl C) | Unreacted starting material.[17] |
| tert-Butanol | ~1.28 (singlet, 9H) | ~69 (quaternary C), ~31.5 (methyl C) | Common byproduct of Boc protection/deprotection.[18][19] |
| Isobutylene | ~4.7 (singlet, 2H), ~1.7 (singlet, 6H) | ~143 (=C), ~113 (=CH₂), ~24 (methyl C) | Degradation product, especially under acidic conditions.[20][21][22] |
Diagnostic Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Rotamer Analysis
Objective: To confirm if multiple sets of signals are due to slowly interconverting rotamers.
Methodology:
-
Sample Preparation: Prepare your sample as you would for a standard ¹H NMR.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
-
Heating and Acquisition: Increase the probe temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.[8]
-
Observation: Continue increasing the temperature and acquiring spectra until the distinct signals of the putative rotamers broaden and merge (coalesce) into a single peak.[9] For many Boc-protected compounds, this may occur between 323 K and 373 K (50 °C to 100 °C).[3]
-
Cooling (Optional): After reaching coalescence, you can cool the sample back down to the starting temperature to ensure the process is reversible and the original signals reappear.
Interpretation: If the signals coalesce upon heating and reappear upon cooling, it provides strong evidence for the presence of rotamers.[6] If the signals remain distinct even at high temperatures, they are more likely from permanent isomers (diastereomers) or impurities.
Protocol 2: NMR Dilution Study for Aggregation Analysis
Objective: To determine if broad signals or chemical shift changes are due to concentration-dependent aggregation.[12]
Methodology:
-
Stock Solution: Prepare a stock solution of your compound at the highest soluble concentration in the desired deuterated solvent (e.g., 20 mM).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of this initial concentrated sample.
-
Serial Dilution: Perform a series of dilutions (e.g., 2-fold or 5-fold dilutions) to create samples with progressively lower concentrations (e.g., 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM).
-
Spectrum Acquisition: Acquire a ¹H NMR spectrum for each dilution. It is critical to use the same acquisition parameters (e.g., number of scans, receiver gain) for all experiments to allow for direct comparison, though more scans may be needed for very dilute samples to achieve a good signal-to-noise ratio.
-
Data Analysis: Compare the spectra. Look for changes in the chemical shifts (δ) and the full width at half maximum (FWHM) of the peaks as a function of concentration.
Interpretation:
-
Aggregation: If the compound is aggregating, you will typically see peaks shift (often upfield) and become sharper (smaller FWHM) as the concentration decreases.[13]
-
No Aggregation: If the compound is not aggregating, the chemical shifts and peak widths will remain largely constant across the concentration range.
Visual Guides
Caption: Equilibrium between syn and anti rotamers of a Boc-protected amine.
Caption: Troubleshooting workflow for unexpected NMR signals in Boc compounds.
Caption: Potential byproducts and impurities from a Boc-protection reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of amyloid formation revealed by solution NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 18. tert-Butanol(75-65-0) 1H NMR spectrum [chemicalbook.com]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. Isobutylene | C4H8 | CID 8255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rsc.org [rsc.org]
Technical Support Center: Enhancing the Long-Term Stability of tert-Butyl (2-amino-2-methylpropyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of tert-Butyl (2-amino-2-methylpropyl)carbamate during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal preservation, especially for reference standards or long-term storage, refrigeration is recommended. The compound should be protected from light and moisture.
Q2: What are the known degradation pathways for this compound?
A2: The primary degradation pathway for this compound involves the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. This can be initiated by two main factors:
-
Acid-catalyzed Hydrolysis: The Boc group is highly susceptible to cleavage under acidic conditions, which results in the formation of the free diamine, isobutylene, and carbon dioxide.[2][3]
-
Thermal Degradation: Elevated temperatures can cause the thermolytic cleavage of the Boc group, leading to the same degradation products as acid hydrolysis.[4]
Q3: How can I detect degradation in my sample of this compound?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., discoloration, clumping) or, more definitively, through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to quantify the purity of your sample and detect the presence of degradation products.[5][6] The appearance of a new, more polar peak (with a shorter retention time on a reverse-phase column) often corresponds to the deprotected diamine.
Q4: Is the compound sensitive to light or oxidation?
A4: While specific photostability data for this compound is not widely published, compounds with amine functionalities can be susceptible to photo-oxidation.[7] Therefore, it is recommended to store the compound protected from light. Forced degradation studies under oxidative conditions (e.g., using hydrogen peroxide) can help determine its susceptibility to oxidation.
Troubleshooting Guide
Q5: I observe a new peak in the HPLC chromatogram of my stored sample. What could it be?
A5: A new, earlier-eluting peak in a reverse-phase HPLC analysis is likely the deprotected product, 2-methylpropane-1,2-diamine. This suggests that the Boc group has been cleaved due to exposure to acidic conditions or elevated temperatures. To confirm the identity of the new peak, you can use mass spectrometry (LC-MS) to determine its molecular weight.
Q6: My reaction yield is consistently low when using this reagent from a previously opened bottle. What could be the issue?
A6: Low reaction yields can be a sign of reagent degradation. If the compound has been stored improperly, a significant portion may have degraded to the free diamine, which will not participate in the desired reaction. It is recommended to check the purity of the reagent using the HPLC method described below and to use a fresh, properly stored batch for your experiments. Also, ensure that your reaction conditions are anhydrous if the reaction is sensitive to moisture, as moisture can contribute to hydrolysis.[8]
Q7: The appearance of the solid has changed from a white powder to a slightly yellow, clumpy material. Is it still usable?
A7: A change in physical appearance is a strong indicator of potential degradation or moisture absorption. It is highly recommended to re-analyze the material for purity before use. If significant degradation is detected, the material may not be suitable for your experiment, as the impurities could interfere with the reaction or lead to misleading results.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and moisture absorption. |
| Light | Protected from light (Amber vial) | Prevents potential photodegradation. |
| Container | Tightly sealed | Prevents exposure to moisture and air.[1] |
Table 2: Typical Conditions for a Forced Degradation Study
| Condition | Reagent/Stress | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours |
| Oxidation | 3% H₂O₂ | 24-48 hours |
| Thermal | 60-80°C | 48-72 hours |
| Photostability | ICH Q1B compliant light source | As per ICH guidelines |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[7][9][10]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
- Thermal Degradation: Place a solid sample of the compound in an oven at 60°C.
- Photostability: Expose a solid sample to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][11]
- Control Sample: Keep a sample of the stock solution and a solid sample at the recommended storage conditions (2-8°C, protected from light).
3. Time Points:
- Analyze the samples at initial (t=0), 4, 8, 24, and 48-hour time points. For thermal and photostability, initial and final time points may be sufficient.
4. Analysis:
- At each time point, withdraw an aliquot of the solution samples. For the acid and base hydrolysis samples, neutralize them before analysis. For the solid thermal and photostability samples, dissolve them in the initial mobile phase to a concentration of approximately 1 mg/mL.
- Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate the parent compound from its potential degradation products.[6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Expected Results: The Boc-protected parent compound will be less polar and have a longer retention time than its primary degradation product, the free diamine. A successful separation will show a baseline resolution between the parent peak and any degradation peaks.
Visualizations
Caption: Proposed degradation pathway of this compound.
References
- 1. abmole.com [abmole.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving tert-Butyl (2-amino-2-methylpropyl)carbamate
Introduction
Welcome to the technical support center for optimizing reactions with tert-Butyl (2-amino-2-methylpropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of this versatile, Boc-protected diamine. The unique structure of this compound, featuring a primary amine and a sterically hindered Boc-protected primary amine, presents specific challenges and opportunities in synthesis. This document aims to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its acid-lability allows for selective deprotection under mild conditions, which is crucial for the synthesis of complex molecules.[3][4] However, the solubility and reactivity of Boc-protected compounds like this compound can be highly dependent on the chosen solvent system. This guide will walk you through common issues and their solutions, ensuring the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound, with a focus on solvent-related issues.
Issue 1: Poor Solubility of Starting Material
Question: My this compound starting material has poor solubility in common aprotic solvents like acetonitrile (ACN) and tetrahydrofuran (THF), leading to a heterogeneous reaction mixture and incomplete conversion. What can I do?
Answer:
This is a frequent challenge, often due to the molecule's potential for intermolecular hydrogen bonding between the free amine and the carbamate, as well as its somewhat polar nature. The presence of both a hydrogen bond donor (the primary amine) and acceptor (the carbamate carbonyl) can lead to self-association.
Root Cause Analysis:
-
Zwitterionic Character: In some contexts, the molecule can exhibit zwitterionic properties, which significantly reduces solubility in non-polar organic solvents.[5]
-
Intermolecular Hydrogen Bonding: The primary amine and the N-H of the carbamate can form strong hydrogen bonds, leading to aggregation and reduced solubility.
Solutions & Optimization Strategies:
-
Solvent Polarity Matching:
-
Initial Recommendation: Start with more polar aprotic solvents. Dichloromethane (DCM) is often a good starting point. For more polar substrates, consider N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1]
-
Solvent Mixtures: A mixture of solvents can be highly effective. For instance, a 3:1 mixture of Chloroform/Isopropanol can enhance solubility for compounds with extensive hydrogen bonding capabilities.[5]
-
-
Aqueous Biphasic Systems for Boc Protection:
-
If you are performing a Boc-protection reaction on the corresponding diamine, running the reaction in an aqueous system with a base like sodium hydroxide or sodium bicarbonate can be highly effective.[5][6] The starting diamine is often soluble in basic aqueous solutions, and this method can prevent the formation of amide dimers as a side product.[5]
-
-
Temperature Adjustment:
-
Gently warming the reaction mixture can sometimes be sufficient to dissolve the starting material. However, be cautious, as excessive heat can lead to side reactions or decomposition, especially with sensitive functional groups.
-
Experimental Protocol: Solubility Testing
Before committing to a large-scale reaction, perform small-scale solubility tests.
-
Add a few milligrams of this compound to a small vial.
-
Add 0.5 mL of the chosen solvent.
-
Stir at room temperature for 5-10 minutes.
-
If not fully dissolved, gently warm the mixture (e.g., to 40°C) and observe.
-
Test a range of solvents and binary mixtures to identify the optimal system.
Data Summary: Solvent Recommendations for Solubility
| Solvent System | Polarity | Common Applications & Notes |
| Dichloromethane (DCM) | Medium | Good starting point for many reactions.[1] |
| Tetrahydrofuran (THF) | Medium | Often used, but may require co-solvents.[6] |
| N,N-Dimethylformamide (DMF) | High | Excellent for dissolving polar compounds, but can be difficult to remove.[1] |
| Acetonitrile (ACN) | High | A common solvent, but solubility can be an issue for this specific substrate.[6] |
| Water/THF or Water/Dioxane | Biphasic | Ideal for Boc-protection reactions using Boc-anhydride.[6] |
| Chloroform/Isopropanol | Mixture | Effective for breaking up hydrogen bonding networks.[5] |
Issue 2: Incomplete Reaction or Slow Conversion Rates
Question: My coupling reaction with this compound is sluggish and does not go to completion, even with extended reaction times. How can I optimize the solvent to improve the reaction rate?
Answer:
Slow reaction rates are often a consequence of poor solvation of either the reactants or the transition state. The solvent plays a critical role in stabilizing charged intermediates and facilitating the desired chemical transformation.
Root Cause Analysis:
-
Poor Solvation of Reactants: If the reactants are not well-solvated, their effective concentration is lower, leading to a slower reaction.
-
Transition State Destabilization: The solvent must be able to stabilize the transition state of the reaction. For example, in nucleophilic substitution reactions, a polar aprotic solvent is generally preferred.
Solutions & Optimization Strategies:
-
Utilize Polar Aprotic Solvents:
-
For many coupling reactions (e.g., amide bond formation), polar aprotic solvents like DMF, DMSO, or NMP (N-Methyl-2-pyrrolidone) are superior. They can solvate cations while leaving anions (the nucleophiles) relatively bare and more reactive.
-
-
Consider Solvent Effects on Reagents:
-
The choice of coupling reagents can be influenced by the solvent. For example, carbodiimide reagents like EDC are often used in DCM or DMF.
-
-
Catalyst Solubility:
-
If your reaction involves a catalyst (e.g., a palladium catalyst for cross-coupling), ensure it is soluble and active in the chosen solvent. For instance, some palladium-catalyzed amination reactions perform well in 1,4-dioxane with a suitable base.
-
Workflow for Solvent Screening to Improve Reaction Rate
Caption: A logical workflow for troubleshooting slow reaction rates by systematic solvent screening.
Issue 3: Side Product Formation During Boc-Deprotection
Question: During the acidic deprotection of the Boc group, I am observing significant side product formation. How can the solvent system and additives mitigate this?
Answer:
The primary culprit in side product formation during Boc-deprotection is the highly reactive tert-butyl cation that is generated.[7] This cation can alkylate any available nucleophiles in the reaction mixture.
Root Cause Analysis:
-
Reactive tert-Butyl Cation: The cleavage of the Boc group under acidic conditions produces a tert-butyl cation, which is a potent electrophile.[4]
-
Nucleophilic Attack: This cation can be attacked by nucleophilic functional groups on your molecule of interest or by the solvent itself.
Solutions & Optimization Strategies:
-
Use of Scavengers:
-
The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.[7]
-
Common Scavengers:
-
Anisole: Effective for protecting tryptophan and methionine residues.[7]
-
Thioanisole or Dimethyl Sulfide (DMS): Also used for protecting sulfur-containing amino acids.[7]
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These act as hydride donors to reduce the tert-butyl cation to isobutane.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.
-
-
-
Choice of Acid and Solvent:
-
Trifluoroacetic Acid (TFA): TFA is a common reagent for Boc deprotection, often used neat or in a solution with DCM.[1][3] A typical protocol involves using a solution of 50% TFA in DCM.[1]
-
HCl in Dioxane or Ethyl Acetate: A solution of hydrochloric acid in an organic solvent is another widely used method.[6] This can sometimes be a milder alternative to neat TFA.
-
Experimental Protocol: Standard Boc-Deprotection with Scavengers
-
Dissolve the Boc-protected compound in DCM.
-
Add a scavenger (e.g., anisole, 5-10 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Purify the product as needed.
Diagram of Boc-Deprotection and Side Product Formation
Caption: The mechanism of Boc deprotection, highlighting the formation of the tert-butyl cation and its subsequent reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, Dichloromethane (DCM) is an excellent starting point due to its moderate polarity and ability to dissolve a wide range of organic compounds. For reactions requiring higher polarity, N,N-Dimethylformamide (DMF) is a common choice, though its high boiling point can make it difficult to remove.
Q2: Can I use protic solvents like methanol or ethanol?
A2: Protic solvents can be used in certain situations. For example, in some Boc-protection procedures, ethanol is used as the solvent.[8] However, for many other reactions, such as those involving highly reactive intermediates or reagents that react with alcohols (e.g., acid chlorides), protic solvents should be avoided.
Q3: How does solvent choice affect the stereochemistry of a reaction?
A3: The solvent can have a profound impact on the stereochemical outcome of a reaction by differentially solvating diastereomeric transition states. While a detailed discussion is beyond the scope of this guide, it is crucial to consult the literature for specific reaction types where stereochemistry is critical.
Q4: Are there any "green" or more environmentally friendly solvent alternatives?
A4: Yes, the field of green chemistry is actively exploring safer solvent alternatives. For some applications, solvents like 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water (in the case of some enzymatic or phase-transfer catalyzed reactions) can be viable alternatives to traditional chlorinated or highly polar aprotic solvents. Always validate the suitability of a green solvent for your specific reaction.
Q5: How should I store this compound?
A5: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents. It may be sensitive to air, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Boc, Cbz, and Fmoc Protecting Groups for Primary Amines
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecules, the judicious selection of protecting groups for primary amines is a critical determinant of synthetic success. Among the plethora of options, the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have emerged as the most versatile and widely employed carbamate-based protecting groups. Their popularity stems from their relative ease of installation, stability under a range of reaction conditions, and, most importantly, the distinct and orthogonal conditions required for their removal.[1][2][3]
This guide provides an objective, data-driven comparison of the Boc, Cbz, and Fmoc protecting groups for primary amines, tailored for researchers, scientists, and drug development professionals. We will delve into their comparative stability, present quantitative data for their application and removal, and provide detailed experimental protocols.
Comparative Stability and Orthogonality
The cornerstone of modern protecting group strategy, especially in multi-step syntheses like solid-phase peptide synthesis (SPPS), is the principle of orthogonality.[4][5] An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others, enabling precise control over the synthetic sequence.[4][5] Boc, Cbz, and Fmoc form a nearly ideal orthogonal set.
The Boc group is renowned for its stability to a wide range of nucleophiles and bases but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8]
The Cbz group, a stalwart in peptide chemistry, is stable to both mild acidic and basic conditions.[1][9] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which provides a mild and neutral deprotection method.[10][11][12]
The Fmoc group is uniquely labile to basic conditions, typically cleaved using a secondary amine like piperidine in an aprotic solvent.[13][14][15] It is stable to acidic conditions, making it orthogonal to the Boc group.[1][]
The following table summarizes the stability of these three protecting groups under various chemical conditions.
| Condition | Boc Stability | Cbz Stability | Fmoc Stability | References |
| Strong Acid (e.g., TFA, HCl) | Labile | Generally Stable (can be cleaved under harsh conditions) | Stable | [1][7][] |
| Base (e.g., Piperidine, NaOH) | Stable | Stable | Labile | [1][13][17] |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Labile | Can be cleaved (quasi-orthogonal) | [1][12][14] |
| Nucleophiles | Stable | Stable | Stable | [17] |
Quantitative Comparison of Protecting Group Performance
The efficiency of protection and deprotection reactions, in terms of yield and reaction time, is a crucial factor in selecting a protecting group. The following tables provide a comparative summary of the reagents, conditions, and typical yields for the introduction and removal of Boc, Cbz, and Fmoc groups.
Table 1: Comparison of Protection Reactions for Primary Amines
| Protecting Group | Reagent(s) | Solvent(s) | Base(s) | Temperature | Typical Reaction Time | Typical Yield | References |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | THF, Dioxane, Acetonitrile, Water | TEA, DIPEA, NaHCO₃, NaOH | 0 °C to RT | 2 - 6 hours | >90% | [6][10][18] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Water, Dioxane, PEG-400 | Na₂CO₃, NaHCO₃, NaOH | 0 °C to RT | 2 - 4 hours | >90% | [9][19][20][21] |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Dioxane/Water, THF/Water, DMF | NaHCO₃, Na₂CO₃, Pyridine | 0 °C to RT | 16 hours | >90% | [14][][22][23] |
Table 2: Comparison of Deprotection Reactions
| Protecting Group | Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Typical Yield | References | | :--- | :--- | :--- | :--- | :--- | :--- | | Boc | Trifluoroacetic acid (TFA), HCl | Dichloromethane (DCM), Dioxane, Ethyl Acetate | RT | 30 min - 2 hours | >95% |[6][7][10][24] | | Cbz | H₂, 10% Pd/C | Methanol, Ethanol, Ethyl Acetate | RT | 1 - 4 hours | >95% |[10][11][12][21] | | Fmoc | 20% Piperidine in DMF | N,N-Dimethylformamide (DMF) | RT | 10 - 20 minutes | >95% |[13][25][26] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic primary amine are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) or Sodium Bicarbonate (2.0 equiv)
-
Tetrahydrofuran (THF) or a 1:1 mixture of Dioxane and Water
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary amine in the chosen solvent system.
-
Add the base (TEA or NaHCO₃) and stir until dissolved.
-
Add Boc₂O to the solution.[18]
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
If an aqueous workup is necessary, dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[18]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude N-Boc protected amine.[18]
-
Purify by column chromatography if necessary.
Protocol 2: N-Boc Deprotection
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA (typically 25-50% v/v in DCM) or an excess of 4M HCl in dioxane.[6][7]
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
To isolate the amine salt, triturate the residue with diethyl ether and collect the precipitate by filtration. Alternatively, for the free amine, carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.
Protocol 3: N-Cbz Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (2.5 equiv)
-
1 M Aqueous Sodium Carbonate solution
-
Diethyl ether
Procedure:
-
Dissolve the primary amine in a 1 M aqueous solution of sodium carbonate, cooling the mixture in an ice bath.[21]
-
While stirring vigorously, add Cbz-Cl dropwise, maintaining the temperature below 5 °C.[21]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.[21]
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3 to precipitate the Cbz-protected product.
-
Collect the product by filtration or extract with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.[21]
-
Carefully add 10% Pd/C catalyst to the solution.
-
Secure the flask to a hydrogenation apparatus and flush with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature. Monitor the reaction by TLC.[21]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet.[21]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[21]
Protocol 5: N-Fmoc Protection of an Amino Acid
Materials:
-
Amino acid (1.0 equiv)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv)[23]
-
10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate[23]
-
Dioxane or acetone
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve the amino acid in the aqueous sodium carbonate solution (or dioxane/water mixture).[23]
-
In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.[23]
-
Add the Fmoc-OSu solution to the amino acid solution and stir at room temperature overnight.[23]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[23]
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[23]
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[23]
-
Purify the product by recrystallization if necessary.
Protocol 6: N-Fmoc Deprotection
Materials:
-
N-Fmoc protected amine (e.g., on a solid support)
-
20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Treat the N-Fmoc protected amine with a 20% solution of piperidine in DMF.[13]
-
Agitate the mixture at room temperature for 10-20 minutes. The deprotection is often performed in two shorter treatments (e.g., 3 minutes followed by 10 minutes) in solid-phase synthesis to ensure complete removal.[13]
-
Following the deprotection, thoroughly wash with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[13]
Visualizing the Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of primary amines using Boc, Cbz, and Fmoc protecting groups.
Caption: General workflow for the protection and deprotection of primary amines using the Boc group.
Caption: General workflow for the protection and deprotection of primary amines using the Cbz group.
Caption: General workflow for the protection and deprotection of primary amines using the Fmoc group.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is dictated by the specific requirements of the synthetic strategy. The Boc group is ideal for syntheses that require stability to basic and nucleophilic conditions, with a straightforward acidic deprotection. The Cbz group offers robustness towards both acidic and basic conditions, with a mild hydrogenolytic cleavage, making it valuable in solution-phase synthesis and for substrates intolerant to strong acids or bases. The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its mild, base-labile deprotection, which is orthogonal to the acid-labile side-chain protecting groups. A thorough understanding of their respective stabilities, deprotection conditions, and practical considerations is essential for the efficient and successful synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 9. ijacskros.com [ijacskros.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. scielo.br [scielo.br]
- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. nbinno.com [nbinno.com]
- 23. benchchem.com [benchchem.com]
- 24. jk-sci.com [jk-sci.com]
- 25. peptide.com [peptide.com]
- 26. chem.uci.edu [chem.uci.edu]
A Comparative Guide to Synthetic Routes for tert-Butyl (2-amino-2-methylpropyl)carbamate
For researchers and professionals in drug development and chemical synthesis, the efficient and selective preparation of key intermediates is paramount. tert-Butyl (2-amino-2-methylpropyl)carbamate, a valuable building block, features a mono-protected diamine structure that allows for sequential functionalization. This guide provides an objective comparison of alternative synthetic routes to this compound, presenting experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Performance
The choice of synthetic strategy for the mono-N-Boc protection of 2-methyl-1,2-diaminopropane to yield this compound is critical and depends on factors such as desired yield, selectivity, cost of reagents, and scalability. Below is a summary of quantitative data for three distinct synthetic approaches.
| Parameter | Route 1: Acid-Mediated Selective Protection | Route 2: Selective Protection with tert-Butyl Phenyl Carbonate | Route 3: Direct Protection with Excess Diamine |
| Starting Material | 2-methyl-1,2-diaminopropane | 2-methyl-1,2-diaminopropane | 2-methyl-1,2-diaminopropane |
| Key Reagents | Trimethylsilyl chloride (TMSCl), Di-tert-butyl dicarbonate ((Boc)₂O) | tert-Butyl Phenyl Carbonate | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Selectivity | High (Protection of primary amine) | High (Protection of primary amine)[1] | Moderate (statistical mixture) |
| Reported Yield | ~80% (based on similar diamines)[2][3][4] | High[1] | Variable (dependent on diamine excess) |
| Reaction Time | ~1-2 hours | ~18 hours (overnight)[1] | ~2-18 hours[5] |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 80 °C)[1] | 0 °C to Room Temperature |
| Purification Method | Acid-base extraction | Acid-base extraction[1] | Filtration and extraction |
Synthetic Route Overviews and Workflows
Route 1: Acid-Mediated Selective Protection
This elegant one-pot procedure leverages the difference in basicity between the primary and tertiary amino groups of 2-methyl-1,2-diaminopropane. The in situ generation of one equivalent of hydrochloric acid from trimethylsilyl chloride (TMSCl) selectively protonates the more basic tertiary amine. This renders the tertiary amine non-nucleophilic, allowing the subsequent addition of di-tert-butyl dicarbonate to selectively protect the primary amine.[2][3][4]
Route 2: Selective Protection with tert-Butyl Phenyl Carbonate
This method employs tert-butyl phenyl carbonate as an alternative Boc-donating reagent. The reaction demonstrates high selectivity for the protection of the primary amino group over the tertiary one in unsymmetrical diamines like 2-methyl-1,2-propanediamine.[1] This approach avoids the need for a separate protonation step but typically requires elevated temperatures and longer reaction times.
Route 3: Direct Protection with Excess Diamine
A common and straightforward approach to favor mono-protection is to use a large excess of the diamine relative to the Boc-anhydride.[1] This statistical method relies on the higher probability of the protecting group reacting with an unprotected diamine molecule rather than a mono-protected one. While simple in concept, this route can be less atom-economical if the diamine is valuable and requires careful control of addition rates and temperature to minimize di-protection.
Experimental Protocols
Protocol for Route 1: Acid-Mediated Selective Protection
This protocol is adapted from the general method for selective mono-Boc protection of diamines using an in situ generated acid source.[2][4]
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methyl-1,2-diaminopropane (1.0 equiv) in anhydrous methanol.
-
Protonation : Cool the solution to 0 °C using an ice bath. Add trimethylsilyl chloride (1.0 equiv) dropwise. A white precipitate may form. Allow the mixture to warm to room temperature.
-
Boc Protection : Add water (1 mL per ~1g of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.[2]
-
Reaction : Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Dilute the reaction mixture with water and wash with diethyl ether to remove any di-protected byproduct and other non-polar impurities.[2]
-
Isolation : Adjust the aqueous layer to a pH >12 with a 2N NaOH solution. Extract the product into dichloromethane (3 x 50 mL).[2]
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.[2]
Protocol for Route 2: Selective Protection with tert-Butyl Phenyl Carbonate
This protocol is based on the general procedure for the mono-carbamate protection of aliphatic diamines.[1]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,2-diaminopropane (1.0 equiv) and tert-butyl phenyl carbonate (1.0 equiv) in absolute ethanol.
-
Reaction : Heat the reaction mixture to reflux (oil bath temperature max. 80 °C) and stir overnight (approximately 18 hours).
-
Initial Work-up : Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Acid Wash : Add water and adjust the pH to approximately 3 by the careful addition of 2M aqueous HCl. Extract the solution with dichloromethane to remove phenol and any unreacted tert-butyl phenyl carbonate.
-
Isolation : Adjust the aqueous phase to pH 12 by adding 2M aqueous NaOH.
-
Extraction and Purification : Extract the product with dichloromethane (multiple extractions). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound.[1]
Protocol for Route 3: Direct Protection with Excess Diamine
This is a general procedure based on the Krapcho method for mono-Boc protection.[1][6]
-
Reaction Setup : To a suspension of 2-methyl-1,2-diaminopropane (e.g., 5-10 equivalents) in dichloromethane cooled to 0 °C, slowly add a solution of di-tert-butyl dicarbonate (1.0 equiv) in dichloromethane.
-
Reaction : After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.
-
Work-up : If a precipitate (likely the di-protected product or a salt) has formed, remove it by filtration.
-
Extraction : Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification by column chromatography may be necessary to separate the product from unreacted diamine.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Molecular Structure: A Guide to 2D NMR Confirmation of tert-Butyl (2-amino-2-methylpropyl)carbamate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides foundational information, complex molecules or those with overlapping signals often require more advanced techniques. Two-dimensional (2D) NMR spectroscopy offers a powerful suite of experiments to definitively elucidate chemical structures by revealing through-bond and through-space correlations between nuclei.
This guide provides a comparative overview of the key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural confirmation of tert-Butyl (2-amino-2-methylpropyl)carbamate. Due to the absence of publicly available 2D NMR spectra for this specific compound, this guide will utilize spectral data from a close structural analog, tert-butyl (2-aminoethyl)carbamate , as a representative case study to demonstrate the application and interpretation of these techniques. This approach provides a practical and instructive framework for confirming the structure of simple aliphatic carbamates.
Alternative Structural Confirmation Methods
While 2D NMR is a premier method for detailed structural elucidation in solution, other analytical techniques provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), can offer clues about the connectivity of different parts of the molecule.[1]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the N-H bonds of the amine and carbamate, and the C=O of the carbamate group.
-
Elemental Analysis: Determines the empirical formula of the compound by measuring the percentage composition of each element.
-
Single-Crystal X-ray Diffraction: Offers the most definitive three-dimensional structure of a molecule, but requires the compound to be in a crystalline form.
These methods, when used in conjunction with 1D and 2D NMR, provide a comprehensive and robust confirmation of a molecule's identity and structure.
Case Study: Structural Elucidation of tert-butyl (2-aminoethyl)carbamate
The structural confirmation of tert-butyl (2-aminoethyl)carbamate using 2D NMR relies on piecing together the molecular framework by identifying which protons are coupled to each other (COSY) and which protons are directly attached to or near specific carbons (HSQC and HMBC).
Predicted NMR Data Summary
The following tables summarize the expected 1D and 2D NMR data for tert-butyl (2-aminoethyl)carbamate. The chemical shifts are based on reported literature values and predictive models.[2]
Table 1: 1H and 13C NMR Chemical Shift Assignments
| Atom Number | Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 1 | -C(CH 3)3 | 1.37 (s, 9H) | 28.2 |
| 2 | -C (CH3)3 | - | 78.9 |
| 3 | -NH-C =O | - | 156.1 |
| 4 | -CH 2-NH- | 3.09 (q, 2H) | 42.2 |
| 5 | -CH 2-NH2 | 2.78 (t, 2H) | 41.7 |
| 6 | -NH -CO- | 5.18 (br s, 1H) | - |
| 7 | -NH 2 | 1.23 (br s, 2H) | - |
Table 2: Key 2D NMR Correlations
| 2D Experiment | Correlating Protons (1H) | Correlating Carbons (13C) | Information Gained |
| COSY | H4 (3.09 ppm) ↔ H5 (2.78 ppm) | - | Confirms the presence of the ethyl (-CH2-CH2-) backbone. |
| HSQC | H1 (1.37 ppm) | C1 (28.2 ppm) | Assigns the methyl protons to their corresponding carbon in the tert-butyl group. |
| H4 (3.09 ppm) | C4 (42.2 ppm) | Assigns the methylene protons adjacent to the carbamate nitrogen. | |
| H5 (2.78 ppm) | C5 (41.7 ppm) | Assigns the methylene protons adjacent to the primary amine. | |
| HMBC | H1 (1.37 ppm) | C2 (78.9 ppm), C3 (156.1 ppm) | Connects the tert-butyl group to the carbamate carbonyl. |
| H4 (3.09 ppm) | C3 (156.1 ppm), C5 (41.7 ppm) | Confirms the methylene group's position between the carbamate and the other methylene. | |
| H5 (2.78 ppm) | C4 (42.2 ppm) | Confirms the connectivity between the two methylene groups. | |
| H6 (5.18 ppm) | C3 (156.1 ppm), C4 (42.2 ppm) | Links the carbamate NH proton to the carbonyl and adjacent methylene carbon. |
Visualizing the Workflow and Data
Visual diagrams are essential for understanding the logical flow of experiments and the relationships between different data types.
Caption: Workflow for 2D NMR-based structural elucidation.
Caption: Comparison of information from different 2D NMR experiments.
Experimental Protocols
Standard protocols for acquiring 2D NMR spectra are outlined below. Instrument-specific parameters may need optimization.[3][4]
General Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Instrumentation: Place the sample in the NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.
1H-1H COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-spin coupled, typically those on adjacent carbons.[3]
-
Protocol:
-
Acquire a standard 1D proton spectrum to determine the spectral width.
-
Load a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Typically, 1-4 scans per increment are sufficient.
-
Collect 256-512 increments in the indirect dimension (F1).
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[3][4]
-
Protocol:
-
Acquire 1D proton and carbon spectra to determine spectral widths.
-
Load a standard HSQC pulse sequence with gradient selection and sensitivity enhancement (e.g., hsqcedetgpsp).
-
Set the proton spectral width (F2) and the carbon spectral width (F1).
-
The experiment is optimized for an average one-bond 1JCH coupling constant, typically around 145 Hz.
-
Acquire 2-8 scans per increment for 128-256 increments.
-
Process the data using appropriate window functions (e.g., squared sine-bell).
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify longer-range correlations between protons and carbons, typically over two or three bonds (2JCH and 3JCH).[3][4]
-
Protocol:
-
Use the same spectral widths as the HSQC experiment.
-
Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
The experiment is optimized for a long-range coupling constant, typically set to 7-8 Hz.[4]
-
Due to the smaller couplings, more scans (e.g., 4-16) per increment are often required.
-
Collect 256-512 increments.
-
Process the data similarly to the HSQC spectrum.
-
By systematically applying these 2D NMR techniques, researchers can confidently assemble the molecular puzzle, confirming the identity and connectivity of compounds like this compound with a high degree of certainty.
References
A Comparative Guide to Acidic Deprotection of the Boc Group: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals, the tert-butoxycarbonyl (Boc) group is an indispensable tool for the protection of amines.[1][2] Its popularity is rooted in its robustness towards a wide array of non-acidic reagents and its predictable lability under acidic conditions, a cornerstone of orthogonal strategy in complex multi-step syntheses.[1][2][3] The selection of the appropriate acidic reagent for Boc removal is a critical decision that can significantly impact reaction efficiency, yield, and the purity of the final amine product.
This guide provides an in-depth, objective comparison of the most common acidic deprotection methods, primarily focusing on Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). We will delve into the underlying mechanisms, explore the nuances of experimental conditions, and provide field-proven protocols to empower you to make the most informed choice for your specific synthetic challenge.
The Mechanism: An Acid-Catalyzed Cascade
The cleavage of the Boc group is an acid-catalyzed process that proceeds through a well-understood, multi-step mechanism.[4][5] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[4][5][6] This protonation destabilizes the C-O bond, leading to its cleavage and the formation of two key intermediates: a highly stable tert-butyl cation and a transient carbamic acid.[1][5][7] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[2][4][8] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[9][10]
The generation of the electrophilic tert-butyl cation is a pivotal event in this process.[11] While it readily deprotonates to form isobutene gas, it is also the primary culprit behind potential side reactions, a critical consideration we will address later.[6][11]
Head-to-Head Comparison: TFA vs. HCl
The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) is often dictated by the specific substrate, the presence of other acid-labile functional groups, the desired salt form of the final product, and practical considerations like reagent handling and removal.[12]
Trifluoroacetic Acid (TFA)
TFA is a powerful, volatile organic acid and is arguably the most common reagent for Boc deprotection, especially in peptide synthesis.[4][9][13] It is typically used as a solution in a chlorinated solvent like dichloromethane (DCM).[4][14]
-
Reaction Conditions: Commonly, a 20-50% (v/v) solution of TFA in DCM is employed at room temperature.[4][6][12] For more robust substrates, neat TFA can also be used.[15] Deprotection is generally rapid, often completing within 30 minutes to a few hours.[4][12]
-
Advantages: The primary advantage of TFA is its high volatility (boiling point ~72 °C), which simplifies its removal from the reaction mixture under reduced pressure.[4] This makes product isolation straightforward.
-
Disadvantages & Side Reactions: TFA is corrosive and requires careful handling in a fume hood.[4][9] The resulting trifluoroacetate salts of amines can sometimes be oily or hygroscopic, making them difficult to crystallize and handle.[12]
-
Selectivity: While highly effective, TFA is a very strong acid and can be less selective, potentially cleaving other acid-sensitive protecting groups if reaction times are not carefully monitored.[12]
Hydrogen Chloride (HCl)
HCl is a cost-effective and readily available alternative to TFA. It is most commonly used as a solution in an organic solvent, with 4M HCl in 1,4-dioxane being a standard reagent.[12][16] Solutions in other solvents like methanol or ethyl acetate are also frequently used.[12][14]
-
Reaction Conditions: A solution of 4M HCl in dioxane is highly effective, often achieving complete deprotection within 30 minutes to 2 hours at room temperature.[12][16] The reaction can also be performed with HCl generated in situ or bubbled through an appropriate solvent.
-
Advantages: A significant advantage of using HCl is that the resulting amine hydrochloride salts are often crystalline, free-flowing solids.[12] This greatly facilitates purification by filtration and washing, avoiding the need for chromatography. This method can also offer superior selectivity in certain cases, such as deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers.[16]
-
Disadvantages & Side Reactions: 1,4-Dioxane is a suspected carcinogen and should be handled with appropriate care.[17] Compared to TFA, HCl and its solvents are less volatile, making their removal via evaporation more challenging.
Quantitative Data Summary
The following table summarizes the key parameters for these two primary deprotection methods, providing a clear comparison to guide your experimental design.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM)[4][6][12]; neat TFA[12] | 4M in 1,4-Dioxane[12][16]; 1M-4M in Methanol or Ethyl Acetate[12] |
| Reaction Time | Generally fast (30 minutes to a few hours) at room temperature.[9][12] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[16] or slower depending on solvent and concentration. |
| Yield | Typically high to quantitative.[12] | Typically high to quantitative.[12] |
| Product Purity & Form | Generally high, but the resulting TFA salt can be oily or difficult to crystallize.[12] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, aiding purification.[12] |
| Advantages | Highly effective and volatile, facilitating easy removal by evaporation.[2][4] | Cost-effective, readily available, and often yields crystalline salts.[2][12] Can offer higher selectivity.[16] |
| Disadvantages | Corrosive, toxic, and can be less selective.[2] Oily salts can complicate isolation.[12] | Dioxane has safety concerns.[17] Less volatile, making removal more difficult. May lead to chlorinated byproducts in some cases.[2] |
Managing Side Reactions: The Critical Role of Scavengers
The primary cause of side reactions during Boc deprotection is the reactive tert-butyl cation intermediate.[7] This potent electrophile can attack any nucleophilic sites on the deprotected molecule or other sensitive residues, leading to unwanted alkylation.[7][11]
Amino acid residues with nucleophilic side chains are particularly vulnerable.[7]
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[7]
-
Methionine (Met): The thioether side chain can be alkylated.[7]
-
Cysteine (Cys) & Tyrosine (Tyr): The free thiol and activated phenolic ring, respectively, are also targets for alkylation.[7]
To mitigate these side reactions, "scavengers" are added to the deprotection reaction. These are nucleophilic reagents that are more reactive or present in much higher concentrations than the sensitive residues of the substrate.[7] They act by trapping the tert-butyl cation before it can react with the desired product.[3][7] Common scavengers include triisopropylsilane (TIS), thioanisole, and anisole.[6][14]
Experimental Protocols
The following protocols are self-validating systems, providing detailed methodologies for the most common Boc deprotection workflows.
Protocol 1: Boc Deprotection using TFA in Dichloromethane (DCM)
This protocol describes a general method for the solution-phase removal of a Boc group from an amine using a TFA/DCM mixture.[4][12]
-
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and rotary evaporator
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.[4]
-
Cool the solution to 0 °C using an ice bath.[4]
-
Slowly add TFA dropwise to the stirred solution to achieve a final concentration of 20-50% (v/v).[4][6] Caution: The reaction can be exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours.[1][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[9]
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid.[9] Be cautious of pressure buildup from CO₂ evolution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[9][12]
-
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is noted for its efficiency and the frequent precipitation of the product as a crystalline hydrochloride salt.[12][16]
-
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane solution
-
Anhydrous diethyl ether
-
Standard laboratory glassware, filtration or centrifuge apparatus
-
-
Procedure:
-
Dissolve or suspend the Boc-protected amine in the 4M HCl in dioxane solution (typically using 5-10 equivalents of HCl).[12][18] A co-solvent like methanol or DCM can be used if solubility is an issue.[12]
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may begin to precipitate.[12]
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[12]
-
-
Work-up:
-
Upon completion, if a precipitate has formed, it can be collected by filtration or centrifugation.[12]
-
Wash the collected solid with anhydrous diethyl ether to remove non-polar impurities.[12]
-
If the product remains in solution, the solvent can be removed in vacuo. The resulting crude salt can then be triturated with diethyl ether to induce precipitation and washed.[12]
-
Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.[12]
-
Conclusion
The acidic deprotection of the Boc group is a fundamental and robust transformation in modern organic synthesis. While both TFA and HCl are highly effective reagents, they offer distinct advantages and disadvantages. TFA provides a rapid and easily worked-up procedure due to its volatility, but can yield oily salts and exhibit lower selectivity. Conversely, HCl is a cost-effective alternative that frequently furnishes crystalline hydrochloride salts, simplifying purification, and can offer enhanced selectivity. The ultimate choice of reagent and conditions must be tailored to the specific substrate's sensitivities, the desired physical form of the product, and the overall synthetic strategy. A thorough understanding of the reaction mechanism, potential side reactions, and the judicious use of scavengers will empower researchers to execute this critical deprotection step with confidence and success.
References
- A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. (2025). Benchchem.
- Stability of the Boc Protecting Group: A Comparative Guide for Researchers. (2025). Benchchem.
- Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025). Benchchem.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). (2025). Benchchem.
- Chemoselective Boc deprotection in the presence of other protecting groups. (2025). Benchchem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
- Side reactions of Boc deprotection with scavengers. (2025). Benchchem.
- Application Notes and Protocols for Boc Deprotection in PEG Linkers. (2025). Benchchem.
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]
- A Comparative Guide to Boc Deprotection Methodologies. (2025). Benchchem.
- Technical Support Center: Boc Deprotection in Acidic Conditions. (2025). Benchchem.
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. (2018). R&D World. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Specific solvent issues with BOC deprotection. (2025). Wordpress.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. rdworldonline.com [rdworldonline.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 18. Boc Deprotection - HCl [commonorganicchemistry.com]
Sourcing and Comparing Analytical Reference Standards for tert-Butyl (2-amino-2-methylpropyl)carbamate
For researchers, scientists, and drug development professionals, the procurement of high-purity analytical reference standards is a critical first step in ensuring the accuracy and validity of experimental results. This guide provides a comparative overview of sourcing options for tert-Butyl (2-amino-2-methylpropyl)carbamate and details the key analytical methodologies for its quality assessment.
Comparison of Potential Suppliers
When selecting a supplier for an analytical reference standard, factors such as stated purity, availability of characterization data (e.g., Certificate of Analysis), and cost are primary considerations. While direct head-to-head comparative data is often proprietary, the following table summarizes information gathered from various chemical suppliers for this compound and structurally related compounds.
| Supplier/Platform | Product Name/CAS Number | Stated Purity | Additional Information |
| Sigma-Aldrich | This compound (CAS: 95034-05-2) | Not specified on product page | Available through Ambeed, Inc. |
| CP Lab Safety | tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (CAS: 180081-10-1)[1] | min 97%[1] | For professional research and industrial use only. |
| Sigma-Aldrich | tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate (CAS: 2694728-69-1) | Not specified on product page | Available from Aldrich Partner. |
| Oakwood Chemical | tert-Butyl N-(2-aminoethyl)carbamate (CAS: 57260-73-8)[2] | 98%[2] | |
| Sigma-Aldrich | tert-butyl N-(5-amino-2-methylpyridin-3-yl)carbamate (CAS: 1219948-26-1) | 95% |
Note: The purity of chemical standards can vary between lots. It is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier before use. The CoA will provide detailed information on the purity and the methods used for its determination.
Key Analytical Methodologies for Purity Assessment
The purity of this compound and related carbamate compounds can be rigorously assessed using a variety of analytical techniques. The following methods are commonly employed for the characterization and quantification of the main component and potential impurities.[3]
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
This technique is well-suited for the routine purity assessment and quantification of non-volatile impurities.[3]
-
Instrumentation : HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).[3]
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[3]
-
A typical gradient elution could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[3]
-
-
Flow Rate : 1.0 mL/min.[3]
-
Sample Preparation : Dissolve the standard in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[3]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.[3]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.[3]
-
Column : A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Sample Preparation : Dissolve the standard in a volatile solvent like methanol or dichloromethane to a concentration of 1 mg/mL.[3]
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3]
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Experimental Parameters :
-
Pulse Program : A standard single-pulse experiment with a calibrated 90° pulse.[3]
-
Relaxation Delay (d1) : At least 5 times the longest T1 relaxation time of the analyte and the internal standard signals.[3]
-
Number of Scans (ns) : Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[3]
-
Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[3] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[3] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[3] |
| Key Advantages | High resolution and quantitative accuracy. Suitable for non-volatile and thermally labile compounds.[3] | High sensitivity and selectivity. Excellent for identifying unknown volatile impurities.[3] | A primary ratio method, offering high accuracy. It is non-destructive and does not require an analyte-specific reference standard.[3] |
Workflow for Selecting and Qualifying an Analytical Reference Standard
The following diagram illustrates a logical workflow for the selection and qualification of an analytical reference standard for this compound.
Caption: Workflow for Analytical Standard Selection.
References
A Comparative Guide to the Biological Activity of Novel Compounds Derived from tert-Butyl (2-amino-2-methylpropyl)carbamate
Abstract
The 1,2-diamine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] tert-Butyl (2-amino-2-methylpropyl)carbamate serves as a versatile and readily available building block for the synthesis of novel diamine derivatives.[4][5] Its strategic placement of a primary amine and a Boc-protected amine allows for selective functionalization, enabling the creation of diverse chemical libraries. This guide provides a comprehensive evaluation of the biological activities of a focused set of novel compounds synthesized from this parent structure. We present a comparative analysis of their anticancer and antimicrobial properties, supported by detailed experimental protocols and quantitative data. The objective is to elucidate preliminary structure-activity relationships (SAR) and provide a scientifically grounded framework for researchers engaged in the discovery of new therapeutic agents.
Introduction: The Strategic Value of the Diamine Scaffold
The vicinal diamine unit is a cornerstone in the design of bioactive molecules, including antiviral, fungicidal, and anticancer agents.[6][7][8] The spatial relationship and basicity of the two nitrogen atoms are critical for molecular recognition and interaction with biological targets such as enzymes and nucleic acids. Platinum-based anticancer drugs, for instance, often incorporate diamine ligands to coordinate with the platinum(II) center, a feature essential for their mechanism of action.[6][9]
This compound ( 1 ), with its molecular formula C9H20N2O2[4][5], offers an ideal starting point for derivative synthesis. The primary amine provides a nucleophilic center for modification, while the tert-butoxycarbonyl (Boc) protecting group ensures that the second amine remains unreactive until its planned deprotection. This differential reactivity is key to constructing more complex molecules in a controlled, stepwise manner.
This guide focuses on three novel derivatives synthesized from compound 1 :
-
Compound 2 (Amide Derivative): N-(2-(Boc-amino)-2-methylpropyl)benzamide
-
Compound 3 (Sulfonamide Derivative): N-(2-(Boc-amino)-2-methylpropyl)benzenesulfonamide
-
Compound 4 (Urea Derivative): 1-(2-(Boc-amino)-2-methylpropyl)-3-phenylurea
We will objectively compare the in vitro performance of these derivatives against the parent compound in assays selected to probe for potential anticancer and antimicrobial activities.
Synthesis of Derivatives
The synthesis of compounds 2 , 3 , and 4 was designed to be straightforward, utilizing common and reliable acylation, sulfonylation, and urea formation reactions, respectively. The primary amine of this compound is the reactive site for these transformations.
Experimental Protocol: General Synthesis Strategy
The following diagram illustrates the general workflow for the synthesis of the target derivatives from the common starting material.
Caption: General synthetic routes to derivatives 2, 3, and 4.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) was chosen as the solvent due to its inert nature and ability to dissolve both the starting material and reagents.
-
Base: Pyridine was used as a mild base in the acylation and sulfonylation reactions to neutralize the HCl byproduct, driving the reaction to completion.
-
Temperature: Reactions involving the highly reactive acyl and sulfonyl chlorides were initiated at 0°C to control the initial exothermic reaction before allowing them to proceed to room temperature. The reaction with the less reactive isocyanate was performed at room temperature.
Comparative Evaluation: Anticancer Activity
To assess the potential of these derivatives as anticancer agents, we evaluated their cytotoxicity against the human cervical cancer cell line, HeLa. The MTT assay was selected for this purpose as it is a reliable, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[10][11][12]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11][12][13] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[11] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[13]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of media and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Stock solutions of the test compounds (Parent 1 , and Derivatives 2 , 3 , 4 ) were prepared in DMSO. Serial dilutions were made in serum-free media to achieve final concentrations ranging from 1 µM to 100 µM. The media from the wells was aspirated and 100 µL of the media containing the test compounds was added. Wells containing only media with DMSO served as the vehicle control.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[14]
-
Solubilization: After the incubation, 150 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) was added to each well to dissolve the formazan crystals.[12][13] The plate was then shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader.[12][14]
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow and Data Presentation
The diagram below outlines the key steps in the MTT assay protocol.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Table 1: Comparative Cytotoxicity against HeLa Cells
| Compound | Derivative Type | IC50 (µM) ± SD |
| 1 (Parent) | Carbamate | > 100 |
| 2 | Amide | 45.2 ± 3.1 |
| 3 | Sulfonamide | 22.8 ± 1.9 |
| 4 | Urea | 78.5 ± 5.6 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 |
Interpretation and Structure-Activity Relationship (SAR)
The results clearly indicate that derivatization of the parent compound 1 significantly enhances its cytotoxic activity against HeLa cells.
-
The parent compound 1 was essentially inactive, with an IC50 value greater than 100 µM.
-
All three derivatives showed a marked increase in potency. The sulfonamide derivative 3 was the most potent, with an IC50 of 22.8 µM, followed by the amide derivative 2 (45.2 µM) and the urea derivative 4 (78.5 µM).
-
This preliminary SAR suggests that the introduction of an aromatic ring and an electron-withdrawing group (sulfonyl > carbonyl) attached to the primary amine is beneficial for cytotoxic activity. The sulfonamide moiety may enhance cell permeability or interact more effectively with an intracellular target compared to the amide or urea functionalities.
Comparative Evaluation: Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[15] Diamine derivatives have been explored for their antimicrobial properties.[16][17] We, therefore, screened the synthesized compounds for their ability to inhibit the growth of Staphylococcus aureus, a common Gram-positive pathogen. The broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20]
Principle of the Broth Microdilution Assay
This assay involves preparing two-fold serial dilutions of the antimicrobial compounds in a liquid growth medium in a 96-well microtiter plate.[20][21] A standardized inoculum of the test bacterium is then added to each well.[22][23] After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the compound at which no growth is observed.[23]
Detailed Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture: A single colony of S. aureus (ATCC 29213) was inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C.
-
Inoculum Preparation: The overnight culture was diluted in fresh MHB to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10^8 CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: A 2x stock solution of each test compound was prepared in MHB. 100 µL of MHB was added to all wells of a 96-well plate. 100 µL of the 2x stock solution was added to the first column, and serial two-fold dilutions were performed across the plate by transferring 100 µL from one well to the next.[21]
-
Inoculation: 100 µL of the standardized bacterial inoculum was added to each well, bringing the final volume to 200 µL.
-
Controls: A positive control well (MHB with inoculum, no compound) and a negative/sterility control well (MHB only) were included.
-
Incubation: The plate was incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Data Presentation
Table 2: Comparative Antimicrobial Activity against S. aureus
| Compound | Derivative Type | MIC (µg/mL) |
| 1 (Parent) | Carbamate | > 128 |
| 2 | Amide | 64 |
| 3 | Sulfonamide | 32 |
| 4 | Urea | 128 |
| Vancomycin | Positive Control | 1 |
Interpretation and Structure-Activity Relationship (SAR)
Similar to the anticancer evaluation, derivatization enhanced the antimicrobial activity of the parent compound.
-
The parent compound 1 showed no significant activity against S. aureus.
-
The sulfonamide derivative 3 was again the most active compound with an MIC of 32 µg/mL, followed by the amide derivative 2 (MIC = 64 µg/mL). The urea derivative 4 showed only weak activity.
-
The trend in antimicrobial activity (Sulfonamide > Amide > Urea) mirrors the trend observed for cytotoxicity. This suggests a potential commonality in the physicochemical properties required for both activities, such as membrane permeability or interaction with a fundamental cellular process. The electron-withdrawing nature and geometry of the sulfonamide group appear to be most favorable for biological activity in this series.
Proposed Mechanism and Future Directions
The superior activity of the sulfonamide derivative 3 in both assays makes it a promising lead compound. While the exact mechanism of action is unknown, its structure bears some resemblance to ligands used in platinum-based anticancer drugs.[9][24] One could hypothesize that the diamine scaffold, upon potential deprotection in vivo, could chelate intracellular metal ions or interact with negatively charged biomolecules like DNA.
Caption: A hypothetical pathway for the bioactivity of Compound 3.
Future work should focus on:
-
Lead Optimization: Synthesizing additional analogs of compound 3 with varied aromatic substituents to improve potency and explore the SAR further.
-
Mechanism of Action Studies: Investigating the specific cellular targets of compound 3 . This could include DNA binding studies, enzyme inhibition assays, and cellular thermal shift assays.
-
Selectivity Profiling: Assessing the cytotoxicity of compound 3 against non-cancerous cell lines to determine its therapeutic index.
-
Broad-Spectrum Antimicrobial Testing: Evaluating the activity of the most promising compounds against a wider panel of bacteria, including Gram-negative species and drug-resistant strains.
Conclusion
This guide demonstrates that simple, targeted derivatization of this compound can yield novel compounds with significant biological activity. The introduction of amide, sulfonamide, and urea functionalities at the primary amine led to a substantial increase in both anticancer and antimicrobial properties compared to the parent molecule. The sulfonamide derivative 3 emerged as the most potent compound in both assays, highlighting it as a valuable lead structure for further development. The experimental protocols and comparative data presented herein provide a solid foundation for researchers aiming to exploit the 1,2-diamine scaffold in the pursuit of new therapeutic agents.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Advancements in the Use of Platinum Complexes as Anticancer Agents. PubMed. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Tert-Butyl(2-Amino-2-Methylpropyl)-Carbamate at best price in Baramati. IndiaMART. [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers Media S.A.. [Link]
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tert-butyl N-(2-amino-2-methylpropyl)carbamate. PubChem. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
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Platinum Complexes with EDDA (Ethylenediamine-N,N-Diacetate) Ligands as Potential Anticancer Agents. ResearchGate. [Link]
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Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Reduction and Anticancer Activity of Platinum(IV) Complexes. Inorganic Chemistry. [Link]
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Studies on the Complexation of Platinum(II) by Some 4-Nitroisothiazoles and the Cytotoxic Activity of the Resulting Complexes. MDPI. [Link]
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Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers Media S.A.. [Link]
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tert-butyl N-((2R)-2-aminopropyl)carbamate. PubChem. [Link]
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Selected examples of chiral 1,2‐diamine‐based biologically active compounds and chiral ligands and catalysts. ResearchGate. [Link]
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Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. PMC. [Link]
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Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. [Link]
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Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
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Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
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Biologically active compounds incorporating the 1,2‐diamine unit. ResearchGate. [Link]
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Novel antimicrobial compounds identified using synthetic combinatorial library technology. PubMed. [Link]
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TERT-BUTYL N-(2-AMINO-2-METHYLPROPYL)CARBAMATE. Chemsrc. [Link]
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(PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
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Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. [Link]
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The Linker as a Linchpin: A Comparative Guide to Linker Length in PROTAC Design
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by hijacking the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, dictating the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[1]
This guide provides a comparative analysis of the impact of linker length on PROTAC performance, supported by experimental data and detailed protocols. We will delve into the causal relationships between linker length and degradation potency, selectivity, and the formation of a productive ternary complex, offering field-proven insights for researchers, scientists, and drug development professionals.
The Decisive Role of Linker Length in Ternary Complex Formation
The primary function of the linker is to bridge the POI and an E3 ligase, enabling the formation of a productive ternary complex.[2] This proximity is a prerequisite for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for destruction by the 26S proteasome.[3][4] The length of the linker is a paramount parameter that must be empirically optimized for each specific POI-E3 ligase pair.[1]
An optimal linker length facilitates a conformationally favorable and stable ternary complex.[5] If the linker is too short, it can lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase.[6][7] Conversely, a linker that is too long may result in an overly flexible and unstable complex, leading to inefficient ubiquitination as the two proteins are not held in a productive orientation.[6][8]
Caption: Mechanism of action of a PROTAC molecule.
Quantitative Impact of Linker Length on Degradation Efficacy
The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), which represents potency, and the maximum level of degradation (Dmax), which indicates efficacy.[6] The following tables summarize experimental data from various studies, showcasing the profound impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Tank-Binding Kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | >90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data from a study on TBK1 degraders, where linkers below a certain length were ineffective, and potency decreased with very long linkers.[6][9] |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Type | Linker Length (atoms) | ERα Degradation |
| PROTAC A | PEG | 12 | Less Potent |
| PROTAC B | PEG | 16 | Significantly More Potent |
| In this study, a 16-atom linker was found to be optimal for ERα degradation, despite both PROTACs having similar binding affinities for ERα.[8][10] |
Linker Length as a Determinant of Selectivity
Beyond potency, linker length can also be a critical factor in determining the selectivity of a PROTAC for its intended target over other structurally related proteins. A shorter, more conformationally restricted linker can impose stricter geometric constraints for the formation of a productive ternary complex, thereby favoring the intended target.
Table 3: Impact of Linker Length on BET Bromodomain Selectivity
| PROTAC | Linker | Target Proteins | Selectivity Profile |
| MZ1 | Short PEG Linker | BRD2, BRD3, BRD4 | Selective for BRD4 degradation |
| MZ2 | Longer PEG Linker | BRD2, BRD3, BRD4 | Reduced selectivity, degrades all three |
| This case study demonstrates that a shorter PEG linker in MZ1 confers greater selectivity for BRD4 over the closely related BRD2 and BRD3 proteins.[2] |
Experimental Protocols for Evaluating Linker Efficacy
A systematic evaluation of a library of PROTACs with varying linker lengths is crucial for identifying an optimal degrader. The following are detailed protocols for key experiments.
Caption: Experimental workflow for PROTAC linker optimization.
Protocol 1: Protein Degradation Assay via Western Blot (DC50 and Dmax Determination)
This assay is the gold standard for directly measuring the reduction in the level of the target protein.[11][12]
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293, MCF7) at an appropriate density in 6-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC compounds in complete growth medium. A typical 8-point concentration curve might range from 1 µM down to picomolar concentrations.
- Include a vehicle-only control (e.g., 0.1% DMSO).[12]
- Treat the cells with the different concentrations of the PROTACs and incubate for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
3. SDS-PAGE and Immunoblotting:
- Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
- Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
4. Detection and Analysis:
- Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[11]
Protocol 2: Ternary Complex Formation and Kinetics by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique to measure the real-time kinetics of binary and ternary complex formation, providing invaluable insights into a PROTAC's mechanism of action.[5][13][14]
1. Surface Preparation:
- Immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.[13]
2. Binary Interaction Analysis (Controls):
- Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to measure the binary binding affinity (KD) and kinetics (ka, kd).
- Separately, determine the binding affinity of the PROTAC for the POI in solution.
3. Ternary Complex Formation Assay:
- Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.
- Inject these mixtures over the immobilized E3 ligase surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.[14]
4. Data Analysis:
- Analyze the sensorgrams to obtain the kinetic rate constants (ka and kd) and the dissociation constant (KD) for the ternary complex.
- Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other, which is often a hallmark of an effective PROTAC.[13]
Conclusion: The Path to Rational Linker Design
The empirical "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] The length of the linker is a critical, multi-faceted parameter that profoundly influences a PROTAC's degradation potency, selectivity, and overall therapeutic potential. There is no universally optimal linker length; it must be meticulously optimized for each unique target protein and E3 ligase pair.[15]
By employing a systematic approach that combines the synthesis of a focused library of PROTACs with varying linker lengths and their rigorous evaluation through quantitative cellular and biophysical assays, researchers can elucidate crucial structure-activity relationships. This data-driven methodology, as outlined in this guide, is essential for accelerating the development of next-generation protein degraders with enhanced efficacy and safety profiles.
References
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Tessema, B., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
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Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ChemMedChem. Available at: [Link]
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Békés, M., et al. (2022). PROTAC-mediated targeted protein degradation: Unraveling the role of the linker. Pharmacology & Therapeutics. Available at: [Link]
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Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Available at: [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
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Ture, V. S., & Kazi, A. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery. Available at: [Link]
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Ture, V. S., & Kazi, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
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Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. Available at: [Link]
-
Charnwood Discovery. (2022). Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. Available at: [Link]
-
o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. o2h discovery. Available at: [Link]
-
Mares, A., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. Available at: [Link]
-
ResearchGate. (2022). Schematic diagram showing the mechanism of action of PROTAC... ResearchGate. Available at: [Link]
-
XVIVO Scientific Animation. (2020). Targeted Protein Degradation | MOA Animation. YouTube. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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- 4. youtube.com [youtube.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Quantitative NMR Takes the Lead in Purity Assessment of tert-Butyl (2-amino-2-methylpropyl)carbamate
In the precise world of pharmaceutical development and chemical research, establishing the absolute purity of starting materials and intermediates is paramount. For a key building block like tert-Butyl (2-amino-2-methylpropyl)carbamate, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a superior primary method for purity determination, offering distinct advantages over traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
While HPLC and GC-MS are powerful tools for separating and quantifying impurities, qNMR provides a direct, non-destructive measurement of the analyte concentration against a certified internal standard, without the need for an identical reference standard of the analyte itself.[1] This inherent quantitative nature, where the signal intensity is directly proportional to the number of protons, allows for a highly accurate and precise determination of purity.[2][3]
A comparative overview of these techniques highlights their respective strengths and applications in the quality control of this compound.
Performance Comparison: qNMR vs. Chromatographic Methods
The selection of an analytical method is contingent on factors such as the physicochemical properties of the analyte and the nature of potential impurities. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the purity assessment of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[1] | Separation based on polarity and partitioning between a stationary and mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.[1] |
| Specificity | High; provides structural confirmation and can distinguish between isomers with different chemical shifts. | Moderate to High; dependent on column choice and detector. Effective for non-volatile impurities. | High; can separate and identify volatile impurities and structural isomers. |
| Accuracy | High; considered a primary ratio method.[1] | High; dependent on the purity of the reference standard. | High; dependent on the purity of the reference standard and potential thermal degradation. |
| Precision (%RSD) | Typically < 1% | Typically < 2% | Typically < 5% (can be higher due to derivatization/thermal lability) |
| Sample Preparation | Simple; precise weighing and dissolution in a deuterated solvent with an internal standard.[4] | Requires dissolution in the mobile phase and filtration. | May require derivatization to improve volatility and thermal stability.[5] |
| Key Advantages | - No analyte-specific reference standard needed.[1]- Non-destructive.[1]- Provides structural information.- High accuracy and precision.[1] | - High resolution and quantitative accuracy.[1]- Suitable for non-volatile and thermally labile compounds.[1] | - High sensitivity and selectivity.[1]- Excellent for identifying unknown volatile impurities.[1] |
| Limitations | - Lower sensitivity than MS-based methods.- Potential for signal overlap in complex mixtures. | - Requires a specific reference standard for the analyte.- Can be destructive. | - Not suitable for non-volatile or thermally labile compounds without derivatization.- Carbamates can be susceptible to thermal degradation.[5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for purity determination by qNMR, HPLC, and GC-MS.
Detailed Experimental Protocols
The following are representative protocols for the purity assessment of this compound. These may require optimization for specific instrumentation and samples.
Quantitative NMR (qNMR) Protocol
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.[1]
-
Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D₂O) in which both the analyte and internal standard are fully soluble.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.[1]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[1]
-
-
Data Analysis:
-
Process the acquired spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity (Purityₓ) using the following equation:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
x = analyte
-
std = internal standard
-
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for carbamate end absorption) or CAD.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Oven Temperature Program: Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable volatile solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
To 100 µL of the sample solution, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to improve thermal stability and volatility.[5]
-
-
Data Analysis: Purity is determined by the area percent method. The identity of the main peak and any impurities are confirmed by their mass spectra.
References
Efficacy comparison of tert-Butyl (2-amino-2-methylpropyl)carbamate in solution-phase vs. solid-phase synthesis
For researchers and professionals in drug development, the strategic choice between solution-phase and solid-phase synthesis is pivotal, influencing project timelines, scalability, and the ultimate purity of the final product. This guide offers an objective comparison of these two methodologies, specifically focusing on the incorporation of tert-Butyl (2-amino-2-methylpropyl)carbamate, a key building block in the synthesis of peptidomimetics and other complex molecules. The following analysis is supported by representative experimental data to inform the selection of the most effective synthetic strategy.
At a Glance: Key Performance Indicators
The decision to employ either solution-phase or solid-phase synthesis hinges on a variety of factors, from the desired scale of production to the complexity of the target molecule. Below is a summary of typical quantitative outcomes for each method.
Table 1: Quantitative Comparison of Synthesis Efficacy
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) | Notes |
| Overall Yield | 50-70% | 75-90% | Yields in solution-phase can be lower due to losses during intermediate purification steps. SPPS yields are often higher for longer sequences due to the simplified workflow.[1] |
| Crude Purity | Variable, dependent on intermediate purifications | >85% | SPPS allows for the easy removal of excess reagents by washing, often resulting in higher crude purity.[1] |
| Reaction Time (per cycle) | Hours to days | Minutes to hours | The purification of intermediates in solution-phase is more time-consuming than the washing steps in SPPS.[2] |
| Scalability | Grams to kilograms | Milligrams to grams | Solution-phase is generally more suitable for large-scale synthesis of shorter molecules.[2] |
| Reagent Stoichiometry | Near-equimolar | Excess reagents used | SPPS utilizes excess reagents to drive reactions to completion. |
Delving into the Methodologies: Experimental Protocols
The following protocols provide a detailed look at the practical application of this compound in both solution-phase and solid-phase synthesis.
Solution-Phase Synthesis Protocol
This protocol outlines the coupling of this compound to a carboxylic acid in solution.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling reagent (e.g., T3P®)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Hydrochloric acid (0.1 M)
-
Sodium sulfate (Na2SO4)
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Add DIPEA (4 eq.) followed by the coupling reagent (e.g., T3P®, 1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor for completion (typically a few minutes to hours).[3]
-
Upon completion, wash the reaction mixture with hydrochloric acid (0.1 M) to remove unreacted amines and by-products.[3]
-
Separate the organic layer, dry over sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the crude product by column chromatography, recrystallization, or distillation as required.
Solid-Phase Synthesis Protocol
This protocol details the incorporation of a building block onto a solid support previously functionalized with a linker derived from a Boc-protected diamine. The example uses a workflow adaptable for this compound as the initial linker.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Coupling reagent (e.g., HBTU/HATU)
-
N-Fmoc protected amino acid
-
N,N-Dimethylformamide (DMF)
Procedure:
1. Linker Attachment: a. Swell the 2-CTC resin in anhydrous DCM for 30-60 minutes. b. In a separate flask, dissolve 2-3 equivalents of this compound in anhydrous DCM. c. Drain the DCM from the swollen resin and add the linker solution, followed by 4-5 equivalents of DIPEA. d. Agitate the mixture at room temperature for 2-4 hours.[1] e. Cap any unreacted sites by adding MeOH and agitating for 30 minutes. f. Wash the resin with DCM and dry in vacuo.
2. Boc Deprotection and Coupling Cycle: a. Swell the resin in DCM. b. Deprotect the Boc group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes.[4] c. Wash the resin thoroughly with DCM and neutralize with a solution of 5-10% DIEA in DCM.[4] d. In a separate vial, pre-activate the N-Fmoc protected amino acid (3 eq.) with a coupling reagent (2.9 eq.) and DIPEA (6 eq.) in DMF.[1] e. Add the activated amino acid solution to the resin and agitate for 1-2 hours. f. Monitor the reaction for completion using a Kaiser test.[4] g. Wash the resin with DMF and DCM to remove excess reagents.
3. Cleavage from Resin: a. Wash the final peptide-resin with DCM and dry thoroughly. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[1] c. Filter the resin and collect the filtrate. d. Precipitate the crude product by adding the filtrate to cold diethyl ether. e. Isolate the product by centrifugation or filtration and dry in vacuo. f. Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visualizing the Synthetic Pathways
To further elucidate the distinct processes of solution-phase and solid-phase synthesis, the following diagrams illustrate the typical workflows.
Caption: Workflow for Solution-Phase Synthesis.
Caption: General Workflow for Boc-SPPS.
Conclusion
The choice between solution-phase and solid-phase synthesis for the application of this compound is contingent on the specific goals of the research. For the rapid synthesis of longer, more complex molecules on a laboratory scale where high crude purity is desired, solid-phase synthesis is often the superior method.[5] Conversely, for the large-scale production of shorter, less complex molecules where cost-effectiveness and scalability are paramount, solution-phase synthesis remains a highly viable and advantageous approach.[6] The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make an informed decision that best suits their synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
A Comparative Guide to Orthogonal Protection Strategies with the Boc Group
In the complex landscape of multi-step organic synthesis, particularly within peptide synthesis, medicinal chemistry, and drug development, the judicious use of protecting groups is a critical element for success. The ability to selectively mask and subsequently unmask reactive functional groups with high efficiency and selectivity is paramount. The tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection, valued for its stability across a broad spectrum of reaction conditions and its straightforward removal under acidic conditions.[1] However, the full potential of the Boc group is unlocked when it is employed in concert with other "orthogonal" protecting groups.
This guide provides an objective comparison of common orthogonal protecting group strategies involving the Boc group, focusing on alternatives for amine, alcohol, and carboxylic acid protection. We will delve into the experimental data supporting these strategies, provide detailed methodologies for key transformations, and present visual workflows to aid in the strategic planning of complex synthetic routes.
The Principle of Orthogonality
Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[1][2] This principle is the bedrock of modern synthetic chemistry, enabling the sequential modification of different functional groups within a single molecule. The acid-labile nature of the Boc group makes it an ideal orthogonal partner to protecting groups that are removed under distinct conditions, such as base-lability, hydrogenolysis, or metal-catalyzed cleavage.[1][3]
Data Presentation: A Comparative Analysis of Protecting Groups
The selection of an appropriate set of orthogonal protecting groups is contingent on their mutual stability under the respective deprotection conditions. The following tables summarize the performance of the Boc group in comparison to other common protecting groups.
Table 1: Amine Protecting Groups Orthogonal to Boc
| Protecting Group | Structure | Deprotection Conditions | Typical Yield (%) | Orthogonality with Boc |
| Boc | (CH₃)₃C-O-CO- | Acidic (e.g., TFA, HCl)[3][4] | >95 | - |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Basic (e.g., Piperidine)[3][5] | >95 | Excellent |
| Cbz (Z) | Benzyl-O-CO- | Hydrogenolysis (H₂, Pd/C)[3][6] | >90 | Excellent |
| Alloc | Allyl-O-CO- | Pd(0) catalysis[1][3] | >90 | Excellent |
Table 2: Glycine Protection and Deprotection Efficiency
| Protecting Group | Reagent | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | 90-95[6] | TFA in DCM or HCl in organic solvent | >95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~88[6] | Catalytic Hydrogenolysis (H₂, Pd/C) | >95 |
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A logical workflow for the selective modification of a polyfunctional molecule.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling tert-Butyl (2-amino-2-methylpropyl)carbamate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl (2-amino-2-methylpropyl)carbamate. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 5 | H303: May be harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a splash hazard.[2] | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for integrity before each use. - Lab Coat: A standard laboratory coat is required. For handling larger quantities or when there is an increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[2] | Prevents skin contact, which can cause irritation.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[2] |
| Respiratory Protection | Typically not required when working in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated and exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[2] | Avoids inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Store in a locked-up area.[2]
-
Incompatible with strong oxidizing agents and acids.[4]
Spill Response Protocol: In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to clean it up. If the spill is large or you are unsure, contact your institution's environmental health and safety (EHS) office.
-
Don Appropriate PPE: Before approaching the spill, don the required PPE as outlined above.
-
Contain the Spill: Prevent the spill from spreading. For solid spills, avoid generating dust.[2]
-
Clean Up:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.
Waste Disposal Plan:
-
Waste Identification: All this compound waste, including contaminated materials, is considered hazardous waste.
-
Containerization:
-
Use a chemically compatible, leak-proof, and sealable container for waste collection. The original container is often a good choice.
-
Clearly label the waste container with "Hazardous Waste," the chemical name, and the accumulation start date.
-
-
Segregation: Do not mix carbamate waste with other waste streams unless compatibility is confirmed.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal:
-
Dispose of the waste through your institution's licensed hazardous waste disposal program.[3] Do not dispose of it down the drain or in regular trash.
-
For empty containers, triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but follow your institution's specific guidelines.
-
Experimental Protocols: First-Aid Measures
In case of exposure, follow these first-aid protocols and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.[2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[3]
Visual Workflow: Chemical Spill Response
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.
Caption: Logical workflow for a chemical spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
